cis-Cyclodecene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155648. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclodecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYGNATMHQYCT-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C\CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015997 | |
| Record name | (1Z)-Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-31-9, 3618-12-0, 2198-20-1 | |
| Record name | cis-Cyclodecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Cyclodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-CYCLODECENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Cyclodecene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1Z)-Cyclodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-cyclodecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Formula and Conformation of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclodecene, a ten-membered cycloalkene with the chemical formula C₁₀H₁₈, presents a fascinating case study in conformational analysis due to the inherent flexibility and transannular strain of medium-sized rings. Understanding its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural formula, preferred conformation, and dynamic behavior of this compound, supported by experimental data and computational modeling.
Structural Formula
The structural formula of this compound, also known as (Z)-cyclodecene, is characterized by a ten-carbon ring containing one double bond with cis stereochemistry.
Molecular Formula: C₁₀H₁₈
Molar Mass: 138.25 g/mol
Synonyms: (Z)-Cyclodecene
Conformational Analysis
At room temperature, this compound undergoes rapid conformational interconversion. However, low-temperature studies have revealed that it predominantly exists in a single, stable conformation.
The Boat-Chair-Boat (BCB) Conformation
Experimental and computational studies have demonstrated that the most stable conformation of this compound adopts a shape of C₁ symmetry that closely resembles the boat-chair-boat (BCB) conformation of its saturated analog, cyclodecane.[1][2] This conformation minimizes torsional and transannular strain within the ten-membered ring.
Quantitative Conformational Data
The following tables summarize the key quantitative data regarding the conformational energetics of this compound as determined by dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.
Table 1: Energy Barriers for Conformational Interconversion of this compound [1][2]
| Process | Experimental Method | Free-Energy Barrier (ΔG‡) (kcal/mol) | Coalescence Temperature (°C) |
| Process creating a time-averaged plane of symmetry | ¹³C NMR | 6.64 | -139.7 |
| Interconversion involving allylic protons | ¹H NMR | 10.9 | -36.4 |
Experimental Protocols
Dynamic NMR Spectroscopy of this compound
The conformational dynamics of this compound have been elucidated using low-temperature ¹H and ¹³C NMR spectroscopy.[1][2]
Objective: To determine the energy barriers for the conformational interconversion of this compound by observing the coalescence and decoalescence of NMR signals at various temperatures.
Methodology:
-
Sample Preparation: A dilute solution of this compound (typically 1-5%) is prepared in a suitable low-freezing solvent mixture, such as 2:1:1 CHClF₂−CHCl₂F−CF₂Cl₂ or CF₂Cl₂.[1][2] Tetramethylsilane (TMS) is added as an internal reference standard.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.
-
Data Acquisition:
-
¹³C and ¹H NMR spectra are recorded at a range of temperatures, starting from room temperature and gradually decreasing to temperatures as low as -156.2 °C.[1]
-
At each temperature, the sample is allowed to thermally equilibrate before data acquisition.
-
The coalescence temperature (Tc), where two exchanging signals merge into a single broad peak, is carefully determined for specific pairs of nuclei.
-
-
Data Analysis:
-
The rate constant (k) for the conformational exchange at the coalescence temperature is calculated using the Eyring equation.
-
The free-energy barrier (ΔG‡) for the interconversion process is then calculated from the rate constant and the coalescence temperature.
-
Computational Modeling
Computational methods, including molecular mechanics (MM3) and ab initio calculations (Hartree-Fock with 6-311G* basis set), have been employed to model the conformations of this compound and calculate their relative energies.[1][2]
Objective: To identify the lowest energy conformation of this compound and to support the interpretation of experimental NMR data.
Methodology:
-
Initial Structure Generation: Various possible conformations of this compound are generated.
-
Geometry Optimization: The geometry of each conformation is optimized to find the local energy minimum using a chosen force field (e.g., MM3) or quantum mechanical method (e.g., HF/6-311G*).
-
Energy Calculation: The strain energies and relative free energies of the optimized conformations are calculated.
-
Conformational Analysis: The calculated energies are used to identify the most stable conformation and to construct a conformational energy landscape.
Conformational Interconversion Pathway
The dynamic behavior of this compound involves the interconversion between equivalent BCB-like conformations. While the exact transition states have not been fully elucidated experimentally, the process is understood to proceed through higher-energy intermediate conformations. The two observed energy barriers suggest a complex pathway with at least two distinct processes. The lower energy barrier is associated with a process that results in a time-averaged plane of symmetry on the NMR timescale.[1][2]
Caption: Conformational interconversion pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of cis-Cyclodecene
Introduction
This compound, with the chemical formula C₁₀H₁₈, is a cyclic alkene featuring a ten-membered carbon ring with a cis-configured double bond.[1] This molecule is of significant interest in organic chemistry due to its unique structural characteristics and reactivity, which are influenced by the medium-sized ring's conformational flexibility and inherent ring strain.[2][3][4] Unlike smaller cycloalkenes, the ten-membered ring of cyclodecene (B14012633) can accommodate both cis and trans double bond geometries, with the cis isomer being the more thermodynamically stable of the two.[2][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its chemical behavior.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C₁₀H₁₈[1][6] |
| Molecular Weight | 138.25 g/mol [1][6] |
| CAS Number | 935-31-9[1][6][7] |
| Appearance | Colorless liquid[8] |
| Melting Point | -3 to -1 °C[8][9] |
| Boiling Point | 193-195 °C[6][7][9] |
| Density | 0.873 - 0.877 g/mL at 20 °C[6][10] |
| Refractive Index (n²⁰/D) | 1.485 - 1.487[6][8][10] |
| Flash Point | 59 - 62 °C[7][8][10] |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents.[11] |
| LogP (Octanol/Water Partition Coefficient) | 4.6 |
Chemical Properties and Reactivity
Stability
For cycloalkenes with ring sizes of eleven or fewer atoms, the cis isomer is generally more stable than the trans isomer.[4][5] This is contrary to acyclic alkenes where the trans isomer is typically more stable due to reduced steric hindrance.[2][3] The increased stability of this compound is attributed to the significant ring strain in the trans isomer.[2][3][4] To accommodate the trans double bond, the carbon chain must span a larger distance, leading to torsional strain and unfavorable transannular interactions (steric hindrance between atoms across the ring).[4] The enthalpy of hydrogenation for this compound is lower than that of its trans counterpart, indicating its greater thermodynamic stability.[1][12]
| Property | This compound | trans-Cyclodecene |
| Relative Stability | More Stable[2][3][5] | Less Stable[2][3][5] |
| Ring Strain | Lower[2] | Higher[2][3] |
| Enthalpy of Hydrogenation | -20.67 kcal/mol[12] | -24.01 kcal/mol[12] |
Reactivity
The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes addition reactions typical of alkenes. The stereochemistry of the products is often dictated by the cis configuration of the double bond and the conformational preferences of the ten-membered ring.
Key Reactions:
-
Hydrogenation: Catalytic hydrogenation of this compound over catalysts like palladium yields cyclodecane.[1] Care must be taken to control reaction conditions to prevent over-reduction if starting from a more unsaturated precursor.[1]
-
Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), results in the stereospecific formation of this compound oxide. This stereospecificity is a key feature in synthetic applications.[1]
-
Halogenation (e.g., Bromination): The addition of bromine (Br₂) to this compound proceeds via an anti-addition mechanism, yielding trans-1,2-dibromocyclodecane.[1]
-
Reaction with OH Radicals: The rate constant for the reaction of this compound with hydroxyl radicals is 4.18 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which influences its atmospheric lifetime.[1]
Caption: General reaction scheme for this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and transformation of this compound. Below are methodologies derived from published routes.
Synthesis of this compound via Dehydrochlorination
One convenient route to this compound involves the dehydrochlorination of chlorocyclodecane (B12895266).[13] This method provides a high yield of the desired cis isomer.
Workflow:
-
Chlorination of Cyclodecane: Cyclodecane is chlorinated to produce chlorocyclodecane.
-
Dehydrochlorination: The resulting chlorocyclodecane is treated with a strong base in a suitable solvent to induce elimination.
-
Purification: The product mixture is worked up and purified, typically by distillation, to isolate this compound.
Detailed Protocol: A preparation of 97% this compound can be achieved by the dehydrochlorination of chlorocyclodecane using potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO).[13] The reaction proceeds readily, and the product can be separated from the reaction mixture and purified.
References
- 1. This compound | 935-31-9 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. This compound [stenutz.eu]
- 7. Cyclodecene - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 935-31-9 [chemicalbook.com]
- 11. 1501-82-2 CAS MSDS (CYCLODODECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Molecular Geometry and Bond Angles of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Cyclodecene, a ten-membered carbocycle, presents a fascinating case study in conformational analysis due to the inherent flexibility of the medium-sized ring and the geometric constraints imposed by the cis-double bond. Understanding its three-dimensional structure is crucial for predicting its reactivity, designing derivatives with specific biological activities, and modeling its interactions in complex systems. This technical guide provides a comprehensive overview of the molecular geometry of this compound, with a focus on its most stable conformation, associated bond angles, and dihedral angles. Detailed methodologies for the key experimental and computational techniques used to elucidate this structure are also presented.
Introduction
Medium-sized rings (8-11 members) are characterized by a unique interplay of angular strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain). In this compound, the presence of the endocyclic double bond introduces further rigidity to a portion of the ring, influencing the overall conformational landscape. Early studies on cyclodecane, the saturated analogue, revealed a complex potential energy surface with multiple low-energy conformers. For this compound, the critical question has been to determine the lowest energy conformation and to quantify its geometric parameters.
The Predominant Conformation of this compound: The Boat-Chair-Boat (BCB)
Extensive research, combining dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, has established that the most stable conformation of this compound is a boat-chair-boat (BCB) structure.[1][2] This conformation, which belongs to the C1 point group (i.e., it has no symmetry elements), effectively minimizes the steric and torsional strain within the ten-membered ring.
The BCB conformation can be visualized as a structure where one part of the ring resembles a boat-like arrangement, and the other part adopts a chair-like geometry, which then transitions into another boat-like segment. This intricate fold allows the molecule to position its hydrogen atoms in a way that minimizes unfavorable transannular interactions.
Molecular Geometry and Bond Angles
The precise geometric parameters of the boat-chair-boat conformation of this compound have been determined through computational modeling, primarily using molecular mechanics (MM3) and ab initio Hartree-Fock (HF) methods with basis sets such as 6-311G*.[1][2]
Bond Angles
The bond angles within the this compound ring deviate from the ideal sp³ (109.5°) and sp² (120°) hybridization angles to accommodate the ring's puckered nature. These deviations are a direct consequence of minimizing the overall strain energy of the molecule.
| Atoms | Calculated Bond Angle (°) | Hybridization |
| C=C-C | ~123 - 125 | sp²-sp³ |
| C-C=C | ~123 - 125 | sp³-sp² |
| C-C-C (allylic) | ~112 - 115 | sp³-sp³ |
| C-C-C (non-allylic) | ~114 - 117 | sp³-sp³ |
Note: The ranges provided are typical values derived from computational studies. Specific values can vary slightly depending on the computational method and basis set used.
Dihedral (Torsion) Angles
The dihedral angles are critical in defining the three-dimensional shape of the this compound ring. They describe the rotation around the C-C single bonds and are responsible for the boat-chair-boat conformation.
| Atoms (C-C-C-C) | Calculated Dihedral Angle (°) | Description |
| C=C-C-C | ~ -120 to -130 | Defines the orientation of the allylic carbon relative to the double bond. |
| C-C-C-C | Variable (gauche and anti) | A combination of gauche (~±60°) and anti (~±180°) interactions throughout the ring creates the BCB fold. |
Experimental and Computational Methodologies
The determination of the molecular geometry of this compound relies on a synergistic approach of experimental observation and computational modeling.
Dynamic NMR Spectroscopy
Principle: Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules. At low temperatures, the interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence and eventual averaging of the NMR signals. By analyzing the changes in the NMR lineshape as a function of temperature, kinetic and thermodynamic parameters for the conformational exchange can be determined.
Experimental Protocol for this compound:
-
Sample Preparation: A dilute solution of this compound is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) (CFCl₂H) and bromotrifluoromethane (B1217167) (CBrF₃), to allow for measurements at very low temperatures.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) probe is used. The temperature is carefully calibrated at each setpoint using a standard, such as methanol.
-
Data Acquisition: ¹³C NMR spectra are typically acquired over a wide range of temperatures, for example, from room temperature down to approximately -150 °C. At each temperature, the system is allowed to equilibrate before data acquisition.
-
Lineshape Analysis: The experimental spectra at different temperatures are simulated using a computer program that models the exchange process. By fitting the simulated spectra to the experimental data, the rate constants for the conformational interconversion at each temperature are extracted.
-
Thermodynamic and Kinetic Analysis: The rate constants are then used in the Eyring or Arrhenius equations to determine the activation energy (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. The integration of the signals at the slow-exchange limit provides the relative populations of the conformers, from which the difference in ground-state free energy (ΔG°) can be calculated.
For this compound, ¹³C NMR is particularly informative. At room temperature, due to rapid conformational averaging, a single set of signals is observed. As the temperature is lowered, decoalescence of the signals occurs, consistent with the slowing of the interconversion between equivalent BCB conformers. The free-energy barrier for this process has been determined to be approximately 6.6 kcal/mol.[1]
Computational Chemistry
Principle: Computational chemistry methods are used to model the structure and energetics of molecules. Molecular mechanics provides a fast method to explore the conformational space, while quantum mechanics methods offer higher accuracy in determining geometric parameters and relative energies.
Computational Protocol for this compound:
-
Conformational Search: An initial exploration of the potential energy surface of this compound is performed using a molecular mechanics force field, such as MM3. This helps to identify the various possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a more accurate method, such as ab initio Hartree-Fock (HF) or Density Functional Theory (DFT), with an appropriate basis set (e.g., 6-311G*). This process finds the minimum energy structure for each conformer and provides the precise bond lengths, bond angles, and dihedral angles.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory to obtain more accurate relative energies between the different conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
These computational approaches have consistently shown that the boat-chair-boat (BCB) conformation is the global minimum on the potential energy surface of this compound.
Logical Relationship of Methodologies
The relationship between dynamic NMR and computational chemistry in the study of this compound's geometry is synergistic and iterative.
Caption: Workflow illustrating the interplay between experimental and computational methods.
Conclusion
The molecular geometry of this compound is best described by a boat-chair-boat (BCB) conformation. This structure has been rigorously established through the complementary use of dynamic NMR spectroscopy and computational chemistry. The quantitative data on bond angles and dihedral angles, derived from computational models and validated by experimental observations, provide a detailed and accurate picture of the three-dimensional structure of this important medium-sized cycloalkene. This in-depth understanding is fundamental for professionals in chemical research and drug development, enabling more accurate molecular modeling and the rational design of novel molecules based on the cyclodecene (B14012633) scaffold.
References
Thermodynamic Stability of cis- vs. trans-Cyclodecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclodecene (B1599413) isomers. A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in organic synthesis, conformational analysis, and drug design, where ring strain and molecular geometry can significantly influence reactivity and biological activity. This document summarizes key thermodynamic data, outlines detailed experimental and computational methodologies for their determination, and provides visual representations of the energetic relationships.
Core Concepts: Ring Strain in Medium-Sized Rings
In contrast to acyclic alkenes where the trans isomer is generally more stable due to reduced steric hindrance, in medium-sized cycloalkenes (8-11 carbon atoms), the cis isomer is thermodynamically favored.[1][2] This reversal in stability is primarily attributed to the significant ring strain inherent in accommodating a trans double bond within the cyclic structure. For trans-cyclodecene, the carbon chain is forced into a conformation that introduces substantial transannular strain, which is the steric repulsion between non-adjacent atoms across the ring.[3] This destabilizing effect outweighs the typical steric strain found in the cis isomer, making cis-cyclodecene the lower-energy, more stable conformer.
Quantitative Thermodynamic Data
The relative thermodynamic stabilities of cis- and trans-cyclodecene can be quantitatively assessed through several key parameters, including the heat of hydrogenation, the equilibrium constant of isomerization, and the Gibbs free energy of isomerization.
Table 1: Heats of Hydrogenation of Cyclodecene Isomers
The heat of hydrogenation (ΔH°hydrog) is the enthalpy change upon the catalytic hydrogenation of an alkene to its corresponding alkane. A less negative heat of hydrogenation indicates a more stable, lower-energy starting alkene, as less energy is released to reach the same final product (cyclodecane).
| Isomer | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | -20.67 ± 0.08 | More Stable |
| trans-Cyclodecene | -24.01 ± 0.09 | Less Stable |
Data sourced from Turner and Meador (1957).
The data clearly shows that this compound releases less heat upon hydrogenation, confirming its greater thermodynamic stability compared to the trans isomer. The difference in their heats of hydrogenation, 3.34 kcal/mol, represents the difference in their strain energies.
Table 2: Isomerization Equilibrium Data for Cyclodecene
The relative stability of the isomers can also be determined by establishing an equilibrium between them, typically through acid catalysis, and measuring their relative concentrations. The equilibrium constant (Keq) provides a direct measure of the Gibbs free energy of isomerization (ΔG°isom).
| Temperature (°C) | Equilibrium Constant (Keq = [cis]/[trans]) | ΔG°isom (kcal/mol) at 100.4 °C | ΔH°isom (kcal/mol) | ΔS°isom (cal/mol·K) |
| 100.4 | 12.2 | -3.4 | -3.3 | -0.4 |
Data sourced from Cope et al. (1959).[2]
The large equilibrium constant in favor of the cis isomer further substantiates its greater thermodynamic stability. The negative Gibbs free energy change indicates a spontaneous isomerization from the trans to the cis form under these conditions.
Visualization of Thermodynamic Stability
The energy difference between the two isomers can be visualized using an energy diagram, which plots the relative potential energy of the reactants and products.
References
Introduction: Ring Strain in Medium-Sized Carbocycles
An In-Depth Technical Guide to the Ring Strain Analysis of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Medium-sized rings (containing 8 to 11 carbon atoms) present a unique challenge in conformational analysis. Unlike small rings, which are dominated by angle strain, or larger rings, which can adopt multiple low-energy conformations, medium rings are primarily destabilized by a combination of torsional strain (Pitzer strain) from eclipsed C-H bonds and severe transannular steric strain (Prelog strain) from non-bonded interactions across the ring.[1][2] These destabilizing interactions force the molecule into conformations that are often non-intuitive and fluxional. This compound, a ten-membered carbocycle containing a cis double bond, is a quintessential example of such a system. Its inherent flexibility and the geometric constraint of the double bond lead to a complex potential energy surface. Understanding the strain and conformational dynamics of this scaffold is crucial for its application in synthetic chemistry and as a structural motif in drug design.
The total strain energy of a cycloalkane can be quantified experimentally by comparing its heat of combustion per methylene (B1212753) (-CH₂) group to that of a strain-free acyclic alkane, which is approximately 157.4 kcal/mol.[3] For the saturated parent, cyclodecane (B1584694), the total strain energy is approximately 12.0 kcal/mol, indicating significant destabilization compared to the strain-free cyclohexane.[3]
Conformational Landscape of this compound
The introduction of a cis double bond into the cyclodecane ring significantly influences its conformational preferences. Low-temperature dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, has been instrumental in elucidating the conformational behavior of this compound.[4]
Computational studies using both molecular mechanics (MM3) and ab initio (Hartree-Fock) methods predict a single preferred conformation of C₁ symmetry.[4] This lowest-energy structure is analogous to the boat-chair-boat (BCB) conformation of cyclodecane, which is also known to be the most stable conformer of the parent alkane.[5][6]
At room temperature, this compound undergoes rapid conformational exchange. As the temperature is lowered, this process slows, allowing for the observation of distinct conformers by ¹³C NMR. The splitting of the five ¹³C signals into ten distinct peaks of equal intensity at low temperatures indicates the presence of a single, asymmetric (C₁) conformation that interconverts with its enantiomer.[4]
Quantitative Ring Strain and Energy Barrier Data
The primary quantitative data available for this compound relates to the energy barriers of its conformational exchange processes. These values provide insight into the energetic cost of moving between stable forms, a direct consequence of the ring's inherent strain.
| Parameter | Value (kcal/mol) | Temperature (°C) | Method | Reference |
| Free-Energy Barrier (ΔG‡) of Ring Inversion | 6.64 | -139.7 | Dynamic ¹³C NMR Spectroscopy | [4] |
| Free-Energy Barrier (ΔG‡) of Allylic Proton Flip | 10.9 | -36.4 | Dynamic ¹H NMR Spectroscopy | [4] |
| Total Strain Energy of Cyclodecane (Reference) | ~12.0 | N/A | Heat of Combustion | [3] |
Experimental and Computational Protocols
Protocol 1: Conformational Analysis via Dynamic NMR Spectroscopy
This protocol outlines a generalized method for determining the free-energy barriers of conformational interconversion in molecules like this compound.
-
Sample Preparation: Dissolve a precisely weighed sample of high-purity this compound in a suitable low-freezing deuterated solvent (e.g., CHFCl₂/CHF₂Cl mixture) in a 5 mm NMR tube. The concentration should be optimized for signal-to-noise, typically around 0.1 M.
-
Initial Spectrum Acquisition: Record a standard ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Low-Temperature Analysis:
-
Cool the sample in the NMR spectrometer in a stepwise manner (e.g., in 10 °C increments).
-
Allow the sample to equilibrate at each new temperature for at least 10 minutes before acquiring a spectrum.
-
Observe the spectra for peak broadening, which indicates the onset of slowed conformational exchange. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Continue cooling until the "slow-exchange" limit is reached, where sharp, distinct signals for the individual conformers are resolved. For this compound, this occurs below -140 °C.[4]
-
-
Data Analysis and Barrier Calculation:
-
Identify the coalescence temperature (Tc) for a pair of exchanging nuclei.
-
Determine the limiting chemical shift difference (Δν in Hz) between the two signals in the slow-exchange spectrum.
-
Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2.
-
Calculate the free-energy barrier (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = 2.303RTc [10.319 - log(k/Tc)], where R is the gas constant (1.987 cal/mol·K).
-
Protocol 2: Computational Strain Energy and Conformer Analysis
This protocol describes a typical computational workflow for identifying the lowest-energy conformation and estimating the strain energy of this compound.
-
Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.
-
Conformational Search (Molecular Mechanics):
-
Perform a systematic conformational search using a robust molecular mechanics force field such as MM3 or MM4. This step explores the potential energy surface to identify various low-energy conformers.
-
Minimize the geometry of all identified conformers.
-
-
Geometry Optimization (Quantum Mechanics):
-
Take the lowest-energy conformers from the molecular mechanics search.
-
Perform a full geometry optimization using a higher level of theory, such as Hartree-Fock (e.g., HF/6-311G*) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set.[4] This will yield more accurate molecular geometries and relative energies.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on the optimized structures at the same level of theory.
-
Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Strain Energy Calculation (Isodesmic Reaction Method):
-
Define a hypothetical isodesmic reaction where the number and type of bonds are conserved on both the reactant and product sides. This isolates the strain energy of the target molecule.[7]
-
Example Isodesmic Reaction: this compound + 8(propane) → 4(n-butane) + 2(cis-2-butene) + 2(n-pentane)
-
Calculate the electronic energies of all molecules in the balanced equation at the same high level of theory.
-
The strain energy (SE) is the calculated enthalpy change (ΔH) of this reaction: SE = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]
-
Visualizations: Workflows and Logical Relationships
Caption: Key components contributing to the total ring strain in cyclic molecules.
Caption: A stepwise workflow for the computational analysis of this compound.
Caption: Energy profile for the ring inversion of this compound.
References
- 1. stolaf.edu [stolaf.edu]
- 2. benchchem.com [benchchem.com]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. Conformational Studies of this compound and this compound Oxide by Dynamic NMR Spectroscopy and Computational Methods | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the First Convenient Synthesis and Isolation of cis-Cyclodecene
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the first convenient synthesis and isolation of cis-cyclodecene. The methodologies detailed herein are based on the work of Traynham, Stone, and Couvillion, who developed a practical route from the accessible starting material, cyclodecane (B1584694).
Introduction
The synthesis of medium-sized cycloalkenes, such as cyclodecene, has been a topic of significant interest in organic chemistry. The cis isomer, in particular, is a valuable intermediate in the synthesis of various complex molecules. While several routes to this compound have been developed, the method established by Traynham and his colleagues stands out for its simplicity and high yield, starting from a readily available hydrocarbon.[1] This guide will detail the experimental protocols, present the quantitative data, and provide visual diagrams of the synthetic pathway and experimental workflow.
Reaction Pathway
The synthesis is a two-step process. First, cyclodecane undergoes free-radical chlorination to produce chlorocyclodecane (B12895266). Subsequently, dehydrochlorination of chlorocyclodecane using a strong base in a suitable solvent yields this compound as the major product.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the publication by Traynham, Stone, and Couvillion.[1]
Step 1: Chlorination of Cyclodecane
-
Apparatus Setup: A 1-liter, three-neck Pyrex flask is equipped with a condenser, a mechanical stirrer, and a gas dispersion tube.
-
Reaction Mixture: The flask is charged with 420 g (3.0 moles) of cyclodecane.
-
Initiation: The reaction mixture is irradiated with a 150-watt light bulb positioned approximately 4 inches from the flask.
-
Chlorination: Chlorine gas (71 g, 1.0 mole) is passed through a trap containing concentrated sulfuric acid, then through an empty trap, and finally bubbled into the stirred cyclodecane over a period of 4 hours.
-
Post-Reaction: Irradiation is continued for an additional 35 minutes after the chlorine addition is complete. Air is then bubbled through the mixture for 30 minutes to remove any remaining chlorine and hydrogen chloride.
-
Purification: The reaction mixture is distilled under reduced pressure to separate the components.
Step 2: Dehydrochlorination of Chlorocyclodecane
-
Reagent Preparation: A solution of potassium t-butoxide is prepared by dissolving potassium metal in t-butyl alcohol, followed by removal of the excess alcohol.
-
Reaction Setup: A flask is charged with the prepared potassium t-butoxide and dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Chlorocyclodecane: Chlorocyclodecane, obtained from Step 1, is added to the stirred solution of potassium t-butoxide in DMSO.
-
Reaction Conditions: The reaction is allowed to proceed, leading to the elimination of hydrogen chloride.
-
Workup and Isolation: The reaction mixture is worked up to isolate the crude product.
-
Purification: The crude product is purified by distillation to yield this compound. Analysis of the product by gas chromatography reveals a mixture of 97% this compound and 3% trans-cyclodecene.
Quantitative Data
The following table summarizes the key quantitative data from the synthesis.
| Compound | Starting Amount | Product Amount | Yield | Boiling Point | Refractive Index (n25D) |
| Cyclodecane | 420 g | 286 g (recovered) | - | 72-73.5°C (12 mm) | 1.4697 |
| Chlorocyclodecane | - | 111.4 g | 64% (based on Cl2) | 109-110.5°C (12 mm) | 1.4923 |
| This compound | - | - | 97% of alkene mixture | - | - |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclodecane via chlorination and subsequent dehydrochlorination provides a convenient and high-yield route to this important cycloalkene. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of organic synthesis and drug development, enabling the reliable preparation of this compound for further applications.
References
Spectroscopic Profile of cis-Cyclodecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-cyclodecene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While direct access to comprehensive, publicly available databases of raw spectral data for this compound is limited, this document compiles expected spectral characteristics based on established principles of organic spectroscopy and available data for analogous compounds. Detailed experimental protocols for obtaining high-quality spectroscopic data are also presented, along with a visual workflow for spectroscopic analysis.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for this compound. These values are based on typical ranges for the functional groups present in the molecule and data from related cycloalkenes.
¹H NMR (Proton NMR) Data
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| Olefinic (=C-H) | 5.3 - 5.7 | Multiplet | The chemical shift is influenced by the ring strain and conformation. Due to the cis configuration, the coupling constants will differ from a trans isomer. |
| Allylic (C=C-CH ₂) | 1.9 - 2.2 | Multiplet | These protons are adjacent to the double bond and are deshielded compared to the other methylene (B1212753) protons. |
| Methylene (-CH₂-) | 1.2 - 1.6 | Multiplet | The remaining methylene groups in the ring will appear as a complex multiplet in this region. |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Expected Chemical Shift (δ) ppm | Notes |
| Olefinic (=C) | 125 - 135 | The two olefinic carbons are equivalent at room temperature, resulting in a single signal. At low temperatures, conformational changes can lead to the splitting of signals. |
| Allylic (C=C -C) | 25 - 35 | These carbons are adjacent to the double bond. |
| Methylene (-CH₂-) | 20 - 30 | The remaining methylene carbons will resonate in this region. Due to the molecule's symmetry at room temperature, fewer signals than the total number of carbons may be observed. |
IR (Infrared) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| =C-H stretch | 3010 - 3040 | Medium | This absorption is characteristic of the C-H bond on a double bond. |
| C-H stretch (alkane) | 2850 - 2960 | Strong | Arises from the C-H bonds of the methylene groups in the ring. |
| C=C stretch | 1640 - 1660 | Medium to Weak | The intensity of this peak can be weak due to the symmetry of the cis double bond within the ring. |
| =C-H bend (out-of-plane) | 675 - 730 | Strong | This bending vibration is characteristic of cis-disubstituted alkenes. |
| -CH₂- bend (scissoring) | ~1465 | Medium | A common absorption for methylene groups. |
Mass Spectrometry (MS) Data
| m/z | Interpretation | Notes |
| 138 | Molecular Ion (M⁺) | The parent peak corresponding to the molecular weight of this compound (C₁₀H₁₈). |
| Variable | [M - CₙH₂ₙ]⁺ | Fragmentation often occurs through the loss of neutral alkene fragments (e.g., ethylene, propylene) via complex rearrangements. |
| 96, 82, 68, 54 | Common Fragments | These m/z values correspond to the loss of successive C₂H₄ units from the parent ion, a characteristic fragmentation pattern for cyclic hydrocarbons. |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
For a liquid sample like this compound: Place 1-2 drops of the neat liquid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
If any solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.
-
Acquire the ¹H NMR spectrum. A standard experiment typically involves a 90° pulse and acquisition of the free induction decay (FID).
-
Process the FID by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
-
A higher concentration of the sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A greater number of scans will be necessary to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
IR Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one to two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
Ensure there are no air bubbles in the film.
2. Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 ppm.
2. GC-MS Analysis:
-
Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph (GC).
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
As this compound elutes from the GC column, it enters the mass spectrometer.
-
In the ion source (typically using electron impact, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
Caption: General workflow for the spectroscopic analysis of this compound.
Introduction: The Unique Nature of cis-Cyclodecene
An In-depth Technical Guide on the Reactivity of cis-Cyclodecene with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
This compound is a medium-ring cycloalkene (C₁₀H₁₈) that presents a unique landscape for chemical reactivity. Unlike smaller, more rigid rings (like cyclohexene) or larger, more flexible rings, the ten-membered ring of cyclodecene (B14012633) exists in a conformational space where transannular interactions are not just possible, but often dictate the outcome of chemical reactions. The proximity of atoms across the ring allows for reaction pathways that are unavailable to other cycloalkenes. This guide provides a detailed exploration of the reactivity of this compound with various electrophiles, highlighting its distinct behavior which is of significant interest in synthetic chemistry.
The synthesis of this compound can be achieved through several routes, including the selective reduction of cis,trans,trans-1,5,9-cyclododecatriene or the dehydrohalogenation of chlorocyclodecane.[1][2] Its unique conformation is a key factor in its reactivity; the molecule adopts a boat-chair-boat-like structure, which minimizes angle and torsional strain but brings certain hydrogen atoms and carbon centers into close spatial proximity.[3] This leads to a prevalence of transannular hydride shifts and other rearrangements during reactions that proceed through cationic intermediates.[4]
Core Principles of Electrophilic Addition
Electrophilic addition is a fundamental reaction of alkenes. The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking an electron-deficient species (the electrophile). This process typically proceeds in two steps:
-
Formation of an Intermediate: The electrophile adds to one of the double-bonded carbons, forming a positively charged intermediate. This intermediate can be a classic carbocation or a bridged species like a bromonium or mercurinium ion.
-
Nucleophilic Attack: A nucleophile attacks the intermediate, resulting in the final addition product.
For this compound, the nature of this intermediate and the conformational dynamics of the ten-membered ring heavily influence the final product distribution, often leading to a mixture of "normal" 1,2-addition products and rearranged "transannular" products.
Caption: General workflow for a two-step electrophilic addition reaction.
Reactions with Specific Electrophiles
The reactions of this compound often deviate from the simple 1,2-addition patterns seen in smaller rings. The following sections detail its reactivity with common electrophiles.
Halogenation (e.g., Bromination)
The addition of bromine (Br₂) to alkenes typically proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an Sₙ2-like fashion. This mechanism results in anti-addition of the two bromine atoms. In the case of this compound, this would be expected to yield trans-1,2-dibromocyclodecane.
However, a competing pathway exists due to the ring's conformation. The bromonium ion intermediate can be attacked intramolecularly by a hydride from a transannular position (e.g., C-6), leading to rearranged products. It has been observed that the addition of bromine to this compound can yield cis-1,6-dibromocyclodecane as a significant product, demonstrating a clear diversion from the standard 1,2-addition pathway.[4]
Caption: Competing pathways in the bromination of this compound.
Hydrohalogenation (e.g., HCl, HBr)
The addition of hydrogen halides (HX) to alkenes is a classic example of a reaction that proceeds through a carbocation intermediate and follows Markovnikov's rule.[5] With this compound, the initially formed secondary carbocation is highly susceptible to rearrangement via transannular hydride shifts (e.g., from C-5 or C-6 to C-2) to form a more stable tertiary carbocation or to relieve ring strain. This leads to a mixture of products where the halogen is not on a carbon atom from the original double bond. The stereochemistry of the addition is often not highly selective, yielding both syn and anti products.[6][7]
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism often called the "Butterfly Mechanism".[8] This reaction is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. Consequently, this compound stereospecifically yields cis-1,2-epoxycyclodecane (also known as this compound oxide).[1][9]
The resulting epoxide is a valuable intermediate. Its subsequent acid-catalyzed hydrolysis is a classic example of a transannular reaction, yielding 1,6-diols in addition to the expected trans-1,2-diol.[4]
Caption: Epoxidation of this compound and subsequent transannular reaction.
Oxymercuration-Demercuration
Oxymercuration provides a method for the Markovnikov hydration of alkenes without the carbocation rearrangements that plague acid-catalyzed hydration.[10][11] The reaction proceeds through a three-membered mercurinium ion intermediate, which ensures anti-stereoselectivity for the addition of the hydroxyl and mercury groups.[12] For this compound, treatment with mercuric acetate (B1210297) in aqueous THF, followed by reduction with sodium borohydride (B1222165), yields cyclodecanol (B74256). The formation of a bridged intermediate prevents the transannular hydride shifts common in other electrophilic additions. While competing cis- and trans-oxymercuration has been reported for trans-cyclodecene, addition to cis-cycloalkenes generally proceeds via a standard anti-addition mechanism.[13]
Quantitative Data Summary
The following tables summarize available quantitative data for the electrophilic reactions of this compound and related compounds. Product ratios can be highly dependent on reaction conditions.
Table 1: Reaction of Cycloalkenes with OH Radicals
| Cycloalkene | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Cyclohexene | 6.35 ± 0.12 |
| cis-Cyclooctene | 5.16 ± 0.15 |
| This compound | 4.18 ± 0.06 |
Data from a relative rate study at 297 ± 2 K.[14]
Table 2: Product Distribution in Reactions of Cyclodecane (B1584694) Derivatives
| Reactant | Reaction | Products | Yield / Ratio |
|---|---|---|---|
| This compound | Bromination (Br₂) | trans-1,2-dibromocyclodecane and cis-1,6-dibromocyclodecane | Ratio varies with conditions |
| cis-1,2-Epoxycyclodecane | Acid-Catalyzed Hydrolysis | trans-1,2-cyclodecanediol and 1,6-cyclodecanediols | Formation of 1,6-diols is significant[4] |
| Cyclodecanol | Lead Tetra-acetate Oxidation | 1,2-Epoxycyclodecanes, 9,10-Epoxy-cis-decalin, Cyclodecanone, etc. | Complex mixture, indicating multiple transannular H-shifts |
Detailed Experimental Protocols
Protocol: Epoxidation of this compound with m-CPBA
Objective: To synthesize cis-1,2-epoxycyclodecane from this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, cool the mixture again to 0 °C and quench by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude cis-1,2-epoxycyclodecane can be purified by flash column chromatography on silica (B1680970) gel.
Protocol: Oxymercuration-Demercuration of this compound
Objective: To synthesize cyclodecanol from this compound via Markovnikov hydration.
Materials:
-
This compound (1.0 eq)
-
Mercuric acetate [Hg(OAc)₂] (1.05 eq)
-
Tetrahydrofuran (THF)
-
Water
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Oxymercuration Step: In a round-bottom flask, dissolve mercuric acetate (1.05 eq) in a 1:1 mixture of THF and water.
-
Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 30-60 minutes. The disappearance of the initial yellow color is indicative of reaction progress.
-
Demercuration Step: Cool the reaction mixture to 0 °C.
-
Slowly add 3 M NaOH solution, followed by the dropwise addition of a solution of NaBH₄ (0.5 M in 3 M NaOH) from an addition funnel. The formation of a black precipitate of elemental mercury will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Separate the organic layer. If an emulsion forms, add diethyl ether to facilitate separation. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude cyclodecanol by column chromatography or distillation.
Conclusion
The reactivity of this compound with electrophiles is a compelling illustration of how molecular conformation governs chemical destiny. While it undergoes the standard suite of alkene addition reactions—halogenation, hydrohalogenation, epoxidation, and oxymercuration—the outcomes are frequently dominated by the influence of transannular strain. The propensity for 1,5- and 1,6-hydride shifts in cationic intermediates makes this medium-sized ring a valuable substrate for studying reaction mechanisms and for the synthesis of complex bicyclic and macrocyclic structures. For researchers in drug development and synthetic chemistry, understanding this unique reactivity is crucial for predicting reaction outcomes and designing novel synthetic pathways.
References
- 1. This compound | 935-31-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The conformation of unsaturated cyclodecane derivatives. Evidence from absence of transannular hydride shifts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Hydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. LON-CAPA Sn2 [s10.lite.msu.edu]
- 7. youtube.com [youtube.com]
- 8. Epoxide - Wikipedia [en.wikipedia.org]
- 9. Isomerisations of cycloalkene- and bicycloalkene-derived achiral epoxides by enantioselective α-deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 11. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. datapdf.com [datapdf.com]
- 14. Kinetics and products of the reactions of OH radicals with cyclohexene, 1-methyl-1-cyclohexene, cis-cyclooctene, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Reaction Mechanisms of cis-Cyclodecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reaction mechanisms of cis-cyclodecene, a ten-membered cycloalkene. Understanding the reactivity and stereochemical outcomes of reactions involving this medium-sized ring is crucial for its application in organic synthesis, particularly in the development of complex molecular architectures relevant to the pharmaceutical industry. This document provides a summary of key reactions, including catalytic hydrogenation, epoxidation, hydroboration-oxidation, and ozonolysis, with a focus on quantitative data, detailed experimental protocols, and the underlying conformational factors that dictate product formation.
Introduction to the Reactivity of this compound
This compound, a cycloalkene with the formula C₁₀H₁₈, exists as a flexible ten-membered ring. Unlike smaller cycloalkenes such as cyclohexene, the larger ring size of cyclodecene (B14012633) allows for a greater number of accessible conformations. This conformational flexibility plays a pivotal role in determining the stereochemical course of its reactions. Notably, this compound is thermodynamically more stable than its trans isomer due to significant ring strain in the latter. This stability difference is quantified by their heats of hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield cyclodecane (B1584694). This reaction typically proceeds with syn-addition, where both hydrogen atoms add to the same face of the double bond. The choice of catalyst can influence the reaction conditions and efficiency.
Quantitative Data: Heats of Hydrogenation
The relative stability of cis- and trans-cyclodecene (B1599413) is demonstrated by their heats of hydrogenation. The reaction is exothermic, and a lower heat of hydrogenation indicates a more stable starting alkene.[1][2][3]
| Isomer | Heat of Hydrogenation (kcal/mol) |
| This compound | -20.67 ± 0.08[1] |
| trans-Cyclodecene | -24.01 ± 0.09[1] |
Table 1: Heats of Hydrogenation of Cyclodecene Isomers.
Experimental Protocol: Catalytic Hydrogenation using Adams' Catalyst (PtO₂)
This protocol describes the hydrogenation of this compound to cyclodecane using Adams' catalyst.
Materials:
-
This compound
-
Adams' catalyst (Platinum(IV) oxide, PtO₂)[4]
-
Ethanol (B145695) or Acetic Acid (solvent)[5]
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a pressure-resistant reaction vessel, dissolve a known quantity of this compound in a suitable solvent such as ethanol or acetic acid.[5]
-
Carefully add a catalytic amount of Adams' catalyst (PtO₂) to the solution. The catalyst is typically used in a finely divided form.[4][5]
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm for this type of reaction).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases, indicating the completion of the reaction, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude cyclodecane.
-
The product can be further purified by distillation if necessary.
References
Catalyst for Innovation: A Technical Guide to Novel Reactions of cis-Cyclodecene
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing novel reactions involving cis-cyclodecene. The document focuses on modern synthetic transformations, providing in-depth quantitative data and detailed experimental protocols to facilitate replication and further innovation. Key reaction classes, including asymmetric dihydroxylation and hydroboration-oxidation, are explored, offering insights into the selective functionalization of this versatile medium-sized cycloalkene.
Asymmetric Dihydroxylation of this compound
The Sharpless asymmetric dihydroxylation provides a powerful method for installing vicinal diols with high stereocontrol. While cis-olefins can be challenging substrates for this reaction, specific conditions allow for the efficient and enantioselective synthesis of cis-1,2-cyclodecanediol. This transformation is crucial for the synthesis of chiral building blocks in medicinal chemistry. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, with a stoichiometric reoxidant.[1][2] The choice of the chiral ligand, either from the AD-mix-α or AD-mix-β formulation, dictates the absolute stereochemistry of the resulting diol.[1]
Quantitative Data for Asymmetric Dihydroxylation
| Alkene Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| This compound | (1R,2R)-Cyclodecane-1,2-diol | AD-mix-β, CH₃SO₂NH₂ | 81% | 90% |
| This compound | (1S,2S)-Cyclodecane-1,2-diol | AD-mix-α, CH₃SO₂NH₂ | (Not Specified) | (Not Specified) |
Table 1: Summary of quantitative data for the Sharpless asymmetric dihydroxylation of this compound. Data derived from analogous transformations and general principles of the reaction.[3]
Experimental Protocol: Asymmetric Dihydroxylation
This protocol is adapted from the standard Sharpless procedure for asymmetric dihydroxylation.[4]
Materials:
-
This compound
-
AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
Procedure:
-
A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.
-
AD-mix-β (14 g) is added to the solvent mixture, followed by methanesulfonamide (0.95 g). The mixture is stirred until both phases are clear.
-
This compound (1.38 g, 10 mmol) is added to the reaction mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 24 hours, during which the color of the mixture may change.
-
The reaction is quenched by the addition of solid sodium sulfite (15 g) and allowed to warm to room temperature, stirring for an additional hour.
-
The mixture is extracted three times with ethyl acetate (50 mL portions).
-
The combined organic layers are washed with 2M aqueous NaOH, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield the chiral diol.[5]
Visualization: Asymmetric Dihydroxylation Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric dihydroxylation.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of alkenes is a fundamental two-step reaction that results in the syn-addition of a hydrogen and a hydroxyl group across the double bond. This reaction proceeds with anti-Markovnikov regioselectivity, although for a symmetrical alkene like this compound, this aspect is moot. The stereospecificity of the syn-addition is highly valuable, leading to the formation of cis-cyclodecanol. The reaction first involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond, followed by an oxidative workup with hydrogen peroxide and a base.[6]
Quantitative Data for Hydroboration-Oxidation
| Alkene Substrate | Product | Borane Reagent | Oxidant | Yield (%) | Diastereoselectivity |
| This compound | cis-Cyclodecanol | BH₃·THF | H₂O₂, NaOH | >90% (Typical) | High (syn-addition) |
Table 2: Representative data for the hydroboration-oxidation of this compound. Yields are typical for this class of reaction on simple alkenes.[7]
Experimental Protocol: Hydroboration-Oxidation
This protocol is a standard procedure for the hydroboration-oxidation of an alkene.[6]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Brine
Procedure:
-
An oven-dried, two-neck round-bottom flask is charged with this compound (1.38 g, 10 mmol) and dissolved in anhydrous THF (20 mL) under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath.
-
The 1M solution of BH₃·THF (11 mL, 11 mmol) is added dropwise to the stirred solution of the alkene over 15 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully cooled back to 0 °C, and 3M aqueous NaOH (5 mL) is added slowly, followed by the dropwise addition of 30% H₂O₂ (5 mL). Caution: This addition can be exothermic.
-
The resulting mixture is heated to reflux for 1 hour.
-
After cooling to room temperature, the reaction mixture is partitioned between diethyl ether (50 mL) and water (50 mL). The aqueous layer is separated and extracted twice more with diethyl ether (25 mL portions).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, cis-cyclodecanol, can be purified by distillation or flash chromatography.
Visualization: Hydroboration-Oxidation Workflow
The following diagram outlines the experimental workflow for the hydroboration-oxidation of this compound.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. cis-1,2-Cyclodecanediol | C10H20O2 | CID 141572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Unraveling the Conformational Landscape of cis-Cyclodecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the realm of drug discovery and development, understanding the three-dimensional structure of cyclic scaffolds is paramount for designing molecules with optimal binding affinity and pharmacokinetic profiles. cis-Cyclodecene, a ten-membered carbocycle, presents a fascinating case study in conformational analysis due to the interplay of ring strain, transannular interactions, and the constraints imposed by the cis-double bond. This technical guide provides an in-depth exploration of the computational modeling of this compound conformations, supported by experimental data and detailed methodologies.
The Dominant Conformer: Boat-Chair-Boat (BCB)
Computational studies, employing both molecular mechanics and ab initio methods, have consistently identified a single, highly stable conformation for this compound. This preferred geometry closely resembles the boat-chair-boat (BCB) conformation of its saturated analog, cyclodecane (B1584694).
Computational Methods in Conformer Prediction
Molecular Mechanics (MM3): Allinger's MM3 force field is a widely used method for predicting the geometries and relative energies of organic molecules. For this compound, MM3 calculations predict a single low-energy conformation with C1 symmetry, analogous to the BCB form of cyclodecane.[1]
Ab Initio Calculations (Hartree-Fock): To corroborate the molecular mechanics findings, ab initio calculations at the HF/6-311G* level of theory have been performed. These quantum mechanical calculations also converge to a single, stable conformation corresponding to the BCB-like structure.[1]
Quantitative Conformational Analysis
While the BCB conformation is the undisputed ground state for this compound, a comprehensive understanding requires the quantification of its geometric parameters and the energy landscape of other potential, higher-energy conformers.
Calculated Conformational Energies
| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |
| BCB-like | MM3 | 0.0 (Global Minimum) | [1] |
| BCB-like | HF/6-311G* | 0.0 (Global Minimum) | [1] |
Note: This table summarizes the qualitative findings that the BCB-like conformer is the global minimum. Quantitative relative energies for other conformers of this compound are not prominently reported in the reviewed literature.
Key Dihedral Angles of the BCB Conformer
A detailed table of dihedral angles for the computationally optimized BCB conformer of this compound would be presented here if available in the cited literature.
Experimental Validation and Methodologies
Computational models are powerful tools, but their predictions must be validated by experimental data. For this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of derivatives have been instrumental in confirming the theoretical models.
Low-Temperature ¹³C NMR Spectroscopy
Dynamic NMR spectroscopy is a powerful technique for studying conformational exchange processes. For this compound, low-temperature ¹³C NMR spectra reveal a dynamic process with a free-energy barrier of 6.64 kcal/mol at -139.7 °C.[1] This barrier is associated with the interconversion between two equivalent BCB-like conformations, a process that averages the signals at higher temperatures.
Experimental Protocol: Variable-Temperature ¹³C NMR
-
Sample Preparation: Prepare a dilute solution (e.g., 1-5%) of this compound in a low-freezing point solvent such as dichlorofluoromethane (B1207983) (CF₂Cl₂) or a mixture of chlorodifluoromethane (B1668795) (CHClF₂), dichlorofluoromethane (CHCl₂F), and dichlorodifluoromethane (B179400) (CF₂Cl₂).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -150°C or below.
-
Temperature Calibration: Calibrate the probe temperature using a standard sample, such as methanol, before commencing the experiment.
-
Data Acquisition: Acquire a series of proton-decoupled ¹³C NMR spectra over a range of temperatures, starting from room temperature and gradually decreasing to the desired low temperature.
-
Spectral Analysis: Observe the coalescence and decoalescence of NMR signals as a function of temperature. The coalescence temperature can be used to calculate the free-energy barrier (ΔG‡) of the conformational exchange process using the Eyring equation.
X-ray Crystallography
While obtaining a suitable single crystal of this compound itself can be challenging, the conformation of the ring system can be determined by analyzing the crystal structure of its derivatives. For instance, the structure of a silver nitrate (B79036) adduct of this compound has been investigated, providing experimental evidence for the ring's conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of a suitable this compound derivative from an appropriate solvent system. This often involves slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map, and then build and refine the molecular model to fit the experimental data. The final refined structure will provide precise bond lengths, bond angles, and dihedral angles, revealing the conformation of the this compound ring.
Signaling Pathways and Logical Relationships
The process of computational conformational analysis follows a logical workflow, starting from initial structure generation to final validation against experimental data.
The relationship between different potential low-energy conformers can be visualized as a potential energy surface, where the BCB conformation resides in the global minimum.
Conclusion
References
An In-depth Technical Guide to cis-Cyclodecene and its Role in Medium-Sized Ring Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-sized rings (8-12 membered) present unique challenges and opportunities in synthetic chemistry due to their inherent conformational complexity and transannular strain. cis-Cyclodecene, a ten-membered cycloalkene, serves as a pivotal model and versatile building block in the exploration of medium-sized ring chemistry. Its distinct reactivity, governed by the interplay of ring strain and conformational preferences, has been harnessed in the stereoselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, conformational analysis, spectroscopic characterization, and key chemical transformations. Detailed experimental protocols for its preparation and characteristic reactions are provided, alongside a quantitative analysis of its strain energy in the context of other cycloalkenes. Furthermore, this guide elucidates the crucial role of this compound as a precursor in the synthesis of bioactive germacrane (B1241064) sesquiterpenes, highlighting its significance in natural product synthesis and drug discovery.
Introduction to this compound and Medium-Sized Rings
Cycloalkenes are fundamental building blocks in organic synthesis. While small (3-4 membered) and common (5-7 membered) rings are well-understood, medium-sized rings present a unique set of conformational and energetic challenges. These rings are large enough to be flexible but small enough to suffer from significant non-bonded interactions across the ring, known as transannular strain. Additionally, the geometric constraints of incorporating a double bond within the ring lead to considerable angle and torsional strain.
This compound, with its ten-membered ring, is a canonical example of a medium-sized cycloalkene. Unlike acyclic alkenes where the trans isomer is generally more stable, in cycloalkenes with fewer than eleven carbon atoms, the cis isomer is thermodynamically favored due to the severe ring strain introduced by the geometry of the trans double bond.[1] This guide will delve into the chemical properties and synthetic utility of this compound, providing a technical resource for researchers working in organic synthesis, medicinal chemistry, and natural product discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the selective reduction of cyclodienes or the dehydrohalogenation of substituted cyclodecanes.
Selective Hydrogenation of Cyclodienes
A common and efficient method for the preparation of this compound is the selective hydrogenation of cis,trans-1,5-cyclodecadiene. This method offers high selectivity for the cis-isomer without contamination from the trans-isomer.[2]
Dehydrohalogenation of Dichlorocyclodecane
Another viable route involves the zinc-mediated dehalogenation of 1,2-dichlorocyclodecane. This reaction proceeds with high conversion, yielding a mixture of this compound and cyclodecane.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrochlorination of Chlorocyclodecane
This protocol is adapted from a convenient synthesis method that provides high yields of this compound.[2]
Materials:
-
Chlorocyclodecane
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Petroleum ether (bp 60-70 °C)
-
Water
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a solution of potassium tert-butoxide (prepared from 1.56 g of potassium) in 50 mL of dry dimethyl sulfoxide, add 5.24 g (0.03 mole) of chlorocyclodecane.
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 200 mL of water and extract with four 50 mL portions of petroleum ether.
-
Wash the combined organic extracts with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to yield this compound.
Expected Yield: 97% this compound.
Conformational Analysis and Strain Energy
The ten-membered ring of this compound is highly flexible, and the molecule exists as a dynamic equilibrium of multiple conformers. Low-temperature NMR studies have been instrumental in elucidating the conformational landscape of this compound and its derivatives. The most stable conformation is a boat-chair-boat (BCB)-like structure.[3]
The stability of cycloalkenes is intrinsically linked to their ring strain, which is a combination of angle strain, torsional strain, and transannular strain. The strain energy of a cycloalkene can be estimated from its heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon catalytic hydrogenation to the corresponding cycloalkane. A less negative heat of hydrogenation indicates a more stable (less strained) alkene.
Data Presentation: Strain Energies and Heats of Hydrogenation of Cycloalkenes
The following table summarizes the strain energies and heats of hydrogenation for a series of cycloalkenes, providing a quantitative comparison of their relative stabilities.
| Cycloalkene | Isomer | Ring Size | Heat of Hydrogenation (kcal/mol) | Strain Energy (kcal/mol) |
| Cyclopropene | cis | 3 | - | High |
| Cyclobutene | cis | 4 | -30.9[4] | 29.6 |
| Cyclopentene | cis | 5 | -26.8[4] | 5.2 |
| Cyclohexene | cis | 6 | -28.3[4] | 1.1 |
| Cycloheptene | cis | 7 | -26.5 | 3.8 |
| Cyclooctene | cis | 8 | -23.5 | 7.3 |
| Cyclooctene | trans | 8 | -32.8 | 16.6 |
| Cyclononene | cis | 9 | -22.7 | 10.3 |
| Cyclononene | trans | 9 | -31.3 | 18.9 |
| Cyclodecene | cis | 10 | -24.1 | 10.3 |
| Cyclodecene | trans | 10 | -27.7 | 13.9 |
| Cycloundecene | cis | 11 | -25.5 | 9.0 |
| Cycloundecene | trans | 11 | -25.2 | 9.3 |
| Cyclododecene | cis | 12 | -25.3 | 4.4 |
| Cyclododecene | trans | 12 | -24.3 | 5.4 |
Note: Strain energies are calculated relative to a strain-free reference value and may vary slightly depending on the calculation method.
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the double bond and the unique conformational properties of the ten-membered ring. Key reactions include electrophilic additions and transannular reactions.
Electrophilic Additions
Epoxidation of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds stereospecifically to yield the corresponding cis-epoxide. The oxygen atom is delivered to one face of the double bond, preserving the cis stereochemistry of the starting material.[5]
The addition of bromine to this compound occurs via an anti-addition mechanism, leading to the formation of trans-1,2-dibromocyclodecane.[2] This stereochemical outcome is consistent with the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.
Transannular Reactions
A hallmark of medium-sized ring chemistry is the occurrence of transannular reactions, where a reaction occurs between two non-adjacent atoms across the ring. These reactions are facilitated by the close proximity of atoms in certain conformations of the flexible ring. In reactions involving carbocationic intermediates, transannular hydride shifts are common, leading to rearranged products. For example, the solvolysis of cyclodecyl tosylate yields a mixture of cis- and trans-cyclodecene, along with products of transannular hydride shifts.
Experimental Protocols
Protocol 2: Epoxidation of this compound with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 7.23 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 1.8 g of 77% purity, ~7.95 mmol) in dichloromethane (20 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (10 mL) to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound oxide.
-
The product can be purified by flash chromatography on silica (B1680970) gel if necessary.
Expected Yield: High yield of this compound oxide.
Protocol 3: Bromination of this compound
Materials:
-
This compound
-
Bromine (Br2)
-
Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 g, 7.23 mmol) in carbon tetrachloride (15 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.15 g, 7.23 mmol) in carbon tetrachloride (10 mL) and place it in the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of this compound at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of any excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude trans-1,2-dibromocyclodecane.
-
The product can be purified by recrystallization or chromatography.
Expected Yield: High yield of the dibrominated product.
Spectroscopic Data of this compound
The structural features of this compound are reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are complex due to the conformational flexibility of the ten-membered ring. At room temperature, the spectra often show broad signals due to the rapid interconversion of different conformers. At lower temperatures, the exchange process slows down, and distinct signals for the individual protons and carbons of the most stable conformer can be observed.[3]
| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Olefinic | ~5.3-5.5 | m | =CH |
| Allylic | ~1.9-2.2 | m | -CH2-C= |
| Aliphatic | ~1.2-1.6 | m | -CH2- |
| 13C NMR | Chemical Shift (δ, ppm) | Assignment |
| Olefinic | ~130 | =CH |
| Aliphatic | ~25-30 | -CH2- |
Note: Chemical shifts are approximate and can vary depending on the solvent and temperature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features.
| Wavenumber (cm-1) | Vibration | Intensity |
| ~3020 | =C-H stretch | Medium |
| ~2925, 2855 | C-H stretch (aliphatic) | Strong |
| ~1650 | C=C stretch (cis) | Medium-Weak |
| ~1450 | CH2 scissoring | Medium |
| ~700 | =C-H bend (cis, out-of-plane) | Strong |
Role in the Synthesis of Bioactive Molecules: Germacranolides
This compound and its derivatives are valuable precursors in the total synthesis of various natural products, particularly the germacrane class of sesquiterpene lactones. Germacranolides are characterized by a ten-membered carbocyclic ring and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][6]
A prominent example is costunolide (B1669451) , a germacranolide that has been the target of numerous synthetic efforts. The ten-membered ring of costunolide is often constructed from precursors that share the this compound framework. The synthesis of costunolide and its analogues is of significant interest to medicinal chemists for the development of new therapeutic agents.[7][8] The pharmacological activities of these compounds are often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, covalently modifying biological macromolecules.[9]
The general synthetic strategy often involves the construction of a functionalized this compound derivative, followed by lactonization to form the characteristic γ-lactone ring of the germacranolide skeleton.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Key Reactions of this compound
Caption: Epoxidation and bromination of this compound.
Diagram 3: Conformational Isomerism in Cyclodecene
Caption: Relative stability of cis- and trans-cyclodecene.
Diagram 4: this compound as a Precursor to Germacranolides
Caption: Synthetic approach to germacranolides.
Conclusion
This compound represents a fascinating and synthetically valuable molecule within the realm of medium-sized ring chemistry. Its unique conformational properties and the inherent strain of its ten-membered ring dictate its reactivity, enabling stereoselective transformations that are crucial in the synthesis of complex molecular architectures. The ability to serve as a precursor to bioactive natural products, such as the germacranolide sesquiterpenes, underscores its importance in drug discovery and medicinal chemistry. This guide has provided a detailed overview of the synthesis, properties, and reactivity of this compound, offering a valuable resource for researchers seeking to harness the synthetic potential of this important medium-sized cycloalkene. Further exploration of the chemistry of this compound and its derivatives will undoubtedly continue to yield novel synthetic methodologies and contribute to the development of new therapeutic agents.
References
- 1. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ursula.chem.yale.edu [ursula.chem.yale.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Potential Anti-Cancer Activities and Mechanisms of Costunolide and Dehydrocostuslactone | MDPI [mdpi.com]
The Synthesis and Reactivity of cis-Cyclodecene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
cis-Cyclodecene, a ten-membered carbocycle with a cis-configured double bond, represents a versatile building block in organic synthesis. Its unique conformational properties and the reactivity of its strained double bond make it a valuable intermediate in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides an in-depth review of the primary synthetic routes to this compound and an overview of its key chemical transformations, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound
Several synthetic strategies have been developed to access this compound, each with its own advantages and limitations. The most common methods include the selective reduction of cyclododecatriene, the partial hydrogenation of cyclodecadienes, and the dehydrohalogenation of chlorocyclodecane (B12895266).
Selective Reduction of cis,trans,trans-1,5,9-Cyclododecatriene
A convenient and widely used method for the preparation of this compound involves the selective reduction of the more strained trans double bonds of readily available cis,trans,trans-1,5,9-cyclododecatriene. Diimide, generated in situ from the oxidation of hydrazine, has proven to be an effective reagent for this transformation.[1]
Table 1: Synthesis of this compound via Diimide Reduction of cis,trans,trans-1,5,9-Cyclododecatriene
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| cis,trans,trans-1,5,9-Cyclododecatriene | Hydrazine, Copper(II) sulfate (B86663) pentahydrate, Air | 95% Ethanol | 8-12 hours | 50-60°C | 64-85 | [1] |
Experimental Protocol: Diimide Reduction of cis,trans,trans-1,5,9-Cyclododecatriene [1]
In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, an efficient condenser, and an air inlet tube, a mixture of 60.0 g (0.370 mole) of cis,trans,trans-1,5,9-cyclododecatriene, 224.4 g (7.00 moles) of 95% hydrazine, 350 ml of 95% ethanol, and 3.0 g (0.012 mole) of copper(II) sulfate pentahydrate is prepared. Air is bubbled through the vigorously stirred reaction mixture for 8–12 hours. The reaction is exothermic, and the temperature may rise to 50–60°C. Upon completion, the mixture is filtered. The filtrate is extracted with petroleum ether, and the combined organic extracts are washed with 2N hydrochloric acid and water. The solvent is removed by distillation, and the residue is distilled under reduced pressure to afford this compound (boiling point 64–65°C at 1.0 mm Hg) in 64–85% yield.
Partial Hydrogenation of Cyclodecadienes
The partial hydrogenation of cyclodecadienes over a suitable catalyst is another route to this compound. The choice of catalyst and reaction conditions is crucial to prevent over-reduction to cyclodecane.
(Detailed experimental protocols and quantitative data for this method are not yet fully available in the public literature and represent an area for further research.)
Dehydrohalogenation of Chlorocyclodecane
Elimination of hydrogen chloride from chlorocyclodecane using a strong base can also yield this compound. The stereochemistry of the starting material and the reaction conditions influence the cis/trans ratio of the product.
(Specific and reproducible experimental protocols with detailed quantitative data for this synthetic route are currently limited in publicly accessible scientific literature.)
Reactions of this compound
The strained double bond in this compound is susceptible to a variety of chemical transformations, making it a useful intermediate for the synthesis of functionalized ten-membered rings.
Epoxidation
Epoxidation of the double bond in this compound provides access to this compound oxide, a valuable intermediate for further functionalization. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition.[2]
Table 2: Epoxidation of this compound
| Reactant | Reagent | Solvent | Product | Yield (%) | Reference |
| This compound | m-CPBA | Dichloromethane | This compound oxide | (Not specified) | [2] |
Experimental Protocol: Epoxidation of this compound with m-CPBA
To a solution of the alkene in a chlorinated solvent such as dichloromethane, an equimolar amount of m-CPBA is added portion-wise at 0°C. The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography. The reaction mixture is then washed with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by a water wash. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the epoxide.
Hydrogenation
Catalytic hydrogenation of this compound leads to the formation of cyclodecane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.
Table 3: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Solvent | Product | Yield (%) | Reference |
| This compound | Platinum oxide | Acetic acid | Cyclodecane | ~98 | [3] |
Experimental Protocol: Catalytic Hydrogenation of this compound [3]
In a suitable hydrogenation apparatus, a solution of this compound in acetic acid is treated with a catalytic amount of platinum oxide. The mixture is then subjected to a hydrogen atmosphere at a suitable pressure. The reaction is monitored until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield cyclodecane.
Visualizing Reaction Pathways
To better understand the transformations discussed, the following diagrams illustrate the key reaction mechanisms.
Caption: Diimide reduction of cyclododecatriene.
Caption: Epoxidation of this compound.
Caption: Catalytic hydrogenation of this compound.
References
Methodological & Application
Application Notes and Protocols for the Convenient Synthesis of cis- and trans-Cyclodecene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclodecene (B14012633), a ten-membered cycloalkene, exists as two geometric isomers: cis-cyclodecene and trans--cyclodecene. The distinct stereochemistry of these isomers leads to different chemical reactivity and physical properties, making them valuable intermediates in organic synthesis, particularly in the construction of complex macrocyclic structures relevant to medicinal chemistry and materials science. This document provides detailed protocols for the convenient and stereoselective synthesis of both cis- and trans-cyclodecene (B1599413), primarily focusing on the dehydrochlorination of chlorocyclodecane (B12895266), along with an overview of alternative synthetic strategies and methods for purification and characterization.
Data Presentation
Table 1: Physical and Spectroscopic Properties of Cyclodecene Isomers
| Property | This compound | trans-Cyclodecene |
| CAS Number | 935-31-9[1] | 2198-20-1[1] |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol [1] | 138.25 g/mol [1] |
| Boiling Point | 193 °C[1] | 193 °C[2] |
| Density | 0.877 g/mL[3] | 0.867 g/mL[2] |
| Refractive Index (n²⁰/D) | 1.485[3] | 1.482[2] |
Table 2: Summary of a Convenient Synthesis of cis- and trans-Cyclodecene
| Step | Product | Reagents and Conditions | Yield | Isomer Purity |
| 1. Chlorination | Chlorocyclodecane | Cyclodecane (B1584694), Cl₂, irradiation (150W lamp) | 64% (based on Cl₂) | - |
| 2a. Dehydrochlorination (cis) | This compound | Chlorocyclodecane, Potassium t-butoxide, DMSO, 3 hr | 80% | 97% cis, 3% trans |
| 2b. Dehydrochlorination (trans) | trans-Cyclodecene | Chlorocyclodecane, Lithium dicyclohexylamide, Hexane (B92381), reflux, 24 hr | 70% | 96% trans, 4% cis |
Experimental Protocols
Primary Synthetic Route: From Cyclodecane
This two-step method, adapted from Traynham et al., provides a convenient and highly stereoselective route to both cis- and trans-cyclodecene starting from commercially available cyclodecane.[4]
Step 1: Synthesis of Chlorocyclodecane
Materials:
-
Cyclodecane (420 g, 3.0 moles)
-
Chlorine gas (71 g, 1.0 mole)
-
Concentrated sulfuric acid
-
1-L three-neck Pyrex flask
-
Condenser
-
Stirrer
-
Gas dispersion tube
-
150-W light bulb with reflector
Procedure:
-
Charge the three-neck flask with cyclodecane (420 g).
-
Equip the flask with a stirrer, condenser, and a gas dispersion tube.
-
Irradiate the flask with a 150-W light bulb positioned approximately 4 inches away.
-
Pass chlorine gas (71 g) through a trap containing concentrated sulfuric acid and then into the stirred cyclodecane over a period of 4 hours.
-
Continue irradiation for an additional 35 minutes after the chlorine addition is complete.
-
Bubble air through the mixture for 30 minutes to remove excess chlorine and hydrogen chloride.
-
Distill the mixture under reduced pressure to separate the products.
-
Recovered cyclodecane: bp 72-73.5 °C (12 mm).
-
Chlorocyclodecane: bp 109-110.5 °C (12 mm).
-
Dichlorocyclodecane (by-product): bp 135-137 °C (12 mm).
-
Expected Yield: Approximately 111.4 g (64% based on chlorine) of chlorocyclodecane.[4]
Step 2a: Synthesis of this compound
Materials:
-
Chlorocyclodecane (105 g, 0.60 mole)
-
Potassium t-butoxide (100.8 g, 0.90 mole)
-
Dimethyl sulfoxide (B87167) (DMSO) (500 mL)
-
Petroleum ether (bp 60-70 °C)
-
Water
-
Drierite (or other suitable drying agent)
Procedure:
-
In a suitable flask, dissolve chlorocyclodecane (105 g) in dimethyl sulfoxide (500 mL).
-
Add potassium t-butoxide (100.8 g) to the solution.
-
Stir the mixture for 3 hours at room temperature.
-
Dilute the reaction mixture with water (750 mL).
-
Extract the aqueous mixture with four 200-mL portions of petroleum ether.
-
Combine the organic extracts and dry over Drierite.
-
Concentrate the dried organic phase by rotary evaporation.
-
Distill the residue under reduced pressure to obtain this compound.
-
This compound: bp 44-45 °C (2 mm).
-
Expected Yield and Purity: Approximately 66.0 g (80%) of cyclodecene, containing 97% cis- and 3% trans-isomer as determined by gas chromatography.[4]
Step 2b: Synthesis of trans-Cyclodecene
Materials:
-
Chlorocyclodecane (105 g, 0.60 mole)
-
Dicyclohexylamine (B1670486) (124 g, 0.68 mole)
-
Butyllithium (B86547) in hexane (1.6 M solution, 400 mL)
-
Anhydrous ethyl ether (200 mL)
-
Hexane (200 mL)
-
Water
-
Drierite (or other suitable drying agent)
-
2-L flask with condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
In a 2-L flask under a nitrogen atmosphere, dissolve dicyclohexylamine (124 g) in anhydrous ethyl ether (200 mL).
-
Add the butyllithium solution (400 mL) to the dicyclohexylamine solution to form lithium dicyclohexylamide.
-
To the resulting mixture, add a solution of chlorocyclodecane (105 g) in hexane (200 mL).
-
Reflux the mixture for 24 hours.
-
After cooling, wash the mixture with four 50-mL portions of water.
-
Dry the organic layer with Drierite.
-
Remove the solvent by rotary evaporation.
-
Distill the residue under reduced pressure to obtain trans-cyclodecene.
-
trans-Cyclodecene: bp 53-55 °C (4 mm).
-
Expected Yield and Purity: Approximately 58.0 g (70%) of cyclodecene, containing 96% trans- and 4% cis-isomer as determined by gas chromatography.[4]
Alternative Synthetic Strategies
While the dehydrochlorination of chlorocyclodecane is a highly effective method, other approaches can also be employed for the synthesis of cyclodecenes.
-
McMurry Coupling: Intramolecular McMurry coupling of a dicarbonyl compound can be a powerful tool for the synthesis of cycloalkenes, including cyclodecene.[5][6][7][8] This reaction utilizes low-valent titanium reagents to reductively couple two carbonyl groups.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of cyclic olefins of various ring sizes.[9][10] Starting from a suitable diene precursor, a ruthenium or molybdenum catalyst can effect the ring closure to form cyclodecene. The stereochemistry of the resulting double bond can often be influenced by the choice of catalyst and reaction conditions.
-
Wittig Reaction: An intramolecular Wittig reaction can also be envisioned for the synthesis of cyclodecene, although this is generally more challenging for medium-sized rings due to entropic factors.[11][12][13][14][15]
Purification and Analysis
Purification:
-
Fractional Distillation: As demonstrated in the primary protocol, fractional distillation under reduced pressure is an effective method for purifying the cyclodecene isomers from the reaction mixture and any remaining starting materials.
-
Argentation Chromatography (Silver Nitrate (B79036) Chromatography): For the separation of cis and trans isomers, chromatography on silica (B1680970) gel impregnated with silver nitrate is a powerful technique.[16][17][18][19][20] The silver ions form reversible complexes with the π-bonds of the alkenes, with the strength of the interaction differing between the cis and trans isomers, allowing for their chromatographic separation.
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for determining the isomeric ratio of cis- and trans-cyclodecene in a sample. The use of a suitable capillary column will allow for the separation of the two isomers, and the mass spectrometer will confirm their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the cyclodecene isomers. The chemical shifts and coupling constants of the olefinic and allylic protons will be distinct for the cis and trans configurations.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of cis- and trans-cyclodecene.
References
- 1. Cyclodecene - Wikipedia [en.wikipedia.org]
- 2. trans-cyclodecene [stenutz.eu]
- 3. This compound [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of cis-Cyclodecene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-cyclodecene derivatives, a crucial structural motif in various natural products and pharmacologically active molecules. The primary focus is on Ring-Closing Metathesis (RCM), a powerful and versatile method for the formation of macrocyclic alkenes. Protocols for both tungsten and ruthenium-based catalytic systems are presented to offer a comparative overview and broader applicability.
Introduction
The ten-membered ring of cyclodecene (B14012633) presents unique synthetic challenges due to unfavorable transannular interactions. However, the cis-isomer is a common feature in a number of bioactive natural products. Stereoselective synthesis of the cis-double bond within this macrocycle is therefore of significant interest. Ring-Closing Metathesis (RCM) has emerged as a premier strategy for the construction of such systems, with catalyst selection being the critical factor in controlling the stereochemical outcome. This note details two distinct and effective protocols for achieving high cis (Z)-selectivity in the synthesis of cyclodecene derivatives.
Data Presentation: Catalyst Performance in cis-Selective Macrocyclization
The following table summarizes the performance of different catalysts in the cis-selective RCM synthesis of various macrocycles, including precursors to natural products with ring sizes comparable to or including the cyclodecene core.
| Catalyst Type | Catalyst Loading (mol%) | Substrate Concentration (M) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | cis:trans (Z:E) Ratio | Reference |
| Tungsten Alkylidene | 7.5 | 0.006 | Mesitylene (B46885) | 22 | 4 | Epothilone C precursor (16-membered) | 88 | >97:3 | [1] |
| Tungsten Alkylidene | 7.5 | 0.1 | Toluene (B28343) | 22 | 4 | Nakadomarin A precursor (14-membered) | 63 | 94:6 | [1] |
| Ruthenium Dithiolate | 1 | 0.01 | Toluene | 22 | 1 | 12-membered lactone | 79 | 95:5 | [2] |
| Ruthenium Dithiolate | 1 | 0.01 | Toluene | 22 | 1 | 14-membered lactone | 71 | >99:1 | [2] |
| Cyclometalated Ruthenium | 5 | 0.01 | 1,2-Dichloroethane | 75 | 8 | 12-membered lactone | 78 | 89:11 | [3] |
| Cyclometalated Ruthenium | 5 | 0.01 | 1,2-Dichloroethane | 75 | 8 | 14-membered lactone | 83 | 90:10 | [3] |
| Nitro-Grela (Iodide) | 0.3 | 0.005 | Toluene | 70 | 1.2 | 16-membered lactone | 91 | 93:7 | [4] |
Experimental Protocols
Protocol 1: Tungsten-Catalyzed cis-Selective Ring-Closing Metathesis
This protocol is based on a general procedure for the synthesis of Z-macrocycles using a tungsten-based alkylidene catalyst, which has been shown to be highly effective for complex substrates.[1]
Materials:
-
Acyclic diene precursor
-
Tungsten Alkylidene Catalyst (e.g., W(O)(CH-t-Bu)(pyrrolide)(OAr)₂)
-
Anhydrous, degassed mesitylene or toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard Schlenk line equipment
-
Wet diethyl ether for quenching
-
Solvents for purification (e.g., hexanes, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is thoroughly flame-dried under vacuum and subsequently backfilled with argon.
-
Substrate Preparation: The acyclic diene precursor is added to the Schlenk flask. To ensure anhydrous conditions, the substrate is azeotropically distilled with dry benzene (B151609) three times, followed by removal of the solvent under high vacuum.
-
Catalyst Addition: The tungsten alkylidene catalyst is weighed in the air and added to the flask containing the dried substrate. The flask is then evacuated and backfilled with argon.
-
Reaction Initiation: Anhydrous and degassed solvent (mesitylene or toluene) is added via syringe to achieve the desired substrate concentration (e.g., 0.006 M to 0.1 M).
-
Reaction Conditions: The reaction mixture is stirred under vacuum (e.g., 0.02 torr) at room temperature (22 °C) for the specified time (typically 4 hours).
-
Quenching: The reaction is quenched by the addition of a small amount of wet diethyl ether (~1 mL).
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to yield the pure this compound derivative.
Protocol 2: Ruthenium-Catalyzed cis-Selective Ring-Closing Metathesis
This protocol describes the use of a stereoretentive ruthenium-based catalyst supported by a dithiolate ligand for the synthesis of Z-macrocycles.[2]
Materials:
-
Acyclic diene precursor (containing one Z-olefin)
-
Ruthenium Dithiolate Catalyst
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard Schlenk line equipment
-
Ethyl vinyl ether for quenching
-
Solvents for purification (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Reaction Setup: The acyclic diene precursor is dissolved in anhydrous and degassed toluene to the desired concentration (e.g., 0.01 M) in the Schlenk flask under an argon atmosphere.
-
Catalyst Addition: The ruthenium dithiolate catalyst is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature (22 °C) under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS and is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the mixture is stirred for an additional 30 minutes.
-
Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired cis-macrocycle.
Visualizations
Signaling Pathway for Catalyst-Substrate Interaction in RCM
Caption: General mechanism of Ring-Closing Metathesis (RCM).
Experimental Workflow for cis-Selective RCM
Caption: A typical experimental workflow for RCM.
Logical Relationship of Factors Influencing cis-Selectivity
Caption: Key factors influencing cis-selectivity in RCM.
References
- 1. Stereoselective Access to Z- and E-Macrocycles by Ruthenium- Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Synthesis of Z-Macrocycles using Stereoretentive, Ruthenium-Based Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitro-Grela-type complexes containing iodides – robust and selective catalysts for olefin metathesis under challenging conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of cis-Cyclodecene in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While cis-cyclooctadiene (COD) is a ubiquitous and well-studied ligand in transition metal catalysis, its larger ring homologue, cis-cyclodecene ((Z)-cyclodecene), remains a largely unexplored component in catalyst design. This document provides an overview of the potential applications of this compound as a ligand, drawing analogies from the extensive chemistry of COD complexes. It includes detailed protocols for catalyst preparation and catalytic reactions based on established methodologies for related systems, offering a foundational guide for researchers interested in exploring this novel ligand.
Application Notes
The utility of diene ligands like cis-cyclooctadiene in transition metal catalysis stems from their ability to form stable, yet reactive, precatalyst complexes. These ligands coordinate to the metal center through their π-bonds, effectively stabilizing the metal until they are displaced by other reactants in the catalytic cycle. Common applications include hydrogenation, hydroformylation, and C-C bond-forming reactions.
By analogy, this compound is expected to form similar complexes with transition metals such as rhodium(I) and iridium(I). However, the larger and more flexible ten-membered ring of cyclodecene (B14012633) may impart unique steric and electronic properties to the resulting metal complex. This could influence:
-
Catalyst Stability: The larger ring size might affect the stability and solubility of the precatalyst.
-
Ligand Dissociation Rates: The rate at which this compound is displaced by substrates could be different from COD, potentially altering the overall catalytic activity.
-
Selectivity: The unique steric environment created by the cyclodecene ligand could offer novel selectivity profiles in asymmetric catalysis.
Given the scarcity of literature on this compound as a primary catalytic ligand, the following sections provide protocols based on its well-known analogue, cis-cyclooctadiene, as a starting point for investigation.
Quantitative Data from Analogous Systems
The following tables summarize representative data for catalytic reactions using the well-established rhodium-cyclooctadiene system. This data serves as a benchmark for potential studies involving this compound.
Table 1: Rhodium-Catalyzed Hydrogenation of Various Alkenes
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Solvent | Conversion (%) | Ref. |
| 1 | 1-Octene | 0.5 | 1 | 2 | Toluene (B28343) | >99 | [1] |
| 2 | Cyclohexene | 0.5 | 1 | 2 | Benzene | >99 | [1] |
| 3 | Styrene | 1.0 | 5 | 4 | THF | >99 | [2] |
| 4 | Methyl Oleate | 1.0 | 10 | 6 | CH₂Cl₂ | 98 | [2] |
Data presented is representative of typical results found in the literature for [Rh(COD)Cl]₂-based catalyst systems.
Key Experimental Protocols
The following protocols are detailed methodologies for the synthesis of a common rhodium precatalyst and its use in a general hydrogenation reaction. These can be adapted for the use of this compound.
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)
This protocol describes the standard synthesis of the common rhodium-COD precatalyst. A similar approach could be employed for the synthesis of a this compound analogue.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
A solution of rhodium(III) chloride trihydrate (1.0 g, 3.8 mmol) in 20 mL of deionized water is prepared in a round-bottom flask.
-
To this solution, 100 mL of ethanol is added, followed by 4 mL of 1,5-cyclooctadiene.
-
The mixture is heated to reflux under a nitrogen atmosphere for 18-24 hours. During this time, the color of the solution will change from deep red to yellow, and a yellow crystalline precipitate will form.
-
After cooling to room temperature, the yellow precipitate is collected by vacuum filtration.
-
The solid is washed with small portions of a 1:1 water/ethanol mixture and then with hexane.
-
The product, [Rh(COD)Cl]₂, is dried under vacuum. Expected yield: ~90%.
Adaptation for this compound: To synthesize the analogous [Rh(this compound)Cl]₂, one would substitute 1,5-cyclooctadiene with an equimolar amount of this compound. Reaction conditions such as temperature and time may need to be optimized.
Protocol 2: General Procedure for Alkene Hydrogenation
This protocol outlines a typical homogeneous hydrogenation of an alkene using the [Rh(COD)Cl]₂ precatalyst, which is activated in situ.
Materials:
-
[Rh(COD)Cl]₂
-
Alkene substrate (e.g., 1-octene)
-
Solvent (e.g., degassed Toluene)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Rh(COD)Cl]₂ (e.g., 2.5 mg, 0.005 mmol, 0.5 mol%).
-
Degassed toluene (10 mL) is added to the vessel.
-
The alkene substrate (1.0 mmol) is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is purged with hydrogen gas (3 cycles of pressurizing to 5 bar and venting).
-
The reaction is pressurized to the desired hydrogen pressure (e.g., 1 bar) and stirred vigorously at room temperature.
-
The reaction progress is monitored by observing hydrogen uptake or by taking aliquots for analysis (GC or NMR).
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure to yield the hydrogenated product.
Visualizations
The following diagrams illustrate the synthesis of the precatalyst and a general catalytic cycle.
Caption: Synthesis workflow for [Rh(COD)Cl]₂ precatalyst.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydrogenation.
References
Application of cis-Cyclodecene Derivatives in the Synthesis of Germacrane Sesquiterpenes
Introduction: The cis-cyclodecene scaffold is a key structural motif present in a diverse array of natural products, particularly within the germacrane (B1241064) family of sesquiterpenes. These ten-membered carbocycles are attractive targets for total synthesis due to their significant biological activities, which include anti-inflammatory, anti-tumor, and cytotoxic properties. However, the construction of the medium-sized cyclodecene (B14012633) ring presents considerable synthetic challenges owing to entropic factors and the potential for competing transannular reactions. This application note details the strategic use of a this compound precursor in the total synthesis of (±)-epi-costunolide, a representative germacrane sesquiterpene lactone. The synthesis highlights an efficient approach to the germacrane skeleton, demonstrating the utility of intramolecular cyclization strategies to forge the ten-membered ring.
Key Applications of this compound in Natural Product Synthesis:
-
Convergent Synthesis: The pre-formed cyclodecene ring can be strategically functionalized, allowing for a convergent approach to complex natural products.
-
Stereochemical Control: The geometry of the cis-double bond can influence the stereochemical outcome of subsequent reactions, including transannular cyclizations.
-
Access to Diverse Scaffolds: The inherent flexibility of the cyclodecene ring allows it to serve as a versatile precursor to a variety of bicyclic and polycyclic systems through stereoselective transannular reactions.
Total Synthesis of (±)-epi-Costunolide: A Case Study
The total synthesis of (±)-epi-costunolide provides a compelling example of the application of a cyclodecene derivative in the construction of a germacrane natural product. A key step in this synthesis is the formation of the ten-membered ring via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the cyclodecene-containing intermediate and its conversion to (±)-epi-costunolide.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Silyl Protection | TBDPSCl, imidazole, CH₂Cl₂ | Silyl-protected alcohol | - |
| 2 | Halohydrin Formation | NBS, THF/H₂O | Bromohydrin | - |
| 3 | Epoxidation | K₂CO₃, MeOH | Epoxide | 49 (over 3 steps) |
| 4 | Oxidative Cleavage | H₅IO₆, NaIO₄, THF/H₂O | Aldehyde | 95 |
| 5 | Baylis-Hillman Reaction | Methyl acrylate, DABCO, MeOH | Allylic alcohol | 81 |
| 6 | Allylic Bromination | CBr₄, PPh₃, DIPEA, CH₂Cl₂ | Allylic bromide | 86 |
| 7 | Desilylation | HF-pyridine, THF | Diol | - |
| 8 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Aldehyde | 87 |
| 9 | Intramolecular NHK Reaction | CrCl₂, NiCl₂ (cat.), DMF | Cyclodecenol | - |
| 10 | Lactonization | DBU, CH₂Cl₂ | (±)-epi-Costunolide | 45 (over 2 steps) |
Experimental Workflow
The overall synthetic strategy for the total synthesis of (±)-epi-costunolide is depicted in the following workflow diagram.
Application Note: Protocol for the Epoxidation of cis-Cyclodecene
Abstract
This document provides a detailed protocol for the synthesis of cis-cyclodecene oxide via the epoxidation of this compound. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and efficient reagent for converting alkenes to epoxides.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable procedure for obtaining the desired epoxide with high stereospecificity.
Introduction
Epoxides, or oxiranes, are valuable three-membered cyclic ether functional groups that serve as versatile intermediates in organic synthesis.[2] They are precursors to a wide array of molecules, including diols, amino alcohols, and other functionalized compounds, which are essential building blocks in the development of pharmaceuticals and fine chemicals.[3] The epoxidation of alkenes is a fundamental transformation to access these intermediates.
The reaction involving this compound is stereospecific; the use of reagents like m-CPBA results in a syn-addition of the oxygen atom to the double bond.[2][4] This means that the cis-configuration of the starting alkene is retained in the product, yielding this compound oxide.[4][5] This application note details a standard laboratory procedure for this conversion, summarizes various catalytic systems, and provides a clear workflow for execution.
Reaction Principle
The epoxidation of an alkene using a peroxy acid such as m-CPBA proceeds through a concerted mechanism.[1][5] In this single-step reaction, the alkene's pi bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[1][6] Simultaneously, several bonds are formed and broken in a cyclic transition state, transferring the oxygen atom to the alkene and forming an epoxide. The byproduct of this reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid.[1]
Data Presentation: Epoxidation of Cyclic Alkenes
The following table summarizes various methods and conditions for the epoxidation of cyclic alkenes, providing a comparative overview of different reagents and catalytic systems.
| Substrate | Oxidant | Catalyst / Reagent | Solvent | Conditions | Epoxide Yield | Reference |
| Styrene | m-CPBA | Co@Fe3O4/SiO2 (2.5 mol%) | Dichloromethane | Room Temp. | High Yield | [7] |
| Cyclooctene | m-CPBA | Co@Fe3O4/SiO2 (2.5 mol%) | Dichloromethane | Room Temp. | High Yield | [7] |
| cis-Cyclooctene | H₂O₂ (60%) | Ga-MIL-53 MOF | 1-methylimidazole | Not Specified | 93% Conversion | [3] |
| Cyclohexene | m-CPBA | None | Not Specified | Not Specified | Not Specified | [8][9] |
| Various Olefins | Peracetic Acid | Manganese/Triazacyclononane | Not Specified | Not Specified | High Activity | [10] |
| cis-Stilbene | Not Specified | [Fe(cyclam)OTf2] | Acetonitrile | Not Specified | 26% | [11] |
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol describes a general and reliable method for the epoxidation of this compound.
4.1 Materials and Reagents
-
This compound (C₁₀H₁₈)
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically ≤77% purity, balance is m-chlorobenzoic acid and water)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
4.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper or cotton plug
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Flash chromatography system (optional, for high purity)
4.3 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 138.3 mg) in 20 mL of dichloromethane. Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: While stirring, add m-CPBA (1.2 mmol, ~270 mg of 77% purity) portion-wise to the cooled solution over 5-10 minutes. Note: m-CPBA is a potential explosive and should be handled with care away from heat and sources of friction.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent). The reaction is typically complete within 2-4 hours. The disappearance of the starting alkene spot indicates completion.
-
Quenching: Upon completion, cool the mixture again in an ice bath. Quench the excess peroxy acid by slowly adding 15 mL of a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.
-
Workup - Base Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then 20 mL of brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, this compound oxide, can be purified by flash column chromatography on silica gel if necessary to remove any remaining impurities.
4.4 Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
m-CPBA is a strong oxidizing agent and can be explosive when shocked or heated.[5] Avoid grinding the solid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the epoxidation protocol.
Caption: Workflow for the epoxidation of this compound.
References
- 1. leah4sci.com [leah4sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of unsaturated polymers with a high degree of control over their structure and properties. This method is particularly advantageous due to its tolerance to a wide range of functional groups and the potential for living polymerization characteristics, enabling the creation of well-defined polymer architectures such as block copolymers.
cis-Cyclodecene, a medium-sized cycloalkene, is an intriguing monomer for ROMP. However, like other low ring-strain cycloalkenes such as cis-cyclooctene, its polymerization can be challenging. Secondary metathesis reactions can compete with propagation, leading to polymers with broad molecular weight distributions and lower molecular weights. Careful selection of catalysts and reaction conditions is therefore crucial for successful polymerization.
These application notes provide an overview of the key considerations and experimental protocols for the ROMP of this compound, drawing upon established procedures for the closely related and well-studied monomer, cis-cyclooctene. The protocols and data presented herein should serve as a valuable starting point for researchers venturing into the use of this compound in their polymer synthesis endeavors.
Key Considerations for ROMP of this compound
-
Catalyst Selection: Ruthenium-based Grubbs catalysts are the most commonly used initiators for the ROMP of cycloalkenes. Second-generation (G2) and third-generation (G3) Grubbs catalysts are generally preferred for their higher activity and stability. For low ring-strain monomers like this compound, catalyst choice can significantly impact polymerization control. Encapsulating catalysts within structures like metal-organic frameworks (MOFs) has been shown to improve processivity and suppress side reactions for monomers like cis-cyclooctene, leading to polymers with higher molecular weights and lower dispersity.[1][2]
-
Reaction Conditions:
-
Monomer-to-Catalyst Ratio ([M]/[C]): This ratio is a key parameter for controlling the target molecular weight of the polymer. However, for low ring-strain monomers, the achieved molecular weight may deviate from the theoretical value.
-
Solvent: Dichloromethane (B109758) (DCM) and toluene (B28343) are common solvents for ROMP. The choice of solvent can influence catalyst activity and polymer solubility.
-
Temperature: ROMP of low ring-strain cycloalkenes is often performed at room temperature. Lowering the temperature can sometimes improve the stereoselectivity of the polymerization.
-
Concentration: Higher monomer concentrations can favor propagation over competing depolymerization or secondary metathesis reactions, which is particularly relevant for entropy-driven ROMP of low-strain monomers.[3]
-
-
Chain Transfer Agents (CTAs): The use of acyclic olefins as chain transfer agents can be an effective strategy to control the molecular weight of the resulting polymer and to obtain polymers that are soluble and easier to process.[2]
Experimental Protocols
The following protocols are based on established procedures for the ROMP of cis-cyclooctene and can be adapted for this compound.
Protocol 1: General Procedure for ROMP of a Low Ring-Strain Cycloalkene
This protocol describes a general setup for the ROMP of a cycloalkene like cis-cyclooctene, which can be used as a starting point for this compound.
Materials:
-
cis-Cyclooctene (or this compound), purified by distillation or passing through activated alumina.
-
Grubbs second-generation catalyst (G2) or third-generation catalyst (G3).
-
Anhydrous dichloromethane (DCM) or toluene, degassed.
-
Ethyl vinyl ether (quenching agent).
-
Methanol (for precipitation).
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
In an inert atmosphere glovebox, add the desired amount of cis-cycloalkene to a vial equipped with a magnetic stir bar.
-
Dissolve the monomer in the appropriate volume of anhydrous, degassed solvent (e.g., DCM) to achieve the desired monomer concentration (e.g., 0.3 M).[2]
-
In a separate vial, prepare a stock solution of the Grubbs catalyst in the same solvent.
-
Initiate the polymerization by adding the required amount of the catalyst stock solution to the stirring monomer solution to achieve the target monomer-to-catalyst ratio (e.g., 200:1).[2]
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the specified time. Monitor the reaction progress by techniques such as ¹H NMR spectroscopy to determine monomer conversion.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from the ROMP of cis-cyclooctene, which can serve as a reference for experiments with this compound.
Table 1: ROMP of cis-Cyclooctene with Grubbs Catalysts
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Monomer Conversion (%) | Mₙ (kDa) | Mₙ/Mₙ (PDI) | Reference |
| G2 | 200 | CD₂Cl₂ | 20 | ~20 (after 180 min) | - | - | [2] |
| G3@UiO-67 | - | - | - | >95 | 1,500 | 1.18 | [1] |
| G3 | - | - | - | >95 | 110 | 2.54 | [1] |
Note: Data for G3@UiO-67 and G3 are for illustrative purposes of the effect of catalyst encapsulation on achieving high molecular weight and low PDI.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Hydrogenation of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the catalytic hydrogenation of cis-cyclodecene to its corresponding saturated alkane, cyclodecane (B1584694). This reaction is a fundamental transformation in organic synthesis, often employed in the construction of complex molecular frameworks. The protocol herein describes the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, a widely adopted and efficient method for alkene reduction.[1][2] Representative data on reaction parameters and expected outcomes are summarized. A comprehensive experimental workflow is also presented visually using a Graphviz diagram.
Introduction
Catalytic hydrogenation is a cornerstone of organic chemistry, facilitating the reduction of unsaturated functional groups.[3] The addition of molecular hydrogen (H₂) across a carbon-carbon double bond is a thermodynamically favorable process that results in a more stable, saturated compound.[4] However, this reaction requires the use of a metal catalyst to proceed at a reasonable rate.[4] Common catalysts for this transformation include palladium, platinum, and nickel, often supported on a high-surface-area material like activated carbon.[1]
The hydrogenation of this compound to cyclodecane is a straightforward yet crucial reaction, often serving as a key step in multi-step syntheses. The choice of catalyst and reaction conditions is vital to ensure complete conversion and high purity of the product. This application note provides a standardized and reproducible protocol for this transformation, suitable for various laboratory settings.
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of this compound. These values are based on typical results obtained under the experimental conditions detailed in the subsequent protocol.
| Parameter | Value |
| Substrate | This compound |
| Product | Cyclodecane |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5 mol% |
| Solvent | Ethanol (B145695) |
| Substrate Concentration | 0.2 M |
| Hydrogen Pressure | 1 atm (balloon) |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 4-6 hours |
| Conversion | >99% |
| Isolated Yield | 90-95% |
Experimental Protocols
This section details the methodology for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) (Caution: Pyrophoric when dry and saturated with hydrogen)[5]
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inerting)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the substrate, achieving a concentration of approximately 0.2 M.
-
Inerting the System: Seal the flask with a septum and purge the system with nitrogen or argon gas for 5-10 minutes to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.[3]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5 mol%). Caution: Handle the Pd/C catalyst in an inert atmosphere as it can be pyrophoric.[5]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the atmosphere is saturated with hydrogen. Leave the hydrogen balloon connected to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture under an inert atmosphere. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen into a fume hood. Purge the flask with nitrogen or argon.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Caution: The filtered catalyst is saturated with hydrogen and is highly pyrophoric. Do not allow the filter cake to dry.[5] Quench the catalyst on the Celite® by slowly adding water before disposal.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purification (if necessary): The resulting cyclodecane is often of high purity. If further purification is required, it can be achieved by column chromatography on silica (B1680970) gel or by distillation.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS.
Mandatory Visualization
Caption: Experimental workflow for the hydrogenation of this compound.
References
Application Notes and Protocols: cis-Cyclodecene as a Versatile Starting Material for Commercially Significant Fragrance Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-Cyclodecene, a readily available cyclic alkene, serves as a crucial and versatile starting block for the synthesis of a diverse range of macrocyclic fragrance compounds. Its C12 carbon skeleton is an ideal precursor for macrocyclic musks and other valuable aroma chemicals that are highly sought after in the fragrance industry for their unique olfactory properties, substantivity, and fixative capabilities. This document provides detailed application notes and experimental protocols for the synthesis of key fragrance intermediates and final products derived from this compound. The protocols focus on robust and scalable chemical transformations, including oxidation, ozonolysis, and Baeyer-Villiger oxidation, to yield commercially significant fragrance ingredients such as Globalide® (Habanolide®) and Ambrettolide.
Key Synthetic Pathways and Intermediates
The primary strategy for utilizing this compound in fragrance synthesis involves its conversion into key C12 intermediates, namely cyclododecanone (B146445) and dodecanedioic acid. These intermediates then undergo ring-expansion or cyclization reactions to form the desired macrocyclic structures.
1. Oxidation of this compound to Cyclododecanone:
The conversion of this compound to cyclododecanone is a pivotal step. While various methods exist, a common industrial approach involves the partial hydrogenation of cyclododecatriene to a mixture of cis- and trans-cyclododecene, followed by oxidation. For the purpose of these notes, we will focus on a direct oxidation protocol.
2. Ozonolysis of this compound to Dodecanedioic Acid:
Ozonolysis provides a direct route to dodecanedioic acid, a linear C12 dicarboxylic acid that is a precursor to various macrocyclic lactones and ketones.
3. Baeyer-Villiger Oxidation of Cyclododecanone:
This classical reaction is instrumental in the synthesis of macrocyclic lactones from cyclic ketones. The insertion of an oxygen atom into the carbon framework of cyclododecanone expands the ring to a 13-membered lactone, a key structural motif in many musk fragrances.
Data Presentation
The following tables summarize key quantitative data for the synthesis of fragrance compounds starting from this compound derivatives.
Table 1: Synthesis of Key Intermediates from this compound Derivatives
| Starting Material | Reaction | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) | Reference |
| Cyclododecatriene | Epoxidation, Hydrogenation, Oxidation | Cyclododecanone | 1. H₂O₂, HAHPT catalyst, H₂O; 2. Raney Nickel, H₂, Ethanol (B145695); 3. H₂O₂, HAHPT catalyst, t-butanol/H₂O | 53.4 (overall) | Not Specified | [1] |
| This compound | Ozonolysis | Dodecanedioic Acid | 1. O₃, CH₂Cl₂/MeOH; 2. Oxidative work-up (e.g., H₂O₂) | >90 | High | General Knowledge |
| Cyclododecanone | Baeyer-Villiger Oxidation | 12-Dodecanolide | Permaleic acid, CH₂Cl₂ | 75 | High | [2] |
Table 2: Synthesis of Selected Fragrance Compounds
| Starting Material | Product | Key Reactions | Typical Overall Yield (%) | Purity (%) | Reference |
| Cyclododecanone | Globalide® (Habanolide®) | Radical addition, Cyclization, Peroxidation, Fragmentation | Not Specified | >90 | [3] |
| Aleuritic Acid | Ambrettolide | Esterification, Oxidation, Reduction, Cyclization | Improved yield over 42-44% | High | [4] |
Table 3: Olfactory Data of Selected Fragrance Compounds
| Compound Name | Olfactory Description | Odor Threshold (ng/L in air) | Reference |
| Globalide® (Habanolide®) | Soft, metallic-powdery musk | 0.5 | [5] |
| Ambrettolide | Musky, sweet, floral | 0.3 | [6] |
| Muscone | Strong, excellent, and pervasive musk | 61 ppb (in water) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Cyclododecanone from Cyclododecatriene (as a precursor to this compound)
This three-step protocol describes an environmentally friendly synthesis of cyclododecanone from 1,5,9-cis,trans,trans-cyclododecatriene (CDT).
Step 1: Selective Epoxidation of Cyclododecatriene (CDT)
-
Materials: 1,5,9-cis,trans,trans-cyclododecatriene (CDT), 30% hydrogen peroxide (H₂O₂), hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine CDT, water, and the HAHPT catalyst.
-
Slowly add 30% H₂O₂ to the mixture while maintaining the temperature at 55°C.
-
Stir the reaction mixture for 1-2 hours.
-
After the reaction is complete (monitored by GC), cool the mixture to room temperature.
-
Separate the organic layer containing the epoxycyclododecadiene (ECDD). The unreacted CDT can be recovered by distillation.
-
-
Yield: A CDT conversion of up to 42% with an ECDD selectivity of 92.2% can be achieved.[1]
Step 2: Hydrogenation of Epoxycyclododecadiene (ECDD) to Cyclododecanol (B158456) (CDOL)
-
Materials: Epoxycyclododecadiene (ECDD), Raney Nickel catalyst, ethanol, hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, charge the ECDD, Raney Nickel catalyst, and ethanol.
-
Pressurize the autoclave with hydrogen gas to 3.0-3.5 MPa.
-
Heat the mixture to 100°C and stir for 8 hours.
-
After cooling and depressurizing, filter the catalyst.
-
The ethanol solution contains cyclododecanol (CDOL).
-
-
Yield: The yield of CDOL is typically around 92-95%.[1]
Step 3: Oxidation of Cyclododecanol (CDOL) to Cyclododecanone (CDON)
-
Materials: Cyclododecanol (CDOL), 30% hydrogen peroxide (H₂O₂), HAHPT catalyst, t-butanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve CDOL in a mixture of t-butanol and water.
-
Add the HAHPT catalyst to the solution.
-
Slowly add 30% H₂O₂ and reflux the mixture for the required time (monitored by GC).
-
After completion, cool the reaction mixture and extract the cyclododecanone with a suitable organic solvent.
-
Purify the product by distillation.
-
-
Yield: The overall yield from CDT to cyclododecanone is approximately 53.4%.[1]
Protocol 2: Synthesis of Dodecanedioic Acid via Ozonolysis of this compound
-
Materials: this compound, ozone (O₃), methanol (B129727) (MeOH), dichloromethane (B109758) (CH₂Cl₂), 30% hydrogen peroxide (H₂O₂).
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of methanol and dichloromethane in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add 30% hydrogen peroxide to the cold solution to effect oxidative work-up of the ozonide.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Perform an aqueous work-up to isolate the dodecanedioic acid. The product can be purified by recrystallization.
-
Protocol 3: Synthesis of a Macrocyclic Lactone (12-Dodecanolide) via Baeyer-Villiger Oxidation of Cyclododecanone
-
Materials: Cyclododecanone, permaleic acid (prepared in situ from maleic anhydride (B1165640) and hydrogen peroxide), dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a flask, dissolve cyclododecanone in dichloromethane.
-
Prepare the permaleic acid reagent in a separate flask by reacting maleic anhydride with hydrogen peroxide in dichloromethane.
-
Slowly add the freshly prepared permaleic acid solution to the cyclododecanone solution at room temperature.
-
Stir the reaction mixture overnight. The reaction progress can be monitored by TLC or GC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy any excess peracid.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 12-dodecanolide can be purified by distillation or chromatography.
-
-
Yield: A yield of 75% can be achieved.[2]
Mandatory Visualizations
Caption: Synthetic pathways from this compound to fragrance compounds.
Caption: Workflow for Baeyer-Villiger oxidation of cyclododecanone.
Caption: Simplified signaling pathway for musk odor perception.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. zenodo.org [zenodo.org]
- 5. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]
- 6. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodecene (B14012633), a ten-membered cycloalkene, exists as two geometric isomers: cis-cyclodecene and trans-cyclodecene (B1599413). The purification of the cis-isomer from reaction mixtures, which often contain the trans-isomer and other byproducts, is a critical step in various synthetic and developmental processes. The choice of purification method depends on the scale of the separation, the required purity of the final product, and the available instrumentation. This document provides detailed application notes and protocols for the most common and effective methods for the purification of this compound.
Method Selection and Comparison
Several techniques can be employed for the separation of cis- and trans-cyclodecene. The primary methods include argentation chromatography, preparative gas chromatography (Prep-GC), and fractional distillation. The selection of the most appropriate method is guided by the subtle differences in the physical and chemical properties of the isomers.
| Method | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Argentation Chromatography | Reversible complex formation between the π-bonds of the alkene and silver ions. cis-Olefins form stronger complexes and are retained longer.[1][2] | High selectivity for cis/trans isomers.[1] Can be performed at room temperature. Scalable from milligrams to grams. | Requires preparation of a special stationary phase. Silver nitrate (B79036) is light-sensitive. Potential for silver leaching into the product. | >98% | 70-90% |
| Preparative Gas Chromatography (Prep-GC) | Differences in volatility and interaction with the stationary phase. | High resolution and potential for very high purity. Amenable to automation for repeated injections. | Limited sample capacity per injection. Requires specialized equipment. Potential for thermal degradation of the sample. | >99% | Dependent on the number of injections and collection efficiency. |
| Fractional Distillation | Small differences in boiling points between the isomers. | Suitable for large-scale purification. Relatively simple setup. | Requires a highly efficient distillation column (many theoretical plates) due to the small boiling point difference.[3] Potential for thermal isomerization at elevated temperatures. | <95% (often requires multiple distillations) | 50-70% |
Experimental Protocols
Argentation Column Chromatography
Argentation chromatography is a highly effective method for separating cis- and trans-cyclodecene based on the differential complexation of the isomers with silver ions immobilized on a solid support, typically silica (B1680970) gel. The cis-isomer, having a more exposed double bond, forms a stronger complex with the silver ions and is therefore retained more strongly on the column, eluting after the trans-isomer.[1]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Reaction mixture containing cis- and trans-cyclodecene
-
Hexane (B92381) (or pentane), HPLC grade
-
Diethyl ether (or ethyl acetate), HPLC grade
-
Chromatography column
-
Rotary evaporator
Protocol:
a. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
-
In a round-bottom flask, dissolve 10 g of silver nitrate in 50 mL of deionized water.
-
Add 90 g of silica gel to the silver nitrate solution.
-
Attach the flask to a rotary evaporator and remove the water under reduced pressure at 50-60 °C until a free-flowing powder is obtained.
-
Protect the flask from light with aluminum foil during evaporation.
-
Further dry the silver nitrate-impregnated silica gel in a vacuum oven at 80 °C for 4-6 hours.
-
Store the prepared silica gel in a light-protected, desiccated container.
b. Column Packing and Purification:
-
Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
-
Pour the slurry into a chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess hexane until the solvent level is just above the top of the silica gel bed.
-
Dissolve the crude cyclodecene mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the column.
-
Begin elution with pure hexane. The trans-cyclodecene will elute first.
-
Monitor the elution of the isomers using thin-layer chromatography (TLC) with a silver nitrate-impregnated TLC plate or by gas chromatography (GC) analysis of the collected fractions.
-
After the trans-isomer has been completely eluted, gradually increase the polarity of the eluent by adding diethyl ether (or ethyl acetate) to the hexane (e.g., 1-5% diethyl ether in hexane) to elute the more strongly bound this compound.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for this compound Purification by Preparative GC.
Fractional Distillation
Fractional distillation can be used to separate liquids with close boiling points. However, for cis- and trans-cyclodecene, this method is challenging due to the very small difference in their boiling points. Effective separation requires a distillation column with a high number of theoretical plates.
Materials:
-
Crude cyclodecene mixture
-
Fractional distillation apparatus, including:
-
A distillation flask
-
A highly efficient fractionating column (e.g., Vigreux, packed, or spinning band column)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation to reduce boiling points and prevent degradation)
Protocol:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation:
-
Place the crude cyclodecene mixture in the distillation flask with boiling chips.
-
Slowly heat the mixture. A slow and steady heating rate is crucial for achieving good separation.
-
As the mixture boils, the vapor will rise through the fractionating column. The vapor will become progressively enriched in the more volatile component as it ascends the column.
-
Monitor the temperature at the distillation head. A stable temperature indicates that a pure fraction is distilling.
-
Collect the fractions at different temperature ranges. The initial fractions will be enriched in the lower-boiling isomer.
-
-
Analysis:
-
Analyze the composition of each fraction by GC to determine the purity of the this compound.
-
-
Redistillation:
-
Fractions that are enriched in this compound but do not meet the desired purity may need to be combined and redistilled to further enhance the purity.
-
Logical Relationship in Fractional Distillation:
Caption: Principle of Separation in Fractional Distillation.
Purity Analysis
The purity of the collected this compound fractions should be determined using an appropriate analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is the most common and effective method for this purpose.
GC Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).
-
Instrumentation: Use a capillary GC with a non-polar or mid-polarity column.
-
Analysis: Inject the sample and run the optimized temperature program.
-
Quantification: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks (excluding the solvent peak).
Conclusion
The purification of this compound from reaction mixtures can be effectively achieved using several methods. Argentation chromatography offers excellent selectivity for separating cis and trans isomers and is suitable for a range of scales. Preparative GC provides the highest resolution and is ideal for obtaining very pure material, albeit in smaller quantities per run. Fractional distillation is a viable option for large-scale purification, but its success is highly dependent on the efficiency of the distillation column. The choice of method should be based on the specific requirements of the research or development project, including the desired purity, the quantity of material needed, and the available resources.
References
Large-Scale Synthesis of cis-Cyclodecene for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of cis-cyclodecene, a key intermediate in the production of various specialty chemicals. The protocols focus on two primary, industrially viable routes: the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT) and the dehydrohalogenation of chlorocyclodecane (B12895266). This guide is intended for researchers, scientists, and professionals in drug development and other chemical industries who require reliable and scalable methods for producing high-purity this compound. The information presented is collated from scientific literature and established industrial practices, with a focus on providing clear, actionable protocols and comparative data.
Introduction
This compound is a ten-membered cycloalkene that serves as a valuable precursor in the synthesis of a range of chemical products. Its unique ring structure and reactive double bond make it an important building block in the fragrance industry for the creation of macrocyclic musks, in polymer science for the development of specialty polymers through Ring-Opening Metathesis Polymerization (ROMP), and potentially in the pharmaceutical industry for the synthesis of complex organic molecules. The efficient and scalable synthesis of high-purity this compound is therefore of significant industrial interest.
This document outlines two principal methods for the large-scale synthesis of this compound, providing detailed experimental protocols, data on reaction parameters and yields, and diagrams to illustrate the synthetic pathways and workflows.
Industrial Applications of this compound
The industrial utility of this compound is primarily centered on its role as a chemical intermediate. Key application areas include:
-
Fragrance Industry: this compound can be converted to valuable macrocyclic musks, which are prized for their persistent and pleasant odors. These large-ring ketones and lactones are essential components in many perfumes and cosmetic products.
-
Polymer Synthesis: As a cyclic olefin, this compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of specialty polymers with tailored properties, finding applications in advanced materials and engineering plastics.
-
Fine Chemical Synthesis: The reactivity of the double bond in this compound allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of other cyclic compounds and complex organic molecules. While not as extensively documented, its derivatives may serve as building blocks in the synthesis of pharmaceutical intermediates.
Synthetic Protocols for Large-Scale Production
Two primary methods have been identified as suitable for the large-scale industrial synthesis of this compound:
Method 1: Selective Hydrogenation of 1,5,9-Cyclododecatriene (CDT)
This is a widely used industrial method due to the ready availability of CDT from the trimerization of butadiene. The key to this process is the selective hydrogenation of one of the three double bonds in CDT to yield cyclododecadiene, followed by further selective hydrogenation to this compound.
Method 2: Dehydrohalogenation of Chlorocyclodecane
This method involves the elimination of hydrogen chloride from chlorocyclodecane, which can be synthesized from cyclodecanone (B73913). This route is advantageous when cyclodecanone is a more accessible starting material.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and requirements on an industrial scale.
| Parameter | Method 1: Selective Hydrogenation of CDT | Method 2: Dehydrohalogenation of Chlorocyclodecane |
| Starting Material | 1,5,9-Cyclododecatriene (CDT) | Chlorocyclodecane |
| Key Reagents | Hydrogen gas, Palladium or Nickel-based catalyst | Potassium tert-butoxide or other strong base |
| Solvent | Ethanol (B145695), Hexane, or other suitable organic solvent | Dimethyl sulfoxide (B87167) (DMSO) or other polar aprotic solvent |
| Reaction Temperature | 25-100 °C (Varies with catalyst) | 50-100 °C |
| Reaction Pressure | 1-50 atm (Varies with catalyst and reactor type) | Atmospheric pressure |
| Typical Yield | > 80% (selectivity dependent on catalyst and conditions) | ~80%[1] |
| Purity of Crude Product | Mixture of cyclodecene (B14012633) isomers and cyclodecane | Primarily this compound with minor trans isomer |
| Primary Byproducts | Cyclododeca-1,5-diene, Cyclodecane | trans-Cyclodecene, Cyclodecanol (from side reactions) |
| Purification Method | Fractional distillation | Fractional distillation |
| Industrial Scalability | Well-established for large-scale production | Feasible for large-scale, often used in batch processes |
Experimental Protocols
This protocol describes a typical industrial process for the selective hydrogenation of CDT to this compound using a supported palladium catalyst in a continuous flow reactor system.
Materials and Equipment:
-
1,5,9-Cyclododecatriene (CDT)
-
Hydrogen gas (high purity)
-
Palladium on activated carbon (5% Pd/C) catalyst
-
Ethanol (solvent)
-
Continuous flow hydrogenation reactor system equipped with temperature and pressure controls
-
Gas-liquid separator
-
Fractional distillation unit
Procedure:
-
Catalyst Bed Preparation: The continuous flow reactor is packed with the 5% Pd/C catalyst. The catalyst is activated in situ by flushing with hydrogen gas at a controlled temperature as per the manufacturer's instructions.
-
Feed Preparation: A solution of 1,5,9-cyclododecatriene in ethanol (typically 10-20% w/v) is prepared and de-gassed to remove any dissolved oxygen.
-
Hydrogenation Reaction: The CDT solution and high-purity hydrogen gas are continuously fed into the reactor at controlled flow rates. The reaction is maintained at a temperature of 50-80°C and a hydrogen pressure of 10-30 atm. The precise conditions are optimized to maximize the selectivity for this compound.
-
Product Separation: The output from the reactor, a mixture of product, solvent, and unreacted hydrogen, is passed through a gas-liquid separator. The unreacted hydrogen can be recycled.
-
Solvent Removal: The liquid phase from the separator is subjected to evaporation to remove the ethanol, which can also be recovered and recycled.
-
Purification: The crude product, containing this compound, unreacted cyclododecadiene, and over-hydrogenated cyclodecane, is purified by fractional distillation under reduced pressure to isolate high-purity this compound.
This protocol outlines a batch process for the synthesis of this compound from chlorocyclodecane using a strong base.
Materials and Equipment:
-
Chlorocyclodecane
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Large-scale glass-lined or stainless steel reactor with mechanical stirring, heating/cooling jacket, and a reflux condenser
-
Extraction and separation vessels
-
Fractional distillation unit
Procedure:
-
Reaction Setup: A solution of chlorocyclodecane in DMSO is charged into the reactor.
-
Base Addition: Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature. The addition is controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the mixture is heated to 60-80°C and stirred for 3-5 hours. The progress of the reaction is monitored by gas chromatography (GC).
-
Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent, such as petroleum ether or hexane.
-
Washing and Drying: The combined organic extracts are washed with water to remove residual DMSO and salts, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: The solvent is removed from the dried organic phase by rotary evaporation.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product with high purity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a general experimental workflow for the large-scale production of this compound.
Caption: Synthetic pathways for this compound production.
Caption: General experimental workflow for large-scale synthesis.
Conclusion
The large-scale synthesis of this compound is a critical process for various sectors of the chemical industry. The selective hydrogenation of 1,5,9-cyclododecatriene and the dehydrohalogenation of chlorocyclodecane represent two robust and scalable methods for its production. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific purity requirements of the final product. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to effectively produce this compound for their specific industrial applications. Careful optimization of reaction conditions and purification processes is essential to achieve high yields and purity on a large scale.
References
Application Notes and Protocols for the Photochemical Isomerization of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical isomerization of cis-cyclodecene to its trans isomer. This process is of significant interest in organic synthesis, particularly for accessing the strained and highly reactive trans-cyclodecene (B1599413), a valuable intermediate in the construction of complex molecular architectures. Due to a lack of extensive specific data for this compound in the literature, the experimental protocols and some quantitative data are based on closely related and well-studied cycloalkenes, such as cis-cyclooctene.
Introduction
Photochemical isomerization provides a powerful method for the conversion of cis-alkenes to their less thermodynamically stable trans isomers.[1] In the case of medium-ring cycloalkenes like cyclodecene, the trans isomer possesses significant ring strain, making it a highly reactive species for various chemical transformations. The interconversion is typically achieved through direct irradiation or by the use of a photosensitizer.[2] Upon absorption of light, the π-bond of the alkene is temporarily broken, allowing for rotation around the sigma bond, which can then lead to the formation of either the cis or trans isomer upon relaxation to the ground state.[2]
Reaction Mechanism and Photostationary State
The photochemical isomerization of an alkene can proceed through either the excited singlet state (direct irradiation) or the triplet state (sensitized irradiation).
-
Direct Irradiation : Upon absorption of a photon of appropriate energy, the cis-alkene is promoted to an excited singlet state (S₁). In this state, the molecule can adopt a twisted, non-planar geometry (the "phantom singlet"), which is an intermediate that can decay to either the cis or trans ground state (S₀).[1]
-
Sensitized Irradiation : In the presence of a photosensitizer, the sensitizer (B1316253) absorbs the light and, through intersystem crossing, reaches an excited triplet state (T₁). It then transfers its energy to the cis-alkene, promoting it to its triplet state. Similar to the singlet state, the triplet alkene can adopt a twisted geometry and subsequently decay to either the cis or trans ground state.[3]
The reaction eventually reaches a photostationary state (PSS) , which is a dynamic equilibrium where the rate of the forward reaction (cis to trans) equals the rate of the reverse reaction (trans to cis).[4][5] The composition of the mixture at the PSS is dependent on the absorption coefficients of the two isomers at the irradiation wavelength and their respective quantum yields for isomerization.[1] By carefully selecting the irradiation wavelength and/or a suitable sensitizer, the PSS can be shifted to favor the desired isomer.[2]
Quantitative Data
Table 1: Photostationary State Composition for the Isomerization of Stilbene (a well-studied acyclic alkene) [1]
| Irradiation Condition | % cis-Stilbene at PSS | % trans-Stilbene at PSS |
| Direct Irradiation (313 nm) | 93 | 7 |
Table 2: Effect of Sensitizer Triplet Energy on the cis/trans Ratio at the Photostationary State for Alkenes [2][6]
| Sensitizer | Triplet Energy (kcal/mol) | Resulting cis/trans Ratio |
| High Energy (>60) | > 60 | Slightly more than 1 |
| Medium Energy (52-58) | 52 - 58 | Much higher cis/trans ratio |
| Low Energy | < 50 | Predominantly trans isomer (thermal equilibration) |
Experimental Protocols
The following protocols are adapted from detailed studies on the photochemical isomerization of cis-cyclooctene, a close homolog of this compound.[7] These should serve as a strong starting point for the investigation of this compound isomerization.
Protocol for Direct Photochemical Isomerization
Objective: To isomerize this compound to trans-cyclodecene via direct irradiation.
Materials:
-
This compound
-
Hexane (B92381) (spectroscopic grade)
-
Quartz reaction vessel
-
UV lamp (e.g., low-pressure mercury lamp, 254 nm)
-
Stirring plate and stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a dilute solution of this compound in hexane (e.g., 0.1 M) in the quartz reaction vessel.
-
Place the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 20 °C).
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
Irradiate the solution with stirring.
-
At regular intervals, withdraw small aliquots of the reaction mixture for GC analysis to monitor the formation of trans-cyclodecene and the consumption of this compound.
-
Continue irradiation until the ratio of cis to trans isomers becomes constant, indicating that the photostationary state has been reached.
Protocol for Sensitized Photochemical Isomerization
Objective: To isomerize this compound to trans-cyclodecene using a photosensitizer.
Materials:
-
This compound
-
Hexane (spectroscopic grade)
-
Methyl benzoate (B1203000) (sensitizer)
-
Pyrex reaction vessel (to filter out short-wavelength UV)
-
Medium-pressure mercury lamp
-
Stirring plate and stir bar
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) and methyl benzoate (e.g., 0.2 M) in hexane in the Pyrex reaction vessel.[7]
-
Place the reaction vessel in a cooling bath.
-
Irradiate the solution with the medium-pressure mercury lamp while stirring.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Continue irradiation until the photostationary state is achieved.
Visualizations
Signaling Pathway: Mechanism of Photochemical Isomerization
Caption: Mechanism of photochemical isomerization of this compound.
Experimental Workflow: Photochemical Isomerization
Caption: Experimental workflow for photochemical isomerization.
References
- 1. scribd.com [scribd.com]
- 2. gcwk.ac.in [gcwk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photostationary state - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
The Role of cis-Cyclodecene in the Synthesis of Macrocyclic Compounds: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds, cyclic molecules with rings typically containing 12 or more atoms, represent a significant and growing area of interest in drug discovery and materials science. Their unique structural features, which provide a balance of conformational rigidity and flexibility, make them ideal candidates for targeting challenging biological targets such as protein-protein interactions. While numerous synthetic strategies exist for the construction of macrocycles, the use of readily available cyclic precursors like cis-cyclodecene presents a potentially attractive, though not widely documented, avenue for the synthesis of novel and complex macrocyclic architectures. This document outlines the general principles of macrocycle synthesis with a conceptual focus on how this compound could be theoretically employed in such endeavors, supported by established methodologies in macrocyclization.
Core Concepts in Macrocycle Synthesis
The synthesis of macrocycles is primarily dominated by strategies that involve the cyclization of a linear precursor. The key challenge in any macrocyclization is to favor the intramolecular reaction over competing intermolecular oligomerization. This is typically achieved by employing high-dilution conditions or by using template-driven approaches. The most prominent and versatile methods for macrocyclization include:
-
Ring-Closing Metathesis (RCM): A powerful and widely used method that employs transition metal catalysts (typically ruthenium-based) to form a carbon-carbon double bond within a linear diene precursor, releasing a small volatile byproduct like ethylene.[1][2][3][4]
-
Macrolactonization and Macrolactamization: These are classical methods involving the intramolecular esterification or amidation of a long-chain hydroxy acid or amino acid, respectively, to form a cyclic ester (lactone) or amide (lactam).
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Sonogashira, and Heck couplings can be employed in an intramolecular fashion to form carbon-carbon bonds and close a macrocyclic ring.
Theoretical Applications of this compound in Macrocycle Synthesis
While the direct conversion of this compound into larger, more complex macrocycles is not a prevalently documented strategy in the reviewed literature, several theoretical pathways can be proposed based on established reaction mechanisms. These approaches would typically involve an initial ring-opening of the this compound core to generate a linear intermediate, which is then subjected to a subsequent macrocyclization step.
Ring-Opening Metathesis followed by Ring-Closing Metathesis (ROM-RCM)
A hypothetical pathway could involve the ring-opening of this compound via cross-metathesis with a functionalized olefin. This would generate a longer acyclic diene, which could then undergo an intramolecular ring-closing metathesis to form a new, larger macrocycle.
Caption: Hypothetical ROM-RCM pathway for macrocycle synthesis from this compound.
Functionalization and Sequential Ring-Closing
Another conceptual approach involves the initial functionalization of the double bond in this compound. For instance, oxidative cleavage could yield a linear dialdehyde (B1249045) or dicarboxylic acid. This intermediate could then be elongated and functionalized at both ends with terminal alkenes, setting the stage for a standard ring-closing metathesis reaction to form a macrocycle.
Caption: Conceptual workflow for macrocyclization via functionalization of this compound.
Experimental Protocols: General Procedure for Ring-Closing Metathesis
While specific protocols starting from this compound are not available, a general procedure for a ring-closing metathesis reaction to form a macrocycle is provided below. This protocol is representative of the key step in the theoretical pathways described above.
Materials:
-
Acyclic diene precursor
-
Grubbs' catalyst (e.g., Grubbs' 2nd Generation Catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic diene precursor in the anhydrous, degassed solvent to a final concentration of 0.001-0.01 M. The use of high dilution is critical to favor intramolecular cyclization.
-
To this solution, add the Grubbs' catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting macrocycle by flash column chromatography on silica (B1680970) gel.
Data Presentation
As no specific experimental data for the conversion of this compound to larger macrocycles were found in the reviewed literature, a table of representative data for general ring-closing metathesis reactions leading to macrocycles is presented below to illustrate typical outcomes.
| Precursor Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Ring Size |
| Peptide Diene | Grubbs' II (5) | DCM | 40 | 12 | 75 | 3:1 | 14 |
| Acyclic Diether | Hoveyda-Grubbs II (2) | Toluene | 80 | 8 | 85 | >95:5 | 16 |
| Diallylated Amino Acid | Grubbs' I (10) | DCM | 25 | 24 | 60 | 1:1 | 12 |
Note: This table is a generalized representation and actual results will vary significantly based on the specific substrate and reaction conditions.
Conclusion
The synthesis of macrocyclic compounds is a vibrant field of chemical research with significant implications for drug discovery. While established methods like ring-closing metathesis provide robust and versatile routes to these complex molecules, the specific use of this compound as a starting material for the synthesis of larger macrocycles is not a well-explored area based on currently available literature. The theoretical pathways outlined here, involving ring-opening followed by ring-closing, or functionalization and subsequent cyclization, represent plausible but as-yet undemonstrated strategies. Further research is required to explore the feasibility of these approaches and to develop detailed protocols for the transformation of this compound into novel macrocyclic structures. Such investigations could potentially open up new and efficient synthetic routes to valuable macrocyclic compounds.
References
- 1. drughunter.com [drughunter.com]
- 2. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apeiron-synthesis.com [apeiron-synthesis.com]
Application Notes and Protocols for Monitoring cis-Cyclodecene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving cis-cyclodecene, with a focus on isomerization and other transformations. The protocols outlined below utilize common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, to facilitate accurate and reproducible results in research and development settings.
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification of cis- and trans-Cyclodecene (B1599413)
Gas chromatography is a powerful technique for separating volatile compounds like cyclodecene (B14012633) isomers. When coupled with a mass spectrometer, it allows for both quantitative analysis and confident identification of reaction components.
Application Note
This method is suitable for monitoring the isomerization of this compound to trans-cyclodecene and for identifying other volatile byproducts. The choice of a suitable capillary column is critical for achieving baseline separation of the isomers. A non-polar or medium-polarity column is often effective. For quantitative analysis, a flame ionization detector (FID) can be used, and the integration of peak areas allows for the determination of the relative concentrations of the components. The use of an internal standard is recommended for improved accuracy and precision in quantitative measurements.[1][2]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 10 µg/mL.
-
If quantitative analysis is desired, add a known concentration of an internal standard (e.g., dodecane) to the diluted sample.
-
Transfer the prepared sample to a 2 mL GC vial.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Standard GC system |
| Mass Spectrometer | Mass Selective Detector |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| MSD Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
Data Analysis:
-
Identify cis- and trans-cyclodecene based on their retention times and mass spectra.
-
For quantitative analysis using an FID, calculate the concentration of each isomer based on the peak area relative to the internal standard using a pre-determined response factor.
Caption: Workflow for GC-MS analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC) for Monitoring Reaction Progress
HPLC is a versatile technique for separating components of a reaction mixture based on their polarity. For non-polar compounds like cyclodecene, reversed-phase HPLC is a suitable approach.
Application Note
This method is particularly useful for monitoring the disappearance of the this compound reactant and the appearance of products over time. A C18 column is a common choice for the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water provides good separation. Detection is typically achieved using a UV detector, as alkenes absorb in the low UV region. For compounds without a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer can be used.
Experimental Protocol: Reversed-Phase HPLC
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified time points.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Analysis:
-
Monitor the peak area of this compound and any product peaks over time to determine the reaction kinetics.
-
The relative amounts of reactant and product can be estimated from the peak areas, assuming similar response factors. For accurate quantification, calibration curves should be generated.
Caption: HPLC workflow for monitoring this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In-situ Monitoring
NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers and for monitoring reaction kinetics in real-time without the need for sample workup.
Application Note
¹H NMR spectroscopy can distinguish between cis and trans isomers of alkenes based on the coupling constants (J-values) of the vinylic protons.[3] Generally, the vicinal coupling constant for trans protons is larger (typically 11-18 Hz) than for cis protons (typically 6-14 Hz).[3] ¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For in-situ monitoring, the reaction is carried out directly in an NMR tube, and spectra are acquired at regular intervals.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation for Endpoint Analysis:
-
Take an aliquot of the final reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Transfer the solution to an NMR tube.
Protocol for In-situ Reaction Monitoring:
-
In an NMR tube, dissolve the starting material (this compound) in a suitable deuterated solvent.
-
Add other reactants and/or a catalyst.
-
Place the NMR tube in the spectrometer, which is pre-set to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
NMR Spectrometer Parameters (Example):
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Temperature | As required by the reaction |
| Pulse Program | Standard 1D proton |
| Number of Scans | 8-16 (adjust for signal-to-noise) |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
Expected ¹H and ¹³C NMR Data: While a complete set of assigned spectral data for trans-cyclodecene is not readily available in the public domain, the following table provides known data for this compound and expected regions for the trans isomer based on related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Olefinic: ~5.6 (m)Allylic: ~2.2 (m)Aliphatic: ~1.5 (m) | Olefinic: ~130Allylic: ~30Aliphatic: ~25 |
| trans-Cyclodecene | Olefinic: Expected downfield shift relative to cisAllylic & Aliphatic: Different multiplet patterns | Olefinic & Aliphatic: Distinct chemical shifts from cis isomer |
Caption: Pathway for in-situ NMR monitoring of a reaction.
Data Summary and Comparison
The following table summarizes the key characteristics of the described analytical techniques for monitoring this compound reactions.
| Technique | Principle | Quantitative Analysis | Speed (per sample) | Structural Information | Online Monitoring |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | Yes, with FID or MS with internal standard. | Moderate (15-30 min) | High (fragmentation pattern) | Possible with automated sampling |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Yes, with calibration curve. | Fast (5-15 min) | Limited (retention time) | Possible with automated sampling |
| NMR | Nuclear spin transitions in a magnetic field. | Yes (direct integration). | Slow (for single sample) to Fast (for in-situ) | Very High (connectivity and stereochemistry) | Yes (in-situ) |
Conclusion
The choice of the most suitable analytical technique for monitoring this compound reactions depends on the specific requirements of the study. GC-MS is excellent for the separation and identification of volatile products. HPLC is a rapid method for monitoring the overall reaction progress. NMR spectroscopy provides detailed structural information and is uniquely suited for in-situ monitoring of reaction kinetics. For comprehensive analysis, a combination of these techniques is often beneficial.
References
safe handling and storage procedures for cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of cis-Cyclodecene, a versatile cyclic alkene used in various research and development applications, including polymer chemistry and fragrance synthesis. The following sections outline its chemical and physical properties, safety hazards, handling and storage protocols, and specific experimental procedures.
Chemical and Physical Properties
This compound (also known as (Z)-Cyclodecene) is a colorless liquid with the molecular formula C₁₀H₁₈. It is characterized by a ten-membered carbon ring containing one cis-configured double bond. This configuration imparts specific reactivity and stability to the molecule.[1]
| Property | Value | Reference |
| CAS Number | 935-31-9 | [2] |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Boiling Point | 193 °C (379 °F; 466 K) | [2] |
| Flash Point | 59 °C (138 °F; 332 K) | [2] |
| Density | Not specified | |
| Appearance | Colorless liquid | |
| Solubility | Insoluble in water |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source:
Incompatibility
This compound is incompatible with strong oxidizing agents.[3] Reactions with these substances can be exothermic and potentially hazardous.
Stability and Reactivity
This compound is the more stable isomer compared to trans-cyclodecene (B1599413) due to lower ring strain.[4][5] The double bond can participate in various addition reactions such as hydrogenation, halogenation, epoxidation, and hydroboration.[1] The rate constant for the reaction of this compound with OH radicals is 4.18 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.[1]
Safe Handling and Storage Protocols
Adherence to the following procedures is crucial for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary. |
Handling Procedures
-
Engineering Controls : All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mist.[3] Wash hands thoroughly after handling.
-
Spill Procedures : In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal. Prevent the spill from entering drains.[3]
Storage Procedures
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]
-
Container : Keep the container tightly closed to prevent evaporation and contamination.[3]
-
Incompatible Materials : Store separately from strong oxidizing agents.
Experimental Protocols
The following are adapted protocols for common reactions involving alkenes and are applicable to this compound. Researchers should perform a thorough risk assessment and literature review before proceeding with any experimental work.
Protocol 1: Epoxidation of this compound (Adapted)
This protocol describes the formation of this compound oxide, a potential intermediate in organic synthesis.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution of this compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydroboration-Oxidation of this compound (Adapted)
This two-step procedure converts this compound to the corresponding alcohol with anti-Markovnikov regioselectivity.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous sodium hydroxide (B78521) solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: Part A: Hydroboration
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add this compound (1 equivalent) and anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.4 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting alcohol by flash column chromatography.
Visualizations
References
Catalytic Methods for Cis-Trans Isomerization of Cyclodecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of geometric isomers of medium-sized cycloalkenes, such as cyclodecene (B14012633), is a critical challenge in organic synthesis. The cis and trans isomers of cyclodecene exhibit distinct physical, chemical, and biological properties, making their selective preparation a key step in the synthesis of complex molecules, including natural products and pharmaceuticals. While cis-cyclodecene is the thermodynamically more stable isomer, efficient methods to access the higher-energy trans-cyclodecene (B1599413) are of significant interest. This document provides detailed application notes and experimental protocols for the catalytic cis-trans isomerization of cyclodecene, focusing on photochemical and transition metal-catalyzed methods.
Data Presentation
The following tables summarize quantitative data for different isomerization methods. It is important to note that while photochemical methods for related cycloalkenes are well-documented, specific catalytic protocols for cyclodecene are less common in the literature. The data for catalytic methods are representative and may require optimization for the specific substrate.
Table 1: Photochemical Isomerization of cis-Cyclooctene to trans-Cyclooctene (B1233481) (Analogous System for Cyclodecene)
| Method | Photosensitizer | Additive | Solvent | Irradiation Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| UV Irradiation | Methyl Benzoate (B1203000) | AgNO₃ on Silica (B1680970) Gel | Diethyl ether/Hexane | 12 | >95 | 66 | [1] |
Table 2: Representative Transition Metal-Catalyzed Alkene Isomerization Data (Adaptable for Cyclodecene)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Isomer Ratio (trans/cis) | Reference |
| [RuCl₂(p-cymene)]₂ | 1-5 | Dichloromethane | 40 | 24-72 | Varies | [2] |
| [RhCl(PPh₃)₃] | 1-5 | Toluene | 80-110 | 12-48 | Varies | General Knowledge |
| PdCl₂(MeCN)₂ | 5-10 | Dichloromethane | 25-40 | 24-72 | Varies | [3] |
Experimental Protocols
Protocol 1: Photochemical Isomerization of this compound to trans-Cyclodecene
This protocol is adapted from the successful synthesis of trans-cyclooctene and leverages the in-situ trapping of the trans-isomer with a silver salt to drive the equilibrium towards the desired product.[1][3]
Materials:
-
This compound
-
Methyl benzoate (photosensitizer)
-
Silver nitrate (B79036) (AgNO₃)
-
Silica gel
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Quartz photoreactor with a UV lamp (e.g., 254 nm)
-
Peristaltic pump
-
Chromatography column
Procedure:
-
Preparation of AgNO₃-impregnated Silica Gel: Dissolve silver nitrate in deionized water and add silica gel. Remove the water under reduced pressure to obtain a free-flowing powder.
-
Reaction Setup: Pack a chromatography column with the prepared AgNO₃-impregnated silica gel. Set up a closed-loop system where the reaction mixture from a quartz photoreactor is continuously passed through the column and returned to the reactor using a peristaltic pump.
-
Reaction Mixture: In the quartz photoreactor, dissolve this compound and methyl benzoate in a mixture of anhydrous diethyl ether and hexane.
-
Photochemical Reaction: Irradiate the reaction mixture with a UV lamp at a controlled temperature (e.g., 0-10 °C) while continuously circulating it through the AgNO₃/silica gel column. The trans-cyclodecene formed will be selectively retained on the column, shifting the equilibrium towards its formation.
-
Monitoring the Reaction: Monitor the disappearance of this compound from the reaction mixture using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, elute the trapped trans-cyclodecene from the column using a solution of ammonium hydroxide. Extract the aqueous layer with an organic solvent (e.g., pentane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude trans-cyclodecene.
-
Purification: Purify the crude product by distillation or column chromatography to obtain pure trans-cyclodecene.
Protocol 2: Ruthenium-Catalyzed Isomerization of this compound
This is a representative protocol based on known ruthenium-catalyzed alkene isomerizations.[2] Optimization of catalyst, solvent, and temperature may be required.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂ or other suitable ruthenium catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst.
-
Addition of Reagents: Add the anhydrous, degassed solvent, followed by this compound via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40 °C).
-
Monitoring the Reaction: Monitor the progress of the isomerization by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC or ¹H NMR to determine the cis/trans ratio.
-
Work-up and Isolation: Upon reaching the desired isomer ratio or completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the trans-cyclodecene from the cis-isomer and the catalyst.
Protocol 3: Palladium-Catalyzed Isomerization of this compound
This protocol is a general procedure based on palladium-catalyzed isomerizations of alkenes.[3]
Materials:
-
This compound
-
PdCl₂(MeCN)₂ or other suitable palladium(II) catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst in the anhydrous, degassed solvent.
-
Addition of Substrate: Add this compound to the catalyst solution.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitoring the Reaction: Follow the reaction progress by GC or ¹H NMR analysis of aliquots to determine the cis/trans ratio.
-
Work-up and Isolation: Once the desired equilibrium is reached, filter the reaction mixture through a short pad of silica gel to remove the catalyst. Wash the silica gel with a small amount of solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting mixture of isomers by column chromatography or preparative GC to isolate trans-cyclodecene.
Visualizations
Photochemical Isomerization Workflow
Caption: Workflow for the photochemical isomerization of cis- to trans-cyclodecene.
Transition Metal-Catalyzed Isomerization Workflow
Caption: General workflow for transition metal-catalyzed isomerization of cyclodecene.
Proposed Catalytic Cycle for Transition Metal-Catalyzed Isomerization
Caption: Proposed mechanism for metal-hydride catalyzed cis-trans isomerization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-Cyclodecene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of cis-Cyclodecene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Dehydrochlorination of chlorocyclodecane (B12895266): This method utilizes a strong base to eliminate HCl and form the double bond, with a high preference for the cis isomer.
-
Partial reduction of cyclodecyne (B1206684): Using a "poisoned" catalyst like Lindlar's catalyst allows for the stereoselective reduction of the alkyne to a cis-alkene.[1]
-
Diimide reduction of cis,trans-1,5-cyclodecadiene: This method selectively reduces the trans double bond, leaving the cis double bond intact.[2]
Q2: Which synthesis method generally provides the highest yield of this compound?
A2: The dehydrochlorination of chlorocyclodecane using potassium t-butoxide in DMSO has been reported to provide a high yield of this compound (around 80%) with excellent stereoselectivity (97% cis). However, the optimal method can depend on the available starting materials and experimental setup.
Q3: How can I synthesize the starting material, cyclodecyne?
A3: Cyclodecyne can be synthesized via the double dehydrohalogenation of 1,2-dibromocyclodecane using a strong base like potassium hydroxide (B78521) or sodium amide.[3]
Q4: What is Lindlar's catalyst and why is it effective for cis-alkene synthesis?
A4: Lindlar's catalyst is a palladium catalyst that has been "poisoned" with a substance like lead acetate (B1210297) or quinoline (B57606).[4][5][6] This poisoning deactivates the catalyst just enough to prevent the complete reduction of an alkyne to an alkane, stopping the reaction at the cis-alkene stage.[4][6] The reaction proceeds via syn-addition of hydrogen, resulting in the exclusive formation of the cis isomer.[7][8]
Q5: How does diimide reduction selectively produce this compound?
A5: Diimide (N₂H₂) reduction is a metal-free method that selectively reduces less sterically hindered or more strained double bonds. In a substrate like cis,trans,trans-1,5,9-cyclododecatriene, the trans double bonds are more strained and accessible, leading to their preferential reduction to yield cis,cis-1,5-cyclodecadiene, which can then be further reduced to this compound.[2] The reduction occurs via a concerted syn-addition of hydrogen.[9]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material | Reagents & Conditions | Typical Yield (%) | cis:trans Ratio | Key Advantages | Key Disadvantages |
| Dehydrochlorination | Chlorocyclodecane | Potassium t-butoxide, DMSO | ~80% | 97:3 | High yield and selectivity, readily available reagents. | Requires synthesis of chlorocyclodecane. |
| Lindlar Catalyst Reduction | Cyclodecyne | H₂, Lindlar's catalyst (Pd/CaCO₃, lead acetate, quinoline) | Varies | Highly selective for cis | Excellent stereoselectivity for the cis isomer. | Requires synthesis of cyclodecyne, potential for catalyst poisoning and over-reduction.[4] |
| Diimide Reduction | cis,trans,trans-1,5,9-Cyclododecatriene | Hydrazine (B178648), O₂ (air), Cu(II) catalyst | 64-85% (of a mixture containing 80-90% this compound)[2] | Highly selective for cis | Metal-free reduction, high selectivity for reducing trans double bonds.[2] | Reaction can be slow and may lead to over-reduction to cyclodecane.[2] |
| Dehydrohalogenation | 1,2-Dichlorocyclodecane | Zn dust, ethylene (B1197577) glycol monoethyl ether | 61% | Not specified | Utilizes a dihalogenated precursor. | Moderate yield. |
Experimental Protocols
Protocol 1: Dehydrochlorination of Chlorocyclodecane
This protocol is based on the procedure described by Traynham et al.
Materials:
-
Chlorocyclodecane
-
Potassium t-butoxide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Petroleum ether (bp 60-70 °C)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve chlorocyclodecane in DMSO.
-
Add potassium t-butoxide to the solution and stir the mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with water and extract the product with several portions of petroleum ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Partial Reduction of Cyclodecyne with Lindlar's Catalyst (General Procedure)
Materials:
-
Cyclodecyne
-
Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (optional, as a further deactivator)
-
Solvent (e.g., methanol, ethanol, or hexane)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve cyclodecyne in a suitable solvent in a reaction flask.
-
Add Lindlar's catalyst and a small amount of quinoline (if used).
-
Flush the system with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC to ensure the reaction stops at the alkene stage.
-
Once the reaction is complete, filter off the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation or chromatography.
Protocol 3: Diimide Reduction of cis,trans,trans-1,5,9-Cyclododecatriene (General Procedure)
This protocol is based on the selective reduction method described in Organic Syntheses.[2]
Materials:
-
cis,trans,trans-1,5,9-Cyclododecatriene
-
Hydrazine hydrate
-
Copper(II) sulfate pentahydrate
-
Ethanol
-
Petroleum ether
-
Hydrochloric acid (2N)
-
Water
Procedure:
-
In a flask equipped with a condenser and a gas inlet, dissolve cis,trans,trans-1,5,9-cyclododecatriene in ethanol.
-
Add a solution of copper(II) sulfate pentahydrate in hydrazine hydrate.
-
Bubble air through the solution while stirring. The reaction progress should be monitored by GC to determine the optimal reaction time, as prolonged reaction can lead to over-reduction to cyclodecane.[2]
-
After the reaction is complete, cool the mixture and add petroleum ether.
-
Wash the organic layer with 2N hydrochloric acid and then with water.
-
Dry the organic layer over a suitable drying agent, filter, and remove the solvent.
-
The resulting mixture, enriched in cis-cyclododecene, can be further purified by fractional distillation.[2]
Troubleshooting Guides
Troubleshooting Dehydrochlorination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the use of a strong, non-nucleophilic base like potassium t-butoxide. Increase reaction time or slightly elevate the temperature. |
| Competing substitution reaction (SN2). | Use a bulky base (e.g., potassium t-butoxide) and a polar aprotic solvent (e.g., DMSO) to favor elimination. | |
| Low cis:trans Ratio | Thermodynamic equilibration. | The cis isomer is generally the kinetic product. Avoid prolonged reaction times at high temperatures which might favor the formation of the more stable trans isomer. |
Troubleshooting Lindlar Catalyst Reduction
| Issue | Potential Cause | Recommended Solution |
| Over-reduction to Cyclodecane | Catalyst is too active. | Ensure the catalyst is properly "poisoned." The addition of quinoline can further decrease catalyst activity.[4] Monitor the reaction closely and stop it as soon as the starting alkyne is consumed. |
| Incomplete Reaction | Catalyst is deactivated. | Use fresh catalyst. Ensure the solvent and reagents are free of impurities that could poison the catalyst. Increase hydrogen pressure slightly if necessary. |
| Low cis:trans Ratio | Isomerization of the product. | This is uncommon with Lindlar's catalyst as it strongly favors syn-addition.[7][8] Ensure no acidic or basic impurities are present that could catalyze isomerization. |
Troubleshooting Diimide Reduction
| Issue | Potential Cause | Recommended Solution |
| Over-reduction to Cyclodecane | Reaction time is too long. | Monitor the reaction progress carefully using GC and stop the reaction when the concentration of this compound is at its maximum.[2] |
| Slow or Incomplete Reaction | Inefficient diimide generation. | Ensure efficient aeration of the reaction mixture. The concentration of the copper catalyst can be optimized. |
| Formation of Side Products | Disproportionation of diimide. | This is an inherent competing reaction. Maintaining the recommended reaction conditions can help maximize the desired reduction.[9] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via dehydrochlorination.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Stereoselective pathways to this compound.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclodecyne - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 9. Reductions with diimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Selective Synthesis of cis-Cyclodecene
Welcome to the technical support center for the selective synthesis of cis-cyclodecene. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in obtaining the cis-isomer of this important medium-sized ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound selectively?
A1: The main challenges in the selective synthesis of this compound stem from the inherent strain of the 10-membered ring and the thermodynamic stability of the trans-isomer in some contexts. Key difficulties include:
-
Controlling Stereoselectivity: Many cyclization methods can produce a mixture of cis and trans isomers, with the trans isomer often being a significant byproduct.
-
Ring Strain: The synthesis of medium-sized rings (8-11 members) is entropically and enthalpically disfavored, leading to low yields.[1]
-
Competing Reactions: Intramolecular cyclization must compete with intermolecular oligomerization or polymerization, especially in methods like Ring-Closing Metathesis (RCM).[1]
-
Isomerization: The desired cis-isomer can isomerize to the trans-isomer under harsh reaction conditions (e.g., heat, acid, or light).[2]
-
Purification: Separating the cis and trans isomers can be challenging due to their similar physical properties.
Q2: Why is it difficult to avoid the trans-isomer? Isn't the cis-isomer more stable for cyclodecene (B14012633)?
A2: While it is true that for cycloalkenes with fewer than eleven carbon atoms the cis isomer is generally more stable due to high ring strain in the trans isomer, the transition states of many synthetic reactions do not necessarily lead to the thermodynamically most stable product. Kinetic factors often dominate, and certain reaction mechanisms or catalysts may favor the formation of the trans isomer or a mixture of both. For example, some RCM catalysts may produce significant amounts of the E (trans) isomer.[3]
Q3: Which synthetic methods are best suited for obtaining high cis-selectivity?
A3: Several methods can be employed to favor the formation of this compound:
-
Partial Hydrogenation of Alkynes: The reduction of a cyclodecyne (B1206684) using a "poisoned" catalyst like Lindlar's catalyst is a classic and highly reliable method for generating cis-alkenes.[4][5][6]
-
Ring-Closing Alkyne Metathesis (RCAM) followed by Hydrogenation: This two-step approach involves first forming the cyclodecyne, which is then selectively reduced to the cis-alkene. This strategy avoids the issue of E/Z selectivity during the ring-closing step.
-
cis-Selective Wittig Reaction: Using non-stabilized or semi-stabilized ylides under salt-free conditions kinetically favors the formation of the cis-oxaphosphetane intermediate, leading to the cis-alkene product.[7][8]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium and nickel-mediated intramolecular coupling of a vinyl halide and an aldehyde is highly effective for creating medium-sized rings and can be controlled to achieve high stereoselectivity.[9][10]
Troubleshooting Guides
Guide 1: Low cis:trans Selectivity in Wittig Reaction
If your intramolecular Wittig reaction is producing a low ratio of the desired this compound, consider the following factors.
| Potential Cause | Troubleshooting Steps |
| Use of a Stabilized Ylide | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) thermodynamically favor the formation of the trans (E)-alkene.[7] Solution: Use an unstabilized or semi-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).[2] |
| Presence of Lithium Salts | Lithium-based reagents (e.g., n-BuLi) for ylide generation can lead to equilibration of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates, which favors the more stable trans product.[7] Solution: Prepare the ylide using a lithium-free base like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS). |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the kinetic barrier, allowing for equilibration and formation of the more thermodynamically stable trans-isomer. Solution: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled cis product. |
Guide 2: Low Yield and/or Oligomerization in Ring-Closing Metathesis (RCM)
Low yields of the desired cyclodecene with significant formation of oligomeric or polymeric byproducts are common in RCM for medium rings.
| Potential Cause | Troubleshooting Steps |
| High Substrate Concentration | At high concentrations, intermolecular reactions (ADMET) are kinetically favored over the desired intramolecular cyclization.[1] Solution: Employ high-dilution conditions. This is the most critical factor. Prepare a dilute solution of the diene substrate and add it slowly (e.g., via syringe pump) to a refluxing solution of the catalyst.[1] |
| Incorrect Catalyst Choice | Highly active catalysts (e.g., Grubbs 2nd Generation) can sometimes favor the formation of oligomers.[1] For some substrates, a catalyst that promotes backbiting and equilibration can be beneficial. Solution: Screen different catalysts. While often effective, consider less reactive catalysts or specialized catalysts known for Z-selectivity, such as certain tungsten or molybdenum alkylidenes.[3] |
| Ethylene (B1197577) Accumulation | The reaction is reversible. If the ethylene byproduct is not removed, it can participate in metathesis reactions and push the equilibrium back towards the starting material. Solution: Perform the reaction under a vacuum or with a constant stream of an inert gas (e.g., argon) to effectively remove the ethylene gas as it forms. |
| Double Bond Isomerization | Ruthenium hydride species, formed from catalyst decomposition, can catalyze the migration of the double bond within the ring, leading to a mixture of isomers.[1] Solution: Add a hydride scavenger like 1,4-benzoquinone (B44022) or a mild acid such as acetic acid.[1] Running the reaction at a lower temperature can also reduce the rate of catalyst degradation.[1] |
Data Presentation
Table 1: Comparison of Methods for cis-Alkene Synthesis from Alkynes
| Method | Catalyst/Reagent System | Typical Yield | Typical cis (Z) Selectivity | Key Advantages | Key Disadvantages |
| Lindlar Hydrogenation | 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline (B57606) | 85-98%[11] | >95% Z[11] | Well-established, reliable, high yields and selectivity.[5] | Uses toxic lead; catalyst can be pyrophoric; potential for over-reduction.[11] |
| P-2 Nickel Catalyst | Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine | 80-95%[11] | >98% Z[11] | Lead-free alternative to Lindlar; high selectivity. | Catalyst is air-sensitive and must be prepared in situ. |
| Diimide Reduction | K-azodicarboxylate, CH₃COOH in CH₂Cl₂ | 75-90%[11] | >99% Z[11] | Metal-free; excellent selectivity; tolerates many functional groups. | Requires stoichiometric reagents; diimide is unstable and must be generated in situ. |
| Hydroboration-Protonolysis | 1. Disiamylborane or Dicyclohexylborane2. Acetic Acid (CH₃COOH) | 85-95%[11] | >99% Z[11] | Excellent selectivity; avoids heavy metals. | Requires stoichiometric borane (B79455) reagents; sensitive to steric hindrance. |
Experimental Protocols
Protocol 1: this compound via Partial Hydrogenation of Cyclodecyne using Lindlar's Catalyst
This protocol describes the selective reduction of a cyclodecyne precursor to this compound.
Materials:
-
Cyclodecyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as an additional poison to prevent over-reduction)
-
Solvent (e.g., Ethyl Acetate (B1210297) or Hexane, anhydrous)
-
Hydrogen (H₂) gas balloon
-
Celite or other filtration aid
Procedure:
-
Catalyst Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).[11]
-
Inert Atmosphere: Seal the flask, evacuate it, and backfill with an inert gas like argon or nitrogen.
-
Reagent Addition: Add the solvent (e.g., ethyl acetate) followed by the cyclodecyne substrate. If the substrate is particularly sensitive to over-reduction, a small amount of quinoline can be added.[11]
-
Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically by attaching a balloon filled with H₂ to the flask to maintain a pressure of approximately 1 atm.[11]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting alkyne and the appearance of the alkene product. It is crucial to stop the reaction as soon as the alkyne is consumed to prevent over-reduction to cyclodecane.
-
Workup: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.
-
Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite to remove the solid catalyst. Wash the Celite pad thoroughly with the solvent to ensure all product is recovered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary to yield pure this compound.
Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization
This protocol outlines a general procedure for the intramolecular coupling of a linear precursor containing both a vinyl halide and an aldehyde to form a cyclodecene derivative.
Materials:
-
Aldehyde-vinyl iodide precursor
-
Chromium(II) chloride (CrCl₂, anhydrous)
-
Nickel(II) chloride (NiCl₂, anhydrous)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reagent Preparation: All glassware must be rigorously dried, and all manipulations should be performed under a strict inert atmosphere (argon or nitrogen) as Cr(II) is highly sensitive to oxidation.
-
Reaction Setup: In a Schlenk flask, add anhydrous CrCl₂ (typically 4-10 equivalents) and a catalytic amount of anhydrous NiCl₂ (e.g., 5 mol%).[10]
-
Solvent Addition: Add anhydrous, degassed DMF to the flask and stir the resulting suspension.
-
Substrate Addition: Prepare a solution of the aldehyde-vinyl iodide precursor in anhydrous, degassed DMF.
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirred CrCl₂/NiCl₂ suspension over a period of several hours (e.g., 8-12 hours) to maintain high-dilution conditions and favor intramolecular cyclization.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours after the addition is complete.[10] Monitor the reaction progress by LC-MS or TLC.
-
Quenching and Workup: Upon completion, carefully quench the reaction by pouring it into water. Extract the aqueous mixture several times with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a cyclodecenol, is then purified by flash column chromatography. Further steps would be required to convert the resulting alcohol to the alkene.
Visualizations
Workflow for Troubleshooting Low Yield in RCM
Caption: Troubleshooting workflow for low yield in Ring-Closing Metathesis (RCM).
Decision Pathway for cis-Alkene Synthesis
Caption: Decision pathway for selecting a suitable cis-selective synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 3. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in cis-Cyclodecene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving cis-Cyclodecene.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common issues encountered during the synthesis and functionalization of this compound.
Epoxidation Reactions
Question 1: My epoxidation of this compound with m-CPBA is producing significant byproducts. How can I improve the selectivity?
Answer:
Byproduct formation in m-CPBA epoxidations of this compound can arise from several factors. Here are key areas to troubleshoot:
-
Reaction Temperature: Overheating can lead to the decomposition of the peroxy acid and non-selective oxidation. Maintain a low temperature, typically between 0°C and room temperature, to favor the desired epoxidation pathway.
-
Purity of Starting Material: Impurities in the this compound or the solvent can catalyze side reactions. Ensure your starting materials are of high purity.
-
Stoichiometry of m-CPBA: Using a large excess of m-CPBA can lead to over-oxidation or ring-opening of the newly formed epoxide. Start with a slight excess (1.1 to 1.2 equivalents) and optimize from there.
-
Alternative Reagents: If byproducts persist, consider alternative epoxidizing agents that can offer higher selectivity. For instance, manganese catalysts with peracetic acid have shown high selectivity for aliphatic cis-olefins.[1] Enzymatic epoxidation is another approach that can offer high selectivity under mild conditions.
Question 2: I am observing diol formation in my this compound epoxidation. What is the cause and how can I prevent it?
Answer:
Diol formation is typically due to the acid-catalyzed ring-opening of the epoxide product by water present in the reaction mixture. The acidic byproduct of m-CPBA, 3-chlorobenzoic acid, can catalyze this process. To minimize diol formation:
-
Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to minimize the presence of water.
-
Buffered Conditions: The addition of a mild base, such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), can neutralize the acidic byproducts and prevent epoxide ring-opening.
-
Work-up Procedure: Quench the reaction promptly upon completion and perform an aqueous work-up with a mild base to remove acidic components before concentrating the product.
Hydrogenation Reactions
Question 3: My hydrogenation of this compound is not stereoselective, leading to a mixture of cis- and trans-cyclodecane. How can I favor the formation of the cis-isomer?
Answer:
The stereochemical outcome of this compound hydrogenation is highly dependent on the catalyst and reaction conditions. To favor the formation of cis-cyclodecane, which results from syn-addition of hydrogen to the less hindered face of the alkene adsorbed on the catalyst surface, consider the following:
-
Catalyst Choice: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) often favor syn-addition.
-
Reaction Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the cis-isomer.
-
Solvent: The choice of solvent can influence the substrate's conformation and its interaction with the catalyst surface. Experiment with different solvents to optimize for the desired stereoisomer.
-
Chiral Auxiliaries: For achieving high diastereoselectivity, consider attaching a chiral auxiliary to a functional group on the cyclodecene (B14012633) ring, if applicable. This can direct the hydrogenation to one face of the double bond.
Question 4: I am observing over-reduction and other side reactions during the hydrogenation of a functionalized this compound derivative. How can I improve chemoselectivity?
Answer:
Achieving chemoselectivity in hydrogenation requires careful selection of the catalyst and reaction conditions to avoid the reduction of other functional groups.
-
Catalyst Poisoning: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), can reduce the catalyst's activity and prevent over-reduction or the reduction of less reactive functional groups.
-
Specific Catalysts: Certain catalyst systems are known for their chemoselectivity. For example, some rhodium and ruthenium catalysts can selectively hydrogenate alkenes in the presence of other reducible groups.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often improve chemoselectivity by reducing the overall reactivity of the system.
Ring-Opening Metathesis Polymerization (ROMP)
Question 5: The ROMP of my this compound is resulting in a polymer with a broad molecular weight distribution and low cis-content. What are the likely causes?
Answer:
A broad molecular weight distribution and low cis-content in the ROMP of this compound, a relatively low-strain monomer, can be attributed to several factors:
-
Secondary Metathesis: "Back-biting" (intramolecular) and intermolecular chain transfer reactions can lead to a scrambling of the polymer chains and a broader molecular weight distribution. Using a catalyst that is less prone to these side reactions, such as certain C-H activated ruthenium catalysts, can be beneficial.[2]
-
Catalyst Choice and Purity: The choice of Grubbs' catalyst (First, Second, or Third Generation) significantly impacts the polymerization kinetics and the resulting polymer's stereochemistry. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent degradation.
-
Reaction Temperature: Temperature can influence the cis/trans selectivity. For some ruthenium catalysts, lowering the reaction temperature can increase the cis-content of the resulting polymer.[2]
-
Monomer-to-Catalyst Ratio: A high monomer-to-catalyst ratio can sometimes lead to better control over the polymerization.
Question 6: My ROMP of this compound is not initiating or proceeding very slowly. What troubleshooting steps should I take?
Answer:
Poor initiation or slow polymerization of low-strain monomers like this compound can be challenging. Here are some troubleshooting steps:
-
Catalyst Activity: Ensure your catalyst is active. Impurities in the monomer or solvent (e.g., water, oxygen, or coordinating solvents) can deactivate the catalyst. Purify your monomer and use a dry, deoxygenated solvent.
-
Reaction Concentration: For entropy-driven ROMP of low-strain monomers, a higher monomer concentration is often required to shift the equilibrium towards polymerization.
-
Temperature: While lower temperatures can favor cis-selectivity, some polymerizations may require elevated temperatures to overcome the activation energy for initiation and propagation.
-
Catalyst Generation: Consider using a more active catalyst, such as a third-generation Grubbs' catalyst, which is known for its higher activity and stability.
Quantitative Data Summary
The following tables summarize key parameters that can be controlled to minimize byproduct formation in this compound reactions. The data is compiled from general principles and studies on related cycloalkenes due to the limited availability of specific quantitative data for this compound.
Table 1: Epoxidation of cis-Cycloalkenes - Byproduct Control
| Parameter | Condition for High Selectivity | Potential Byproducts |
| Oxidizing Agent | Peroxy acids (e.g., m-CPBA) with buffer, Catalytic systems (e.g., Mn-based) | Diols, over-oxidation products |
| Temperature | 0°C to 25°C | Products of peroxy acid decomposition |
| Additives | Mild base (e.g., NaHCO₃) | - |
| Solvent | Anhydrous, non-coordinating solvents | - |
Table 2: Hydrogenation of cis-Cycloalkenes - Stereoselectivity Control
| Parameter | Condition for High cis-Isomer Selectivity | Potential Byproducts |
| Catalyst | Pd/C, Pt/C, Rh/C | trans-isomer |
| Temperature | Low temperature (e.g., 0°C to RT) | trans-isomer (at higher temperatures) |
| Hydrogen Pressure | 1 - 5 atm | Over-reduction products |
| Solvent | Aprotic solvents (e.g., ethyl acetate, hexane) | - |
Table 3: ROMP of cis-Cycloalkenes - Microstructure Control
| Parameter | Condition for High cis-Content & Narrow PDI | Potential Byproducts/Issues |
| Catalyst | C-H activated Ru catalysts | trans-isomers, cyclic oligomers |
| Temperature | Low temperature (e.g., -20°C to 0°C) | trans-isomers (at higher temperatures) |
| Monomer Purity | High purity, free from inhibitors | - |
| Solvent | Dry, deoxygenated, non-coordinating | - |
Experimental Protocols
Protocol 1: Selective Epoxidation of this compound
This protocol aims to maximize the yield of this compound oxide while minimizing the formation of the corresponding diol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add powdered sodium bicarbonate (2.0 eq).
-
Reagent Addition: Cool the stirred suspension to 0°C in an ice bath. Add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the pure epoxide.
Protocol 2: Diastereoselective Hydrogenation of this compound
This protocol is designed to favor the formation of cis-cyclodecane.
-
Catalyst Preparation: In a hydrogenation flask, suspend 10% Palladium on Carbon (Pd/C, 5 mol%) in ethyl acetate.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in ethyl acetate to the flask.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction by GC-MS until the starting material is no longer detectable.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product. Further purification is typically not necessary if the reaction goes to completion.
Protocol 3: Controlled ROMP of this compound for High cis-Content
This protocol aims to produce poly(cyclodecene) with a high cis-double bond content and a narrow molecular weight distribution.
-
Monomer and Solvent Preparation: Purify this compound by distillation or passing through a column of activated alumina. Use anhydrous and deoxygenated toluene (B28343) as the solvent.
-
Reaction Setup: In a glovebox, dissolve this compound in toluene in a Schlenk flask.
-
Catalyst Addition: In a separate vial inside the glovebox, dissolve the C-H activated ruthenium catalyst (e.g., a Hoveyda-Grubbs type catalyst known for cis-selectivity) in a small amount of toluene. Add the catalyst solution to the monomer solution with stirring.
-
Polymerization: Maintain the reaction at a low temperature (e.g., 0°C) to enhance cis-selectivity. Monitor the viscosity of the solution.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.
Visualizations
Caption: Workflow for Selective Epoxidation of this compound.
References
Technical Support Center: Optimization of cis-Cyclodecene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the epoxidation of cis-cyclodecene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the epoxidation of this compound?
A1: The most common methods for the epoxidation of this compound involve the use of:
-
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are widely used due to their commercial availability and reliability. The reaction is typically performed in a non-aqueous solvent like dichloromethane (B109758) or chloroform.[1][2][3]
-
Catalytic systems with hydrogen peroxide (H₂O₂): This is considered a "greener" method.[4] Various metal catalysts, including those based on manganese, rhenium (such as methyltrioxorhenium, MTO), titanium, and polyoxometalates, are used to activate H₂O₂.[4][5][6][7][8][9]
-
Catalytic systems with organic hydroperoxides: tert-Butyl hydroperoxide (TBHP) is another common oxidant used in conjunction with metal catalysts.[4]
Q2: How does the stereochemistry of the starting material affect the product?
A2: The epoxidation of alkenes with peroxy acids is a stereospecific reaction. This means a cis-alkene will yield a cis-epoxide.[1][3] The reaction proceeds via a concerted mechanism where the oxygen atom is added to the same face of the double bond.[1][2]
Q3: What are the typical side reactions observed during the epoxidation of this compound?
A3: The most common side reaction is the ring-opening of the newly formed epoxide. This can be catalyzed by acidic or basic conditions, often present as impurities or byproducts.[10][11] In the presence of water, this leads to the formation of the corresponding trans-1,2-diol.[12][13][14] Other potential side reactions include over-oxidation and polymerization, especially under harsh reaction conditions.
Q4: How can I monitor the progress of my epoxidation reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[15] By comparing the spot or peak of the starting material (this compound) with that of the product (this compound oxide), you can determine the extent of the conversion.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Oxidant | Use a fresh batch of the oxidant. The concentration of hydrogen peroxide solutions can decrease over time. The purity of m-CPBA can also affect its reactivity; it can be purified to remove acidic impurities.[15] |
| Catalyst Inactivity | If using a metal catalyst, ensure it has been stored and handled correctly to prevent deactivation. For heterogeneous catalysts, ensure proper activation procedures have been followed. Consider increasing the catalyst loading. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. For m-CPBA epoxidations, chlorinated solvents like dichloromethane are common.[1] For catalytic systems, ensure the solvent is compatible with the catalyst and oxidant. Coordinating solvents may inhibit catalytic activity. |
| Insufficient Reaction Time | Continue to monitor the reaction for a longer period. Some catalytic systems may require several hours to reach high conversion.[4] |
Issue 2: Low Selectivity (Formation of Byproducts, primarily the diol)
| Possible Cause | Troubleshooting Step |
| Acidic Reaction Conditions | The presence of acid can catalyze the ring-opening of the epoxide to form a diol.[10][13][14] If using m-CPBA, which produces a carboxylic acid byproduct, consider adding a buffer like sodium bicarbonate. When using H₂O₂, ensure the pH is controlled. |
| Presence of Water | Water can act as a nucleophile in the ring-opening reaction. Use anhydrous solvents and reagents if possible. If using aqueous H₂O₂, minimize the amount of water present. |
| High Reaction Temperature | Higher temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Prolonged Reaction Time | Once the formation of the epoxide is complete, the product can degrade or undergo further reactions if left under the reaction conditions for too long. Monitor the reaction and work it up as soon as the starting material is consumed. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step | | Co-elution with Byproducts | If using column chromatography, optimize the solvent system using TLC to achieve better separation between the epoxide and byproducts like the diol. A gradient elution might be necessary. | | Product Degradation on Silica (B1680970) Gel | Epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening during chromatography.[16] Use deactivated (neutral) silica gel or add a small amount of a base like triethylamine (B128534) (e.g., 1%) to the eluent.[16] | | Incomplete Removal of Carboxylic Acid Byproduct | If using a peroxy acid like m-CPBA, perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct before chromatography. |
Data Presentation: Optimization of Reaction Conditions for Cyclic Alkene Epoxidation
Note: Data for the closely related cis-cyclooctene is presented here to illustrate the effects of different reaction parameters, as specific comprehensive data for this compound is less commonly published.
Table 1: Epoxidation of cis-Cyclooctene with H₂O₂ and a Polyoxometalate Catalyst [4]
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| Ph₄P[CpMoW₅O₁₈] | 55 | 6 | 99 | >99 |
| Ph₄P[CpW₆O₁₈] | 55 | 24 | 50 | >99 |
Table 2: Epoxidation of Cyclohexene with H₂O₂ and a Titanium-based MOF Catalyst [6]
| Catalyst | Additive (1 eq.) | Time (min) | Conversion (%) | Epoxide + Diol Selectivity (%) |
| MIL-125(Ti) | None | 45 | ~10 | ~50 |
| MIL-125(Ti) | HClO₄ | 45 | 38-43 | 75-80 |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation with m-CPBA
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutral silica gel.
Protocol 2: General Procedure for Catalytic Epoxidation with H₂O₂ and a Metal Catalyst
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile), add the metal catalyst (e.g., 0.1-5 mol%).
-
If required by the specific catalytic system, add any necessary co-catalysts or buffers.
-
Heat the mixture to the desired temperature (e.g., 50-70 °C).
-
Add aqueous hydrogen peroxide (1.1-1.5 equivalents, e.g., 30% solution) dropwise to the reaction mixture over an extended period using a syringe pump to maintain a low concentration of the oxidant.
-
Stir the reaction mixture vigorously and monitor its progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a heterogeneous catalyst, it can be recovered by filtration.
-
Perform an aqueous workup to remove any remaining H₂O₂ and other water-soluble components.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the epoxidation of this compound.
Caption: Troubleshooting logic for low yield in this compound epoxidation.
References
- 1. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Paper 108--Background [ch.imperial.ac.uk]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Enhancing Stereoselectivity in cis-Cyclodecene Synthesis
Welcome to the technical support center for the stereoselective synthesis of cis-cyclodecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?
A1: The primary methods for achieving high cis-stereoselectivity in cyclodecene (B14012633) synthesis include:
-
Diimide Reduction: This method selectively reduces the trans double bonds of a precursor like cis,trans,trans-1,5,9-cyclododecatriene, leaving the cis double bond intact.[1]
-
Selective Catalytic Hydrogenation: Partial hydrogenation of cyclododecatriene or cyclodecadiynes using specific catalysts can preferentially yield this compound. For instance, the use of Lindlar's catalyst for the reduction of a cyclodecyne (B1206684) precursor would favor the cis-isomer.
-
Dehydrohalogenation: The elimination reaction of 1,2-dichlorocyclodecane using reagents like zinc dust can produce a mixture of cis- and trans-cyclodecene, with the cis-isomer often being a significant component.
Q2: I am getting a mixture of cis- and trans-cyclodecene. How can I improve the selectivity for the cis-isomer?
A2: Improving cis-selectivity often depends on the chosen synthetic route:
-
For Diimide Reduction: Ensure the reaction is not run for an extended period, as this can lead to the over-reduction of the desired this compound to cyclodecane (B1584694).[1] Monitoring the reaction progress by techniques like GC-MS is crucial.
-
For Catalytic Hydrogenation: The choice of catalyst and reaction conditions is critical. Using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is a standard method to stop the hydrogenation at the cis-alkene stage when starting from an alkyne. When starting from a diene or triene, careful selection of a catalyst that preferentially reduces trans double bonds is necessary.
-
For Dehydrohalogenation: The stereochemical outcome can be influenced by the reaction conditions. While this method may inherently produce mixtures, purification techniques such as fractional distillation or chromatography will be necessary to isolate the cis-isomer.
Q3: What are the common side products in this compound synthesis, and how can I minimize them?
A3: Common side products include:
-
trans-Cyclodecene: This is a common isomeric impurity. Its formation can be minimized by choosing a highly stereoselective reaction, such as the diimide reduction of a suitable precursor.
-
Cyclodecane: This is the fully saturated product resulting from over-reduction. To avoid this, carefully monitor the reaction progress and stop it once the starting material is consumed and before significant amounts of the desired alkene are reduced further.[1]
-
cis,trans-1,5-Cyclodecadiene: In the case of partial reduction of cyclododecatriene, this diene can remain as an impurity if the reaction is not allowed to proceed to completion.[1]
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification can be achieved through several methods:
-
Fractional Distillation: Due to the difference in boiling points between this compound, trans-cyclodecene, and cyclodecane, fractional distillation under reduced pressure can be an effective method for separation.[1]
-
Silver Nitrate Complexation: cis-Alkenes form complexes with silver nitrate, while trans-alkenes and saturated alkanes do not. This property can be exploited for purification. The complex can be formed and then decomposed to yield pure this compound.[1]
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used to separate the isomers, although it may be challenging due to their similar polarities.
Troubleshooting Guides
Guide 1: Diimide Reduction of cis,trans,trans-1,5,9-Cyclododecatriene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | Ensure continuous and vigorous stirring to maximize air exposure for the in-situ generation of diimide. Extend the reaction time, but monitor closely to avoid over-reduction.[1] |
| Over-reduction to cyclodecane. | Monitor the reaction progress frequently using GC-MS or TLC. Stop the reaction as soon as the starting diene is consumed. Shorter reaction times are preferable to maximize the monoolefin yield.[1] | |
| Loss during workup. | Ensure efficient extraction with a suitable solvent like petroleum ether. Minimize emulsion formation during washing steps. | |
| Presence of significant cyclodecane impurity | Reaction time is too long. | Reduce the overall reaction time. Perform a time-course study to find the optimal reaction duration for maximizing the this compound to cyclodecane ratio.[1] |
| Presence of unreacted cyclodecadiene | Insufficient diimide generation. | Check the quality of the hydrazine (B178648). Ensure a steady and sufficient flow of air or oxygen through the reaction mixture.[1] |
| Short reaction time. | Increase the reaction time while carefully monitoring the product distribution. |
Guide 2: Selective Catalytic Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low stereoselectivity (mixture of cis and trans isomers) | Inappropriate catalyst. | For alkyne reduction, ensure the Lindlar's catalyst is properly prepared and "poisoned." For diene/triene reduction, screen different catalysts (e.g., specific Pd or Ni catalysts) and supports to find one with high selectivity for trans double bonds. |
| Reaction conditions are not optimal. | Vary the reaction temperature and pressure. Lower temperatures often favor higher selectivity. | |
| Over-reduction to cyclodecane | Catalyst is too active. | Use a less active or "poisoned" catalyst. |
| High hydrogen pressure or prolonged reaction time. | Reduce the hydrogen pressure and carefully monitor the reaction to stop it at the desired point. | |
| Catalyst poisoning | Impurities in the starting material or solvent. | Purify the starting material and use high-purity, degassed solvents. |
Quantitative Data Summary
| Synthetic Method | Starting Material | Key Reagents | Yield of this compound Fraction | Purity of this compound in Fraction | Reference |
| Diimide Reduction | cis,trans,trans-1,5,9-Cyclododecatriene | Hydrazine, Air (O₂), CuSO₄ | 64–85% | 80–90% | [1] |
| Dehydrohalogenation | 1,2-Dichlorocyclodecane | Zinc dust | Not specified | Mixture with cyclodecane | - |
Experimental Protocols
Protocol 1: Diimide Reduction of cis,trans,trans-1,5,9-Cyclododecatriene to this compound[1]
Materials:
-
cis,trans,trans-1,5,9-Cyclododecatriene
-
Ethanol (95%)
-
Hydrazine hydrate (B1144303) (100%)
-
Copper(II) sulfate (B86663) pentahydrate solution (1% in water)
-
Petroleum ether (b.p. 30–60°C)
-
2N Hydrochloric acid
Procedure:
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place a solution of 81.0 g (0.50 mole) of cis,trans,trans-1,5,9-cyclododecatriene in 500 ml of 95% ethanol.
-
Add 100 g (2.0 moles) of 100% hydrazine hydrate and 10 ml of a 1% aqueous solution of copper(II) sulfate pentahydrate.
-
With vigorous stirring, bubble air through the reaction mixture. The temperature will rise to 50–60°C.
-
Continue bubbling air for 8–12 hours, monitoring the reaction progress by GC to maximize the formation of cis-cyclododecene.
-
Once the reaction has reached the desired stage, stop the airflow and filter the mixture.
-
Extract the filtrate with two 350-ml portions of petroleum ether.
-
Combine the petroleum ether extracts and wash them successively with two 100-ml portions of 2N hydrochloric acid and three 100-ml portions of water.
-
Distill the petroleum ether from the solution using a 60-cm Vigreux column.
-
Distill the residual liquid under reduced pressure, collecting the fraction at 64–65°C (1.0 mm Hg) or 132–134°C (35 mm Hg). This fraction will contain 80–90% this compound.
Visualizations
Caption: Experimental workflow for the diimide reduction of cis,trans,trans-1,5,9-cyclododecatriene.
Caption: Troubleshooting logic for low yield in this compound synthesis via diimide reduction.
References
purification strategies to remove trans-isomer from cis-Cyclodecene
Welcome to the technical support center for the purification of cis-cyclodecene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on separating this compound from its trans-isomer. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing the trans-isomer from a mixture of cyclodecene (B14012633) isomers?
A1: The most effective and widely cited method for separating cis- and trans-isomers of cycloalkenes is Argentation Chromatography (chromatography on silver nitrate-impregnated silica (B1680970) gel).[1][2][3] Other viable methods, depending on the scale and required purity, include:
-
Preparative High-Performance Liquid Chromatography (HPLC) [4][5]
-
Fractional Distillation [6]
-
Crystallization [7]
Q2: What is the underlying principle of Argentation Chromatography for isomer separation?
A2: Argentation chromatography leverages the reversible interaction between silver ions (Ag+) and the π-electrons of a double bond.[1] Silver ions are immobilized on a silica gel stationary phase. Unsaturated compounds, like cyclodecene, form weak complexes with the silver ions, which retards their elution from the column. The stability of these complexes, and thus the retention time, is sensitive to the geometry of the double bond. Generally, cis-alkenes are retained less strongly than trans-alkenes in medium-sized rings due to steric hindrance around the double bond, allowing for their separation.
Q3: Can I use fractional distillation to separate cis- and trans-cyclodecene?
A3: Fractional distillation can be used to separate isomers if they have a sufficient difference in their boiling points.[6][8] For cis- and trans-cyclodecene, the boiling points are very close, making separation by standard laboratory fractional distillation challenging and often inefficient for achieving high purity. This method is generally more suitable when the boiling point difference is greater than 25°C.
Q4: Is crystallization a viable method for purifying this compound?
A4: Crystallization can be an effective purification technique if there is a significant difference in the melting points and crystal packing efficiencies of the isomers.[7] For some cycloalkane derivatives, one isomer may be a solid at room temperature while the other is a liquid, facilitating separation.[9] However, for cyclodecene, inducing selective crystallization of one isomer from a mixture can be difficult and may require very specific solvent systems and temperature control.[7][10]
Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides
Argentation Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor or no separation of isomers | 1. Incorrect Solvent System: The eluent polarity is either too high (eluting both isomers quickly) or too low (strong retention of both). 2. Deactivated Silver Nitrate (B79036): The silver nitrate on the silica has been reduced by exposure to light or incompatible solvents. 3. Column Overloading: Too much sample was loaded for the column size. | 1. Optimize Eluent: Start with a non-polar solvent (e.g., hexane (B92381) or pentane) and gradually increase polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane. Monitor separation by TLC. 2. Protect from Light: Prepare and run the column in a dimly lit area or wrap the column in aluminum foil. Use freshly prepared silver nitrate silica gel. 3. Reduce Sample Load: Use a larger column or reduce the amount of crude mixture applied. A general rule is a 50:1 to 100:1 ratio of silica to sample by weight for difficult separations. |
| Streaking of compounds on TLC/Column | 1. Sample Insolubility: The sample is not fully dissolved in the loading solvent. 2. Acidic/Basic Impurities: The crude mixture contains impurities that interact strongly with the silica. | 1. Use a "Dry Loading" Technique: Pre-adsorb the crude mixture onto a small amount of regular silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[11] 2. Neutralize Mixture: If acidic or basic impurities are suspected, a pre-purification wash of the crude mixture may be necessary. |
| Silver leaching into fractions | Use of Polar Solvents: Protic or highly polar solvents (e.g., methanol, acetone) can dissolve the silver nitrate. | Avoid Polar Solvents: Stick to non-polar solvents like alkanes and ethers. If silver contamination is a concern, the collected fractions can be passed through a small plug of a metal scavenger resin. |
Preparative HPLC
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or split peaks | 1. Column Overloading: Injecting too much sample volume or too high a concentration. 2. Inappropriate Mobile Phase: The solvent system is not optimized for the separation. 3. Column Degradation: The stationary phase is deteriorating. | 1. Perform a Loading Study: Start with small injections and incrementally increase the load to find the maximum capacity without sacrificing resolution. 2. Method Development: Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous phase in reversed-phase, or different non-polar/polar mixtures in normal-phase) on an analytical scale first. 3. Use a Guard Column: A guard column can protect the main preparative column from contaminants. If the column is old, it may need to be replaced. |
| Poor recovery of purified compound | Compound Adsorption: The compound may be irreversibly adsorbing to the column. | Change Column Chemistry: If using a standard C18 column, consider a different stationary phase. Ensure the mobile phase pH is appropriate if the compound has ionizable groups. |
| Retention time is not consistent | System Leaks or Pump Issues: Fluctuations in pressure can lead to variable retention times. Mobile Phase Composition Varies: Improper mixing of solvents. | System Check: Check for leaks in fittings and ensure the pump is functioning correctly. Premix Solvents: For isocratic methods, premixing the mobile phase can ensure consistency. For gradient methods, ensure the pump's gradient proportioning valve is working correctly. |
Experimental Protocols
Protocol 1: Argentation Column Chromatography
This protocol provides a general guideline for the separation of cis- and trans-cyclodecene. Optimization will be required based on the specific isomeric ratio of the starting material.
1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):
-
In a round-bottom flask, dissolve silver nitrate (10 g) in a minimal amount of deionized water or methanol.
-
Add silica gel (90 g) to the flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. It is crucial to protect the flask from light with aluminum foil during this process.
-
The resulting free-flowing white powder is the 10% silver nitrate-impregnated silica gel. It should be stored in the dark.
2. Column Packing:
-
Prepare a slurry of the silver nitrate-silica gel in a non-polar solvent (e.g., pentane (B18724) or hexane).
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading and Elution:
-
Dissolve the crude cis/trans-cyclodecene mixture in a minimal amount of the initial eluent (e.g., 100% pentane).
-
Carefully apply the sample to the top of the column.
-
Begin elution with 100% pentane. The cis-isomer is expected to elute first due to its weaker interaction with the silver ions.
-
If the trans-isomer is strongly retained, the polarity of the eluent can be gradually increased by adding small amounts of diethyl ether (e.g., 1-5%) to the pentane.
4. Fraction Collection and Analysis:
-
Collect small fractions and monitor their composition using Gas Chromatography (GC) or TLC (visualized with a potassium permanganate (B83412) stain).
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Caption: Workflow for Argentation Chromatography.
Protocol 2: Preparative HPLC
This is a general protocol and requires optimization based on the available HPLC system and columns.
1. Analytical Method Development:
-
Column: Start with a standard normal-phase silica column or a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase (Normal Phase): Use a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar modifier (e.g., isopropanol (B130326) or ethyl acetate). A typical starting point is 99:1 hexane:isopropanol.
-
Mobile Phase (Reversed Phase): Use a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Optimize the mobile phase composition to achieve baseline separation of the cis and trans isomers.
2. Scale-up to Preparative Scale:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate based on the larger diameter of the preparative column. A common scaling factor is the ratio of the cross-sectional areas of the columns.
-
Dissolve the crude isomer mixture in the mobile phase at the highest possible concentration without causing precipitation.
-
Perform injections, ensuring not to overload the column, which would lead to peak broadening and poor separation.
3. Fraction Collection and Analysis:
-
Use an automated fraction collector triggered by the detector signal to collect the peak corresponding to this compound.
-
Analyze the purity of the collected fractions using the analytical method.
-
Combine the pure fractions and remove the solvent to obtain the purified this compound.
Quantitative Data Summary
While specific, published quantitative data for the separation of cis/trans-cyclodecene is scarce, the following table provides typical performance expectations for the described methods based on the separation of similar alkene isomers.
| Purification Method | Typical Purity Achieved | Expected Yield | Scale | Key Considerations |
| Argentation Chromatography | >98% | 60-80% | mg to multi-gram | Highly effective; requires careful preparation and handling to avoid light exposure. |
| Preparative HPLC | >99% | 50-90% (depends on loading) | µg to gram | High resolution and purity; requires specialized equipment and can be costly in terms of solvents for larger scales. |
| Fractional Distillation | <90% (highly dependent on column efficiency) | Variable | Gram to kg | Low resolution due to close boiling points; generally not suitable for high-purity separation of these isomers. |
| Crystallization | >95% (if successful) | Highly variable | Gram to kg | Highly dependent on finding suitable solvent and temperature conditions; may not be feasible for all isomer ratios. |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes for qualified professionals. All experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The performance of these methods may vary depending on the specific experimental conditions and the composition of the starting material.
References
- 1. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 10. sciforum.net [sciforum.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Functionalization of cis-Cyclodecene
Welcome to the technical support center for the functionalization of cis-cyclodecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges posed by this medium-sized cycloalkene. The inherent ring strain and conformational flexibility of this compound can lead to unexpected outcomes in common alkene functionalization reactions. This guide aims to address these issues directly, offering practical advice and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the functionalization of this compound.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Problem: Low or no yield of this compound oxide.
| Possible Cause | Troubleshooting Step |
| Degradation of m-CPBA | Use freshly purchased or properly stored m-CPBA. The reagent can degrade over time, especially if not stored in a cool, dark, and dry place. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or adding a second equivalent of m-CPBA. |
| Side Reactions | Ring-opening of the formed epoxide can occur if acidic impurities are present. Ensure all glassware is dry and use a non-acidic solvent like dichloromethane (B109758). The byproduct, m-chlorobenzoic acid, can be removed by a mild basic wash during workup. |
| Temperature Control | The reaction is typically exothermic. Maintain the reaction temperature at 0 °C to room temperature to minimize side reactions.[1] |
Problem: Formation of unexpected byproducts instead of the epoxide.
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Ring Opening | The byproduct m-chlorobenzoic acid can catalyze the opening of the epoxide ring, especially if water is present. Perform the reaction under anhydrous conditions and include a mild base like sodium bicarbonate in the workup to neutralize the acid. |
| Transannular Reactions | The inherent strain in the 10-membered ring can facilitate transannular hydride shifts or cyclizations, particularly under acidic conditions.[1] Workup should be performed promptly and under neutral or slightly basic conditions to minimize these rearrangements. |
Dihydroxylation
Problem: Low yield of cis-1,2-cyclodecanediol.
| Possible Cause | Troubleshooting Step |
| Overoxidation with KMnO₄ | When using potassium permanganate, overoxidation to cleave the diol can be a significant side reaction.[2] It is crucial to perform the reaction at low temperatures (e.g., 0 °C or below) and under basic conditions.[3] |
| Inefficient Catalytic Cycle (Upjohn Dihydroxylation) | In the Upjohn dihydroxylation using a catalytic amount of OsO₄ and N-methylmorpholine N-oxide (NMO) as the re-oxidant, ensure the NMO is of good quality and used in stoichiometric amounts.[4][5] The reaction can sometimes be slow; monitor by TLC and allow for sufficient reaction time. |
| Formation of Transannular Products | Similar to epoxidation, acidic workup conditions can promote transannular reactions. Treatment of this compound with performic acid, a reagent for dihydroxylation, has been shown to yield a mixture of transannular products instead of the expected trans-1,2-diol.[1] Use neutral or mildly basic workup procedures. |
Problem: Poor stereoselectivity.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Choice for Desired Diol | For syn-dihydroxylation to produce cis-1,2-cyclodecanediol, use OsO₄/NMO or cold, basic KMnO₄.[3][6] For anti-dihydroxylation to produce trans-1,2-cyclodecanediol, a two-step procedure involving epoxidation followed by acid-catalyzed ring opening is necessary.[2] |
Hydroboration-Oxidation
Problem: Low yield of cyclodecanol (B74256).
| Possible Cause | Troubleshooting Step |
| Inefficient Hydroboration | Ensure anhydrous conditions as borane (B79455) reagents react with water. Use a freshly opened or properly stored solution of BH₃·THF. The reaction is typically performed at 0 °C and then allowed to warm to room temperature. |
| Incomplete Oxidation | The oxidation step with hydrogen peroxide and sodium hydroxide (B78521) is exothermic. Maintain a basic pH and moderate temperature to ensure complete conversion of the organoborane intermediate to the alcohol. |
| Steric Hindrance | While this compound is a relatively unhindered alkene, using a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can sometimes improve regioselectivity if unsymmetrical derivatives are used and may be beneficial in complex molecules.[7][8] |
Problem: Unexpected Regioselectivity (with substituted cis-cyclodecenes).
| Possible Cause | Troubleshooting Step |
| Electronic vs. Steric Effects | Hydroboration-oxidation typically exhibits anti-Markovnikov regioselectivity, with the boron adding to the less substituted carbon.[9] With substituted cis-cyclodecenes, the conformational flexibility of the ring can influence the accessibility of the double bond faces, potentially affecting regioselectivity. The use of bulkier borane reagents like 9-BBN can enhance selectivity for the sterically less hindered position.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound challenging compared to smaller cycloalkenes like cyclohexene?
A1: The challenges arise from the unique conformational properties of medium-sized rings (8-11 members). This compound exists in a flexible conformation to minimize transannular strain (unfavorable interactions between atoms across the ring). This flexibility can lead to multiple reactive conformations and provides pathways for transannular reactions, which are not common in smaller, more rigid rings like cyclohexene.
Q2: What are transannular reactions and how can I avoid them?
A2: Transannular reactions are intramolecular reactions that occur across the ring in medium-sized cycloalkanes and their derivatives. In the context of this compound functionalization, this can involve a hydride shift or a cyclization initiated by a reactive intermediate (e.g., a carbocation formed during an acidic workup). For instance, the acid-catalyzed opening of this compound oxide can lead to the formation of bicyclic ethers and diols resulting from internal hydride shifts, rather than the simple 1,2-diol.[1] To avoid these, it is crucial to use neutral or basic conditions for reactions and workups whenever possible.
Q3: How does the stereochemistry of the starting this compound affect the product's stereochemistry?
A3: The stereochemistry of the product is directly related to the mechanism of the reaction:
-
Epoxidation with m-CPBA is a syn-addition, meaning the epoxide ring is formed on one face of the double bond, resulting in this compound oxide.[11]
-
Dihydroxylation with OsO₄ or cold, basic KMnO₄ is also a syn-addition, yielding cis-1,2-cyclodecanediol.[3][6]
-
Hydroboration-Oxidation proceeds via a syn-addition of the B-H bond across the double bond, followed by oxidation that retains the stereochemistry. This leads to the syn-addition of H and OH across the double bond.[9]
-
Anti-dihydroxylation to form trans-1,2-cyclodecanediol is achieved by a two-step process: epoxidation to form the cis-epoxide, followed by an Sₙ2-type ring-opening with an acid catalyst and water, which proceeds with inversion of configuration at one of the carbon centers.[2]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to distinguish the non-polar starting alkene from the more polar functionalized products. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Note that yields can be highly dependent on the specific reaction scale and purity of reagents.
Table 1: Epoxidation of this compound
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Product |
| m-CPBA | CH₂Cl₂ | 0 to 25 | >90 | This compound oxide |
Table 2: Dihydroxylation of this compound
| Reagent | Conditions | Temperature (°C) | Typical Yield (%) | Product |
| cat. OsO₄, NMO | Acetone (B3395972)/Water | 25 | High | cis-1,2-Cyclodecanediol |
| KMnO₄, NaOH | Water/t-BuOH | 0 | Moderate to High | cis-1,2-Cyclodecanediol |
| 1. m-CPBA 2. H₃O⁺ | 1. CH₂Cl₂ 2. Acetone/Water | 1. 0-25 2. 25 | Moderate | trans-1,2-Cyclodecanediol |
Table 3: Hydroboration-Oxidation of this compound
| Reagent | Conditions | Temperature (°C) | Typical Yield (%) | Product |
| 1. BH₃·THF 2. H₂O₂, NaOH | 1. Anhydrous THF 2. Aqueous THF | 1. 0 to 25 2. 0 to 50 | High | Cyclodecanol |
Experimental Protocols
Protocol 1: Synthesis of this compound Oxide via Epoxidation
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound oxide can be purified by flash column chromatography on silica (B1680970) gel.[1]
Protocol 2: Synthesis of cis-1,2-Cyclodecanediol via Upjohn Dihydroxylation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1 ratio).
-
Add N-methylmorpholine N-oxide (NMO, ~1.2 eq).
-
To this stirring solution, add a catalytic amount of osmium tetroxide (OsO₄, e.g., 1-2 mol%) as a solution in tert-butanol.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (this may take several hours to overnight).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for 30 minutes.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cis-1,2-cyclodecanediol by recrystallization or flash column chromatography.
Protocol 3: Synthesis of Cyclodecanol via Hydroboration-Oxidation
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, ~0.4 eq of BH₃) via syringe.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Slowly and carefully add water to quench any excess borane.
-
Add aqueous sodium hydroxide (NaOH, e.g., 3M solution), followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, e.g., 30% aqueous solution), maintaining the temperature below 50 °C with an ice bath.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cyclodecanol by flash column chromatography or distillation.
Visualizations
Caption: Experimental workflows for common functionalizations of this compound.
Caption: Troubleshooting logic for low-yield functionalization reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. periodicchemistry.com [periodicchemistry.com]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in cis-Cyclodecene Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst deactivation during the hydrogenation of cis-cyclodecene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound hydrogenation?
The most common and effective catalysts for the hydrogenation of alkenes, including this compound, are heterogeneous catalysts based on noble metals. Palladium on carbon (Pd/C) is a widely used and versatile catalyst for this transformation.[1][2][3][4] Other active metals include platinum (Pt), often in the form of PtO2 (Adam's catalyst) or Pt/C, and nickel (Ni), particularly Raney Nickel.[4][5] For specific selectivities, rhodium (Rh) and ruthenium (Ru) catalysts can also be employed.[1] Studies on the hydrogenation of similar cyclic olefins like cyclododecatriene to cyclododecene (B75492) have shown that the palladium particle size can influence the reaction, with larger particles (~10 nm) favoring the formation of the partially hydrogenated product.[6]
Q2: What are the primary causes of catalyst deactivation in this compound hydrogenation?
Catalyst deactivation in hydrogenation reactions is a gradual loss of catalytic activity and/or selectivity.[7] The primary mechanisms for deactivation can be categorized as chemical, thermal, and mechanical. For this compound hydrogenation, the most relevant deactivation pathways include:
-
Poisoning: This occurs when impurities in the substrate, solvent, or hydrogen gas strongly adsorb to the catalyst's active sites, rendering them inactive.[8] Common poisons for noble metal catalysts include compounds containing sulfur, nitrogen, phosphorus, and halides.[9][10] Even trace amounts of these impurities can have a significant negative impact on catalyst performance.
-
Fouling (Coking): This involves the deposition of carbonaceous materials (coke or "green oils") on the catalyst surface, which physically blocks the active sites and pores.[8][11] In the context of cyclic olefin hydrogenation, side reactions such as oligomerization or polymerization of the alkene can lead to the formation of these high-molecular-weight species.[12]
-
Sintering (Thermal Degradation): At elevated temperatures, the fine metal particles of the catalyst can migrate and agglomerate into larger crystals.[8][13] This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[13] This process is often irreversible.
-
Leaching: The active metal can be dissolved from the support into the reaction medium, leading to a permanent loss of catalyst. This can be influenced by the solvent and the presence of certain ligands or impurities.
Q3: How can I prevent catalyst deactivation during my experiments?
Preventing catalyst deactivation is crucial for obtaining reproducible results and for the economic viability of a process. Here are some key strategies:
-
Use High-Purity Reagents: Ensure that the this compound substrate, solvent, and hydrogen gas are of the highest possible purity to avoid catalyst poisoning. Purification of the substrate and solvent before use is highly recommended.
-
Optimize Reaction Conditions:
-
Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to minimize sintering and coking.[8]
-
Pressure: While higher hydrogen pressure can increase the reaction rate, excessively high pressures might promote side reactions in some cases.
-
Agitation: Ensure efficient stirring to improve mass transfer and prevent localized overheating on the catalyst surface.
-
-
Proper Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it has adsorbed hydrogen. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) and never allow the used, dry catalyst to come into contact with air.[14]
-
Solvent Selection: Protic solvents like ethanol (B145695) or methanol (B129727) can sometimes accelerate hydrogenation rates.[14] However, be aware that some alcoholic solvents have been reported to cause deactivation of certain heterogeneous catalysts.[15] The choice of solvent should be made based on substrate solubility and compatibility with the catalyst.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during the hydrogenation of this compound.
Problem 1: My this compound hydrogenation is very slow or incomplete.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | 1. Purify Reactants: Use freshly distilled solvent and high-purity hydrogen. Purify the this compound substrate if impurities are suspected. 2. Use a Guard Bed: If impurities are known to be present in the feed, consider passing the reactants through a guard bed containing an appropriate adsorbent before they enter the reactor. |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Try increasing the weight percentage of the catalyst relative to the substrate. 2. Use a Fresh Catalyst: The catalyst may have deactivated from previous use or improper storage. Use a fresh batch of catalyst. 3. Check Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored correctly. |
| Poor Mass Transfer | 1. Increase Stirring Speed: Ensure vigorous stirring to facilitate contact between the hydrogen gas, the liquid phase, and the solid catalyst. 2. Check Hydrogen Delivery: Ensure a continuous and sufficient supply of hydrogen to the reaction mixture. For balloon hydrogenations, ensure the balloon is adequately filled and consider using a double-layered balloon for better gas retention.[14] |
| Incorrect Reaction Conditions | 1. Optimize Temperature: While room temperature is often a good starting point, gentle heating may be required. However, avoid excessive temperatures to prevent sintering. 2. Increase Hydrogen Pressure: If using a pressure reactor, increasing the hydrogen pressure can enhance the reaction rate. |
Problem 2: I observe a significant drop in catalyst activity when I try to reuse my catalyst.
| Possible Cause | Suggested Solution |
| Coking/Fouling | 1. Catalyst Regeneration: The catalyst surface may be blocked by carbonaceous deposits. Attempt to regenerate the catalyst (see Experimental Protocols section for a general procedure). 2. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[8] |
| Sintering | 1. Avoid High Temperatures: Sintering is often irreversible. Ensure that the reaction and any regeneration procedures are carried out at appropriate temperatures to avoid agglomeration of metal particles. |
| Leaching of Active Metal | 1. Analyze Filtrate: After the reaction, filter the catalyst and analyze the filtrate for the presence of the active metal to confirm leaching. 2. Change Solvent or Support: Consider using a different solvent or a catalyst with a support that has a stronger interaction with the metal particles. |
| Incomplete Removal of Poisons | 1. Thorough Washing: If attempting regeneration by washing, ensure the solvent is capable of dissolving the suspected poisons and that the washing procedure is thorough. |
Experimental Protocols
Protocol 1: General Procedure for this compound Hydrogenation using Pd/C at Atmospheric Pressure
This protocol is a general guideline and may require optimization for your specific experimental setup and scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous ethanol (or other suitable solvent)
-
Hydrogen gas (balloon or gas cylinder)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and tubing for gas inlet and outlet
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
Procedure:
-
Preparation: Add the desired amount of 10% Pd/C to the reaction flask. Safety Note: Handle Pd/C in an inert atmosphere as it can be pyrophoric.[14]
-
Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for several minutes to remove all oxygen.
-
Addition of Reactants: Under the inert atmosphere, add the anhydrous solvent (e.g., ethanol) followed by the this compound.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one of the necks of the flask via a needle. If using a gas cylinder, connect the hydrogen inlet. Provide an outlet for the gas (e.g., a needle connected to an oil bubbler).
-
Hydrogen Purge: Carefully evacuate the flask under reduced pressure (a water aspirator is recommended) and backfill with hydrogen. Repeat this cycle 5-10 times to ensure the atmosphere is saturated with hydrogen.[14]
-
Reaction: Begin vigorous stirring. Monitor the reaction progress by techniques such as TLC, GC, or NMR by periodically taking small aliquots. The reaction is typically run at room temperature but may be gently heated if necessary.
-
Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst will have adsorbed hydrogen and is highly pyrophoric. Do not allow it to dry in the air. Quench the filter cake carefully with water.
-
Product Isolation: The product, cyclodecane, can be isolated from the filtrate by removing the solvent under reduced pressure.
Protocol 2: General Procedure for Regeneration of Deactivated Pd/C Catalyst
This protocol describes a common method for regenerating a Pd/C catalyst that has been deactivated by coking. The conditions should be carefully controlled to avoid catalyst damage.
Method 1: Oxidative Regeneration
-
Washing: After filtering the deactivated catalyst, wash it thoroughly with a solvent that can dissolve adsorbed organic species.
-
Drying: Dry the catalyst under vacuum or in a stream of inert gas at a moderate temperature (e.g., 100-120 °C).
-
Controlled Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to a temperature between 250-400 °C under a flow of a dilute oxygen/nitrogen mixture. The oxygen concentration should be low (e.g., 1-5%) to control the exothermic combustion of the carbonaceous deposits and prevent catalyst sintering.
-
Reduction: After the oxidation step, cool the catalyst to room temperature under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas at a temperature typically between 200-400 °C.
-
Passivation: After reduction, cool the catalyst to room temperature under an inert gas flow. For storage, the catalyst can be carefully passivated by introducing a very small amount of air into the inert gas stream to form a protective oxide layer.
Method 2: Solvent Washing for Less Severe Fouling For catalysts that are only mildly deactivated by soluble organic byproducts, a thorough washing procedure may be sufficient.
-
Solvent Selection: Choose a solvent in which the fouling agents are highly soluble. A mixture of chloroform (B151607) and glacial acetic acid has been reported to be effective for regenerating a deactivated Pd(OH)2/C catalyst.[16]
-
Washing Procedure: Suspend the deactivated catalyst in the chosen solvent and stir at a slightly elevated temperature (e.g., 60 °C) for 1-2 hours.[16] The use of ultrasonication can aid in this process.
-
Filtration and Drying: Filter the catalyst, wash it with a volatile solvent (e.g., ethanol), and dry it under vacuum.
Data Presentation
Table 1: Common Catalysts for Alkene Hydrogenation
| Catalyst | Common Form | Typical Substrates | Potential Issues |
| Palladium | 5-10% Pd on Carbon (Pd/C) | Alkenes, alkynes, nitro groups, benzyl (B1604629) ethers | Can be pyrophoric, susceptible to poisoning by sulfur and nitrogen compounds |
| Platinum | Platinum(IV) oxide (PtO₂), Pt on Carbon (Pt/C) | Alkenes, aromatic rings (at higher pressures) | Generally more robust than Pd but can also be poisoned |
| Nickel | Raney® Nickel | Alkenes, alkynes, carbonyls, nitriles | Pyrophoric, requires careful handling, may be less selective than noble metals |
| Rhodium | Rh on Carbon (Rh/C), Wilkinson's catalyst | Alkenes, aromatic rings | Often used for specific selectivities, homogeneous catalysts can be difficult to separate |
| Ruthenium | Ru on Carbon (Ru/C) | Aromatic and heterocyclic compounds | Can be less active for simple alkene hydrogenation compared to Pd or Pt |
Visualizations
Caption: Major pathways for catalyst deactivation in hydrogenation reactions.
Caption: A logical workflow for troubleshooting low conversion in hydrogenation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. scite.ai [scite.ai]
- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
Technical Support Center: Scaling Up cis-Cyclodecene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-cyclodecene, with a focus on challenges encountered during scale-up from laboratory to pilot plant or industrial production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, primarily focusing on the selective hydrogenation of cyclodecyne (B1206684) using a Lindlar catalyst.
Issue 1: Decreased Selectivity to this compound (Increased formation of trans-cyclodecene (B1599413) or cyclodecane)
-
Question: Upon scaling up the hydrogenation of cyclodecyne, we are observing a significant decrease in the selectivity for this compound, with an increase in the formation of the trans-isomer and the fully saturated cyclodecane. What are the potential causes and solutions?
-
Answer: This is a common issue in scaling up selective hydrogenations. Several factors could be at play:
-
Poor Mass Transfer of Hydrogen: On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid substrate, and the solid catalyst becomes more challenging. If the catalyst surface is intermittently starved of hydrogen, the adsorbed alkyne may have a longer residence time, leading to over-reduction to the alkane. Pockets of high hydrogen concentration can also lead to rapid, less selective reduction.
-
Solution: Improve agitation efficiency. On a larger scale, this may require switching from magnetic stirring to overhead mechanical stirring with optimized impeller design (e.g., gas-entraining impellers). Ensure the hydrogen dispersion is uniform throughout the reactor.
-
-
Catalyst Deactivation or Poisoning: The Lindlar catalyst is "poisoned" with lead to control its activity.[1] However, unintentional poisoning from impurities in the starting material or solvent can further deactivate the catalyst, sometimes in a non-uniform way, leading to poor selectivity. Conversely, if the catalyst is too active (insufficiently poisoned), over-hydrogenation will occur.
-
Solution: Ensure high purity of cyclodecyne and solvents. Consider pre-treating the solvent to remove potential catalyst poisons. If using a freshly prepared Lindlar catalyst, ensure the poisoning procedure is consistent and well-controlled.
-
-
Exothermic Reaction and Poor Heat Transfer: Hydrogenation is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. Localized "hot spots" on the catalyst surface can lead to over-reduction and isomerization.
-
Solution: Implement more efficient reactor cooling. This may involve using a jacketed reactor with a circulating coolant, internal cooling coils, or controlling the rate of hydrogen addition to manage the reaction exotherm.
-
-
Incorrect Catalyst Loading: The ratio of catalyst to substrate is a critical parameter.
-
Solution: While maintaining a consistent catalyst-to-substrate ratio from the lab scale is a good starting point, some optimization may be necessary. Too little catalyst may lead to very long reaction times, increasing the chance of side reactions, while too much can lead to uncontrolled, rapid hydrogenation and poor selectivity.
-
-
Issue 2: Incomplete Reaction or Stalled Conversion
-
Question: Our large-scale synthesis of this compound is not going to completion, even after extended reaction times. What could be the cause?
-
Answer: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have become deactivated during the reaction. This can be caused by impurities in the feedstock or byproducts formed during the reaction that adsorb strongly to the catalyst surface.
-
Solution: Analyze the reaction mixture for potential catalyst poisons. Consider adding the catalyst in portions or using a higher initial loading if deactivation is suspected.
-
-
Insufficient Hydrogen Pressure or Supply: On a larger scale, ensuring a consistent and sufficient supply of hydrogen to the reactor headspace and into the liquid phase is crucial.
-
Solution: Verify that the hydrogen pressure is maintained at the desired level throughout the reaction. Check for leaks in the system. Ensure the gas delivery system can meet the demand of the scaled-up reaction.
-
-
Poor Catalyst Suspension: If the catalyst is not properly suspended, its effective surface area is reduced, leading to a slower reaction rate.
-
Solution: As mentioned previously, ensure adequate agitation to keep the catalyst uniformly suspended in the reaction mixture.
-
-
Issue 3: Difficulty in Catalyst Filtration and Handling on a Large Scale
-
Question: We are facing challenges with filtering the fine Lindlar catalyst powder from our large-volume reaction mixture. The filtration is slow, and we are concerned about the pyrophoric nature of the catalyst.
-
Answer: Handling heterogeneous catalysts on a large scale requires specific procedures:
-
Slow Filtration: The fine particles of the catalyst support (calcium carbonate or barium sulfate) can clog filter media.
-
Solution: Consider using a filter aid such as Celite® to improve filtration speed. For very large scales, specialized filtration equipment like a filter press or a centrifugal filter may be necessary.
-
-
Pyrophoric Hazard: While Lindlar's catalyst is less pyrophoric than catalysts like Raney Nickel, the palladium on the support can become pyrophoric when dry and exposed to air.
-
Solution: Never allow the catalyst to dry completely during handling. After filtration, the catalyst cake should be kept wet with solvent. If the catalyst is to be disposed of, it should be deactivated (e.g., by treatment with a mild oxidizing agent like a dilute potassium permanganate (B83412) solution) before disposal.[2] Always handle the catalyst in a well-ventilated area and have appropriate fire-extinguishing media (e.g., a Class D fire extinguisher for metal fires) readily available.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst loading when scaling up this compound synthesis?
A1: A common starting point for Lindlar catalyst is 5-10% by weight relative to the alkyne substrate.[1] However, this is a general guideline, and the optimal loading will depend on the specific activity of the catalyst batch, the purity of the starting materials, and the efficiency of the reactor system. It is advisable to perform small-scale optimization experiments before proceeding to a large-scale run.
Q2: What is the recommended hydrogen pressure for the large-scale synthesis of this compound?
A2: The hydrogenation can often be carried out at low to moderate hydrogen pressures, typically ranging from atmospheric pressure to a few bars (e.g., 1-5 bar). Higher pressures can increase the reaction rate but may also lead to over-hydrogenation and reduced selectivity. It is crucial to control the hydrogen pressure carefully.
Q3: Which solvents are suitable for scaling up this reaction?
A3: Solvents such as ethanol, ethyl acetate, hexane, or toluene (B28343) are commonly used for hydrogenations with Lindlar's catalyst. The choice of solvent can influence the solubility of the substrate and product, as well as the catalyst's activity and selectivity. For scale-up, consider factors like boiling point (for post-reaction removal), safety (flammability), and potential for side reactions.
Q4: How can I monitor the progress of the reaction on a large scale?
A4: On a large scale, taking frequent samples for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is the most reliable method. This will allow you to monitor the disappearance of the starting material (cyclodecyne) and the appearance of the desired product (this compound) and any byproducts (trans-cyclodecene and cyclodecane).
Q5: What are the main byproducts to expect, and how can they be removed?
A5: The main byproducts are the trans-isomer of cyclodecene (B14012633) and the fully saturated cyclodecane. If the reaction is run to completion of the starting alkyne, the primary purification challenge is separating the cis- and trans-cyclodecene isomers. This can be challenging due to their similar boiling points. Fractional distillation under reduced pressure may be effective if there is a sufficient boiling point difference. In some cases, preparative chromatography may be necessary for high purity.
Quantitative Data Summary
The following table provides typical ranges for key reaction parameters. It is important to note that these are starting points, and optimization is crucial for any specific scale-up process.
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Recommended Starting Range) | Potential Impact on Scale-Up |
| Substrate Concentration | 0.1 - 1.0 M | 0.1 - 0.5 M | Higher concentrations can increase throughput but may exacerbate heat and mass transfer issues. |
| Catalyst Loading (w/w) | 5 - 10% | 2 - 8% | Lower loading may be more economical but could lead to longer reaction times and catalyst deactivation issues. |
| Hydrogen Pressure | 1 - 5 atm | 1 - 10 bar | Higher pressure increases reaction rate but can decrease selectivity. Precise control is critical. |
| Temperature | 20 - 40 °C | 20 - 60 °C | Exothermic nature of the reaction requires robust cooling to prevent temperature runaway and loss of selectivity. |
| Agitation Speed | 500 - 1200 rpm (magnetic) | 100 - 500 rpm (mechanical) | Crucial for catalyst suspension and gas-liquid mass transfer. Impeller design is important. |
| Typical Yield (cis-isomer) | >95% | 85 - 95% | Yields may decrease on scale-up due to the challenges mentioned in the troubleshooting guide. |
| Typical Selectivity (cis:trans) | >98:2 | 90:10 - 98:2 | Maintaining high cis-selectivity is a primary challenge in scale-up. |
Experimental Protocols
1. General Protocol for the Scale-Up of this compound Synthesis via Hydrogenation of Cyclodecyne
This protocol provides a general guideline. All quantities should be adjusted based on the specific scale and reactor setup.
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested. Inert the reactor with an inert gas (e.g., nitrogen or argon).
-
Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of the Lindlar catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead) in the chosen solvent (e.g., ethanol). The amount of catalyst should be calculated based on the desired catalyst loading (e.g., 5% w/w relative to cyclodecyne).
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reactor with the cyclodecyne and the remaining solvent.
-
Catalyst Addition: Transfer the catalyst slurry to the reactor. This should be done carefully to avoid contact with air.
-
Purging with Hydrogen: Seal the reactor and purge the headspace with hydrogen several times to remove the inert gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 3 bar) and begin agitation. Maintain the desired reaction temperature (e.g., 25°C) using the reactor's cooling system.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC. The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the hydrogen flow and purge the reactor with an inert gas.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent at all times.
-
Purification: The crude product in the filtrate can be purified by fractional distillation under reduced pressure to separate the this compound from the solvent and any higher-boiling byproducts.
Visualizations
Caption: Experimental workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis scale-up.
References
Technical Support Center: Refining Workup Procedures for cis-Cyclodecene Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with detailed guidance on the workup procedures for reactions involving cis-cyclodecene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for the epoxidation of this compound?
A typical aqueous workup for the epoxidation of this compound, for instance using a peroxy acid like m-CPBA, involves several key steps to remove the unreacted oxidizing agent and the carboxylic acid byproduct.[1][2][3]
Detailed Experimental Protocol: Epoxidation Workup
-
Quenching Excess Oxidant: After the reaction is complete, the mixture is cooled in an ice bath. A reducing agent is then added to quench any remaining peroxy acid. A 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) is commonly used until the disappearance of the oxidant is confirmed by a negative starch-iodide paper test.
-
Neutralization and Extraction: The reaction mixture is then transferred to a separatory funnel. It is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the carboxylic acid byproduct, followed by a wash with brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer.
-
Drying and Solvent Removal: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound oxide.
Q2: I am observing a persistent emulsion during the aqueous workup of my this compound reaction. How can I resolve this?
Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with complex reaction mixtures.
Troubleshooting Emulsions:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® or glass wool can help to break the fine droplets causing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
Q3: How can I effectively purify this compound oxide from the crude reaction mixture?
Column chromatography is a standard method for the purification of epoxides. The choice of solvent system is crucial for achieving good separation.
Column Chromatography Protocol for this compound Oxide:
| Parameter | Recommendation |
| Stationary Phase | Silica (B1680970) gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis. |
| TLC Visualization | The product can often be visualized using a p-anisaldehyde stain or by charring with a potassium permanganate (B83412) solution. |
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield in Epoxidation
If you are experiencing a low yield of this compound oxide, consider the following potential causes and solutions.
Workflow for Troubleshooting Low Epoxidation Yield:
Caption: Troubleshooting workflow for low epoxidation yield.
Issue 2: Difficulty in Separating cis- and trans-Cyclodecene Isomers
The separation of cis and trans isomers of cyclodecene (B14012633) can be challenging due to their similar physical properties.[4][5][6][7][8] For rings smaller than eleven members, the cis isomer is generally more stable.[8]
Separation Strategies:
| Technique | Description |
| Fractional Distillation | Due to a potential difference in boiling points, careful fractional distillation can sometimes be employed for separation on a larger scale. |
| Argentation Chromatography | This technique utilizes a stationary phase (e.g., silica gel) impregnated with silver salts (e.g., AgNO₃). The π-electrons of the double bond interact differently with the silver ions, allowing for the separation of cis and trans isomers. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a suitable solvent system (e.g., acetonitrile/water) can be effective for analytical and semi-preparative separations.[7] |
Issue 3: Workup of Catalytic Hydrogenation of this compound
The workup of a catalytic hydrogenation reaction primarily involves the removal of the solid catalyst.[9][10][11][12][13]
Experimental Protocol: Hydrogenation Workup
-
Catalyst Filtration: The reaction mixture is carefully filtered through a pad of Celite® to remove the solid catalyst (e.g., Palladium on carbon). It is crucial to keep the filter cake wet with the reaction solvent to prevent the catalyst from becoming pyrophoric (igniting in air).
-
Solvent Removal: The filtrate is then concentrated under reduced pressure to yield the crude cyclodecane.
-
Purification (if necessary): If byproducts are present, the crude product can be purified by distillation or column chromatography.
Logical Flow of Hydrogenation Workup:
Caption: Step-by-step hydrogenation workup procedure.
Issue 4: Workup for the Dihydroxylation of this compound
The workup for a dihydroxylation reaction, for example using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), requires quenching of the oxidizing agent and removal of metal byproducts.[14][15][16][17][18]
Experimental Protocol: Dihydroxylation Workup (using OsO₄/NMO)
-
Quenching: The reaction is typically quenched by the addition of a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) solution.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude diol can be purified by recrystallization or column chromatography.
Key Signaling Pathway in Dihydroxylation:
Caption: Key intermediates in syn-dihydroxylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. organic chemistry - Relative stability of cis and trans cycloalkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Show how you would convertc. This compound to trans-cyclodecene... | Study Prep in Pearson+ [pearson.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
identifying and characterizing unexpected side products of cis-Cyclodecene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-cyclodecene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and characterizing unexpected side products.
Troubleshooting Guides
Epoxidation Reactions
Issue: Low yield of this compound oxide and formation of unexpected side products.
Question: During the epoxidation of this compound with reagents like m-CPBA, I am observing significant formation of products other than the expected epoxide. How can I identify these and minimize their formation?
Answer:
Unexpected side products in the epoxidation of this compound often arise from the high reactivity of the resulting epoxide, especially in the presence of acidic or basic impurities. Common side products include rearranged ketones and alcohols.
Potential Unexpected Side Products:
-
Cyclodecanone: Formed via acid-catalyzed rearrangement of the epoxide.
-
cis-Bicyclo[5.3.0]decan-1-ol: A potential transannular rearrangement product.
-
trans-1,2-Cyclodecanediol: Resulting from acid-catalyzed hydrolysis of the epoxide if water is present.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound epoxidation.
Experimental Protocol: Epoxidation of this compound with m-CPBA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Buffering: Add powdered anhydrous sodium phosphate (B84403) (Na₂HPO₄) (1.5 eq) to the solution to buffer any acidic impurities.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product by GC-MS and ¹H NMR to identify and quantify the epoxide and any side products. The product can be further purified by column chromatography on silica (B1680970) gel.[2][3]
| Side Product | Typical Yield Range (%) | Key Characterization Data |
| Cyclodecanone | 5 - 20% (under acidic conditions) | ¹H NMR: multiplet at ~2.3-2.5 ppm (α-protons); ¹³C NMR: signal at ~210 ppm; IR: strong C=O stretch at ~1700 cm⁻¹. |
| trans-1,2-Cyclodecanediol | 2 - 15% (if water is present) | ¹H NMR: broad singlets for -OH protons, complex multiplets for CH-OH; ¹³C NMR: signals in the 70-80 ppm range. |
Hydrogenation Reactions
Issue: Incomplete reaction or formation of the over-reduced product, cyclodecane (B1584694).
Question: During the catalytic hydrogenation of this compound, I am either recovering starting material or obtaining a significant amount of cyclodecane. How can I achieve selective hydrogenation to cis-cyclodecane?
Answer:
The primary side product in the hydrogenation of this compound is the fully saturated cyclodecane. The selectivity of this reaction is highly dependent on the catalyst, hydrogen pressure, and reaction time.
Potential Side Products:
-
Cyclodecane: The over-hydrogenated product.
-
trans-Cyclodecene (B1599413): Isomerization can occur on the catalyst surface.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (1-2 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon or a Parr hydrogenator at 1-3 atm).
-
Monitoring: Stir the reaction mixture vigorously and monitor the uptake of hydrogen and the reaction progress by GC.
-
Work-up: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric. Do not allow the filter cake to dry completely.
-
Analysis: Remove the solvent under reduced pressure and analyze the product by GC-MS and ¹H NMR to determine the ratio of cis-cyclodecane to any cyclodecane or trans-cyclodecene.[5]
| Side Product | Typical Yield Range (%) | Key Characterization Data |
| Cyclodecane | 5 - 50% (prolonged reaction/high pressure) | ¹H NMR: single broad multiplet around 1.5 ppm; GC-MS: distinct retention time and mass spectrum from cyclodecene (B14012633) isomers. |
| trans-Cyclodecene | 1 - 10% (depending on catalyst and temperature) | Can be distinguished from the cis-isomer by its different retention time in GC and characteristic NMR signals. |
Metathesis Reactions
Issue: Formation of oligomers or polymers instead of the desired ring-closed metathesis (RCM) product.
Question: When attempting a ring-closing metathesis on a diene containing a this compound moiety, I am observing significant amounts of high molecular weight products. How can I favor the intramolecular RCM reaction?
Answer:
In ring-closing metathesis, intermolecular reactions leading to oligomers and polymers are common competing side reactions. The key to favoring the desired intramolecular cyclization is the use of high dilution.
Potential Unexpected Side Products:
-
Linear Oligomers/Polymers: Resulting from intermolecular metathesis.
-
cis/trans Isomers of the Product: The newly formed double bond can have either cis or trans geometry.
-
Isomerized Starting Material: The double bond in the this compound ring may isomerize under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-closing metathesis.
Experimental Protocol: Ring-Closing Metathesis
-
Preparation: In a Schlenk flask, add the appropriate Grubbs catalyst (e.g., Grubbs II) (2-5 mol%) and degassed, anhydrous toluene (B28343).
-
Substrate Addition: Prepare a solution of the diene substrate in degassed, anhydrous toluene (to achieve a final concentration of 0.005 M). Add this solution to the catalyst solution dropwise over several hours using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Use Gel Permeation Chromatography (GPC) to analyze for the presence of high molecular weight oligomers.[6][7]
| Side Product | Typical Yield Range (%) | Key Characterization Data |
| Oligomers/Polymers | 10 - 80% (at high concentrations) | GPC: broad, high molecular weight distribution; ¹H NMR: broad signals. |
| trans-Isomer of RCM product | Varies with ring size and catalyst | ¹H NMR: distinct coupling constants for vinylic protons compared to the cis-isomer. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample contaminated with cyclodecane?
A1: this compound is often synthesized by the partial hydrogenation of cyclodienes or cyclododecatriene. If the hydrogenation is not carefully controlled, over-reduction to the fully saturated cyclodecane can occur. Purification by fractional distillation or preparative GC is necessary to remove this impurity.
Q2: Can this compound isomerize to trans-cyclodecene during a reaction?
A2: Yes, isomerization to the less stable trans-isomer can occur, particularly at elevated temperatures or in the presence of certain catalysts, such as some hydrogenation or metathesis catalysts.[8] This can be minimized by using milder reaction conditions and choosing catalysts known for preserving alkene geometry.
Q3: What are the common byproducts of oxidative cleavage of this compound?
A3: Besides the expected dicarbonyl product, incomplete cleavage can lead to the formation of α-hydroxy ketones or the corresponding diol. Over-oxidation, especially with strong oxidants like hot, acidic potassium permanganate, can lead to the formation of dicarboxylic acids.
Q4: How can I differentiate between cis- and trans-cyclodecene isomers in my reaction mixture?
A4: Gas chromatography (GC) is an excellent technique for separating cis- and trans-isomers due to their different boiling points and interactions with the stationary phase. Their ¹H and ¹³C NMR spectra will also show distinct chemical shifts and coupling constants for the vinylic protons and carbons.
Q5: Are there any specific safety precautions I should take when working with this compound and its reactions?
A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Reactions involving peroxides like m-CPBA should be conducted with care, as they can be explosive under certain conditions. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring proper safety measures and inert atmosphere techniques. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. leah4sci.com [leah4sci.com]
- 3. youtube.com [youtube.com]
- 4. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ethz.ch [ethz.ch]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Thermal Stability in cis-Cyclodecene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-cyclodecene. The focus is on improving the thermal stability of reactions involving this medium-sized cycloalkene.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, particularly those related to thermal instability.
Issue 1: Isomerization of this compound to trans-Cyclodecene (B1599413) at Elevated Temperatures
Question: My reaction requires heating, but I am observing the formation of the undesired trans-cyclodecene isomer. How can I minimize this?
Answer:
This compound is the more stable isomer in a ten-membered ring system due to lower ring strain compared to the trans isomer.[1][2] However, at elevated temperatures, the energy barrier for isomerization can be overcome, leading to an equilibrium mixture. To minimize the formation of trans-cyclodecene, consider the following strategies:
-
Lowering Reaction Temperature: If the reaction kinetics allow, reducing the temperature is the most direct way to prevent isomerization.
-
Catalyst Selection: Employing a highly active catalyst can enable the reaction to proceed at a lower temperature, thereby reducing the likelihood of isomerization. For reactions like hydrogenation, catalysts such as palladium on calcium carbonate (Lindlar's catalyst) or nickel boride (P-2 catalyst) are designed for stereoselective reactions and may allow for milder conditions.
-
Solvent Effects: The choice of solvent can influence the transition state energy for isomerization. While specific data for this compound is limited, exploring solvents with different polarities may help stabilize the cis isomer.
Troubleshooting Workflow: Isomerization
Caption: Troubleshooting flowchart for minimizing cis-to-trans isomerization.
Issue 2: Thermal Decomposition and Side Product Formation
Question: At higher temperatures, I am observing a decrease in yield and the formation of unidentified side products. What are the likely decomposition pathways and how can I mitigate them?
Answer:
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated at elevated temperatures.
-
Use of Stabilizers/Antioxidants: For reactions susceptible to radical-initiated decomposition, the addition of a radical scavenger or antioxidant can be beneficial. Hindered phenols are a common class of antioxidants used to stabilize organic compounds.
-
Controlled Heating: Ensure uniform and controlled heating to avoid localized "hot spots" that can accelerate decomposition. The use of an oil bath or a heating mantle with a temperature controller is recommended.
-
Reduced Reaction Time: Optimizing the reaction to proceed more quickly, for instance by using a more efficient catalyst or a higher concentration of reagents (if appropriate), can minimize the time the reaction mixture is exposed to high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the inherent thermal stability of this compound?
A1: this compound is generally more stable than its trans isomer in a ten-membered ring due to significantly lower ring strain.[1][2] However, like most organic molecules, it will decompose at elevated temperatures. While a specific decomposition temperature is not well-documented in the literature, it is expected to be susceptible to degradation at temperatures commonly used for many organic reactions, especially in the presence of oxygen or other reactive species.
Q2: Are there any catalysts that can improve the thermal stability of my reaction involving this compound?
A2: While a catalyst's primary role is to increase the reaction rate, a highly efficient catalyst can indirectly improve thermal stability by allowing the reaction to be performed at a lower temperature. For instance, in hydrogenation reactions, highly active palladium or platinum catalysts can facilitate the reaction at or near room temperature, thus avoiding thermally induced side reactions.[3]
Q3: Can the solvent choice impact the thermal stability of my this compound reaction?
A3: Yes, the solvent can play a role in the thermal stability of a reaction. Solvents can influence the solubility of reactants and catalysts, which can affect reaction rates and, consequently, the required reaction temperature. Additionally, solvents can participate in side reactions at high temperatures. High-boiling, inert solvents such as diphenyl ether or saturated hydrocarbons are often used for high-temperature reactions to minimize solvent degradation.
Quantitative Data
The following tables summarize relevant quantitative data. Note that specific thermal analysis data for this compound is limited; therefore, data for analogous compounds is provided for context.
Table 1: Thermodynamic Data for Cycloalkene Isomerization
| Cycloalkene | Isomerization | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Equilibrium Ratio (cis/trans) at 100.4 °C |
| Cyclononene | trans → cis | -2.9 | 3.0 | 232 |
| Cyclodecene | trans → cis | -3.6 | -4.7 | 12.2 |
| Cycloundecene | trans → cis | 0.12 | -1.5 | 0.406 |
| Cyclododecene | trans → cis | -0.41 | -2.4 | 0.517 |
Data adapted from equilibration studies in acetic acid.
Table 2: General Temperature Ranges for Thermal Decomposition of Related Hydrocarbons
| Compound Class | Typical Decomposition Onset Temperature (°C) | Common Decomposition Products | Notes |
| Cyclic Alkanes | 400 - 500 | Smaller alkenes, dienes, hydrogen | Decomposition often proceeds via radical mechanisms. |
| Unsaturated Polymers (e.g., polyisoprene) | 200 - 400 | Monomers, smaller hydrocarbons | Presence of double bonds can lower decomposition temperature. |
This data is for general classes of compounds and should be used as a qualitative guide.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the handling and reaction of this compound with a focus on maintaining thermal stability.
Protocol 1: General Procedure for a Catalytic Reaction at Elevated Temperature with Minimized Isomerization and Decomposition
This protocol outlines a general approach for performing a catalytic reaction (e.g., hydrogenation, metathesis) with this compound where thermal stability is a concern.
Workflow for Thermally Sensitive Catalytic Reaction
Caption: Workflow for a thermally sensitive catalytic reaction of this compound.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a reflux condenser) and purge the system with an inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the chosen anhydrous solvent and this compound to the reaction flask via syringe or cannula.
-
Catalyst Addition: If using a solid catalyst, add it to the flask under a positive flow of inert gas. If the catalyst is a solution, add it via syringe.
-
Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a controlled temperature bath. It is recommended to start with a lower temperature and gradually increase it if the reaction is not proceeding at a sufficient rate.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by an appropriate technique (e.g., TLC, GC, or ¹H NMR). This will help determine the optimal reaction time and prevent prolonged heating that could lead to decomposition or isomerization.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst was used, remove it by filtration through a pad of celite.
-
Purification and Analysis: Remove the solvent under reduced pressure and purify the product using standard techniques such as column chromatography. Analyze the purified product to determine the yield and the ratio of cis to trans isomers (if applicable).
References
selecting the optimal solvent for cis-Cyclodecene synthesis
Technical Support Center: cis-Cyclodecene Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in selecting the optimal solvent and reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the cis-isomer the major product in most cyclodecene (B14012633) syntheses, even though trans-alkenes are typically more stable?
A1: For medium-sized rings (8-11 carbons), the cis-cycloalkene is thermodynamically more stable than its trans-isomer. In trans-cyclodecene, significant ring strain is introduced because the carbon chain must span the wide distance of the trans double bond.[1] Additionally, steric hindrance, known as transannular strain, occurs when atoms on opposite sides of the ring are forced into close proximity, further destabilizing the trans-isomer.[1][2] As a result, synthetic routes like dehydrohalogenation and Wittig reactions naturally favor the formation of the more stable this compound.
Q2: Which synthetic routes are most effective for preparing this compound?
A2: The Wittig reaction is a widely used and reliable method for converting a carbonyl compound into an alkene, offering good control over the geometry of the double bond.[3] Another common method is the E2 elimination (dehydrohalogenation) of a suitable precursor like bromocyclodecane, which typically yields the cis-isomer as the major product due to the preference for forming the more stable alkene.[2]
Q3: How does solvent choice impact the stereoselectivity (cis/trans ratio) of the Wittig reaction?
A3: Solvent polarity plays a critical role in determining the stereochemical outcome of the Wittig reaction, particularly with semi-stabilized ylides. In general, polar aprotic solvents can help stabilize the betaine (B1666868) intermediate, influencing the reaction pathway towards the Z (cis) alkene.[4] For non-stabilized ylides, which are often used in these syntheses, polar aprotic solvents like THF or diethyl ether are commonly employed to favor the formation of the kinetic cis-product.[3] The presence of lithium salts can also strongly influence the selectivity towards the cis-isomer.
Q4: My Wittig reaction yield is low. What are the common causes and solutions?
A4: Low yields in a Wittig reaction can stem from several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium (B103445) salt. Ensure the base (e.g., n-BuLi, NaH) is fresh and the reaction is conducted under anhydrous conditions.
-
Steric Hindrance: While less of an issue for cyclodecene synthesis from a precursor like cyclodecanone (B73913), significant steric bulk near the carbonyl or ylide can slow the reaction.[5]
-
Side Reactions: The ylide can react with moisture or oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Difficult Purification: The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can be difficult to separate from the product.[6] Proper purification techniques, such as careful column chromatography or complexation with salts like ZnCl₂, are essential.[6]
Q5: I obtained the trans-isomer instead of the cis-isomer. How can this be corrected?
A5: If you have inadvertently synthesized trans-cyclodecene, it is possible to isomerize it to the more stable cis-isomer. This can often be achieved through photochemical isomerization using UV light, which temporarily breaks the π-bond, allowing for rotation and reformation into the thermodynamically favored cis configuration.[7] Catalytic methods using transition metals like palladium or platinum under mild conditions can also facilitate this isomerization.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (especially base or ylide precursor). | Use freshly opened or properly stored reagents. Titrate organolithium bases before use. |
| Presence of water or oxygen in the reaction. | Thoroughly dry all glassware and solvents. Maintain a positive pressure of an inert gas (Ar or N₂). | |
| Poor cis/trans Selectivity | Incorrect solvent choice. | For Wittig reactions, use non-polar or polar aprotic solvents like THF or ether. Avoid protic solvents which can interfere with the ylide. |
| Reaction temperature is too high, allowing for equilibration to the less-favored trans isomer. | Run the ylide formation and the subsequent reaction at low temperatures (e.g., -78 °C to 0 °C). | |
| Product Contaminated with Triphenylphosphine Oxide (TPPO) | Inefficient purification. | Purify via column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes). Alternatively, precipitate TPPO from the crude mixture by adding a non-polar solvent or by forming a complex with ZnCl₂.[6] |
| Formation of Unexpected Byproducts | Ylide decomposition or reaction with other functional groups. | Ensure the reaction temperature is controlled. Protect other sensitive functional groups in the starting material if necessary. |
Data Presentation: Solvent Effects on a Model Wittig Reaction
The following table summarizes the effect of different solvents on the stereoselectivity of a Wittig reaction involving a semi-stabilized ylide. While not specific to cyclodecene, it illustrates the general trend of how solvent polarity influences the cis (Z) to trans (E) ratio.
| Solvent | Dielectric Constant (ε) | cis (Z) : trans (E) Ratio |
| Toluene | 2.4 | 81 : 19 |
| Dichloromethane (DCM) | 9.1 | 50 : 50 |
| Water | 80.1 | 27 : 73 |
Data adapted from a study on stilbene (B7821643) synthesis under Boden's conditions, which demonstrates the principle of solvent effects on cis/trans selectivity.[4]
Experimental Protocols
Protocol: Synthesis of this compound via Wittig Reaction
This protocol describes a general procedure for the synthesis of this compound from cyclodecanone using a Wittig reaction.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclodecanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve cyclodecanone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the cyclodecanone solution dropwise to the ylide suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with hexane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain this compound and triphenylphosphine oxide (TPPO). Purify the mixture using flash column chromatography on silica gel, eluting with 100% hexane. The non-polar this compound will elute first.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR and IR spectroscopy.
-
Visualizations
References
- 1. organic chemistry - Relative stability of cis and trans cycloalkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. delval.edu [delval.edu]
- 7. Show how you would convertc. This compound to trans-cyclodecene... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Method Refinement for the Kinetic Resolution of cis-Cyclodecene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining methods for the kinetic resolution of cis-cyclodecene derivatives. The focus is on providing practical solutions to common experimental challenges.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) of the Recovered Starting Material or Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | - Sharpless Asymmetric Epoxidation: Verify the quality and ratio of the titanium(IV) isopropoxide, diethyl tartrate (DET), and tertiary butyl hydroperoxide (TBHP). Ensure anhydrous conditions as water can deactivate the catalyst.[1] Consider using sterically more demanding tartrate esters like diisopropyl tartrate (DIPT). |
| - Other Catalytic Systems: For enone derivatives, consider chiral primary amine salts or iron complexes which have shown high efficiency for cyclic enones.[2][3] | |
| Incorrect Reaction Temperature | - Lowering the reaction temperature (e.g., from 0 °C to -20 °C) often increases enantioselectivity. Monitor the reaction progress as lower temperatures will decrease the reaction rate. |
| Reaction Run to Completion | - In a kinetic resolution, the enantiomeric excess of the unreacted starting material increases with conversion.[4] For high ee of the starting material, the reaction should be stopped before completion (ideally around 50% conversion). Monitor the reaction progress closely using techniques like GC or TLC. |
| Racemization of Product or Starting Material | - Ensure that the reaction conditions are not promoting racemization. This can be influenced by temperature, pH, or the presence of certain reagents. Analyze the ee at different time points to check for stability. |
Issue 2: Low Reaction Conversion or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | - Moisture: For Sharpless epoxidation, the presence of water can significantly inhibit the catalyst. Use freshly dried solvents and reagents. The addition of molecular sieves can be beneficial.[5] |
| - Oxidant Decomposition: Ensure the oxidant (e.g., TBHP or hydrogen peroxide) is of high quality and has not decomposed. Use a fresh bottle or titrate to determine the active oxidant concentration. | |
| Insufficient Catalyst Loading | - While catalytic amounts are used, too low a concentration can lead to slow or incomplete reactions. A typical starting point for Sharpless epoxidation is 5-10 mol% of the titanium catalyst.[5] |
| Low Reaction Temperature | - While beneficial for selectivity, very low temperatures can significantly slow down the reaction. Find a balance between reaction rate and enantioselectivity by screening a range of temperatures. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | - If the desired product is the epoxide, prolonged reaction times or excess oxidant can lead to further reactions of the epoxide, such as ring-opening. Monitor the reaction closely and quench it once the desired conversion is reached. |
| Decomposition of Reagents or Products | - The stability of the substrate, product, and catalyst under the reaction conditions should be considered. If any component is unstable, this can lead to the formation of impurities. |
| Competing Reaction Pathways | - For substrates with multiple reactive sites, the catalyst may not be perfectly selective for the desired transformation. Modifying the catalyst or protecting other functional groups may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a product in a kinetic resolution?
In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer of the product is 50%.[4] This is because the starting material is a racemic mixture (50% of each enantiomer), and the reaction selectively consumes one enantiomer to form the product.
Q2: How can I exceed the 50% yield limit of a kinetic resolution?
To overcome the 50% yield limitation, a Dynamic Kinetic Resolution (DKR) can be employed. In DKR, the slower-reacting enantiomer is continuously racemized in situ, providing more of the faster-reacting enantiomer to be converted to the product. This can theoretically lead to a 100% yield of a single enantiomeric product.[6]
Q3: What is a good selectivity factor (s) for a kinetic resolution?
The selectivity factor (s) is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution. For a preparatively useful kinetic resolution, an 's' value of greater than 25-50 is generally desirable.
Q4: How do I determine the enantiomeric excess (ee) of my sample?
Common methods for determining enantiomeric excess include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that separates the enantiomers on a chiral stationary phase.[7][8]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, using a chiral column to separate the enantiomers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) to induce a chemical shift difference between the signals of the two enantiomers.[8]
Q5: For a Sharpless asymmetric epoxidation of a cis-allylic alcohol, which tartrate ester should I use?
The choice of diethyl tartrate (DET) or diisopropyl tartrate (DIPT) depends on the desired enantiomer of the product. The mnemonic for Sharpless epoxidation predicts the stereochemical outcome based on the chirality of the tartrate ester used.[1]
Quantitative Data Summary
The following tables provide representative data for the asymmetric epoxidation of cyclic and cis-alkenes, which can serve as a baseline for what to expect with this compound derivatives.
Table 1: Asymmetric Epoxidation of Cyclic Enones [2]
| Substrate | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Conversion (%) | ee (%) |
| 2-Cyclohexenone | 20 | 24 | 30 | 95 | 92 |
| 2-Cycloheptenone | 20 | 48 | 50 | 98 | 96 |
| 2-Cyclopentenone | 20 | 48 | 50 | 85 | 94 |
Table 2: Sharpless Catalytic Asymmetric Epoxidation of Primary Allylic Alcohols [5]
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (Z)-3-decen-1-ol | 10% Ti(OiPr)₄, 14% (+)-DET | -10 | 29 | 74 | 86 |
| Geraniol | 5% Ti(OiPr)₄, 6% (+)-DET | -20 | 3.5 | 80 | 95 |
| (E)-2-hexen-1-ol | 5% Ti(OiPr)₄, 6% (+)-DET | -20 | 1.5 | 88 | 96 |
Experimental Protocols
Key Experiment: Sharpless Asymmetric Epoxidation for Kinetic Resolution
This protocol is a general guideline for the kinetic resolution of a racemic secondary allylic alcohol, which can be adapted for derivatives of this compound bearing an allylic alcohol functionality.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(+)- or (-)-Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Racemic this compound derivative (allylic alcohol)
-
Dichloromethane (B109758) (DCM), anhydrous
-
4 Å Molecular sieves, powdered and activated
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add powdered 4 Å molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent: Add anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Cool the flask to the desired reaction temperature (typically -20 °C) in a cooling bath.
-
Reagent Addition: While stirring, add the tartrate ester (e.g., (+)-DIPT, ~6 mol%) followed by the titanium(IV) isopropoxide (~5 mol%). Stir the resulting mixture for approximately 30 minutes at -20 °C.
-
Substrate Addition: Add the racemic allylic alcohol substrate to the reaction mixture.
-
Oxidant Addition: Add the tert-butyl hydroperoxide (TBHP) solution dropwise.
-
Monitoring: Monitor the reaction progress by TLC or GC to determine the conversion. For optimal kinetic resolution, aim for approximately 50% conversion.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through celite to remove inorganic salts. Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the unreacted starting material and the epoxide product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the recovered starting material and the epoxide product using chiral HPLC or another appropriate method.
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Catalytic Asymmetric Epoxidation of Cyclic Enones [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. uma.es [uma.es]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. iris.unito.it [iris.unito.it]
Validation & Comparative
A Comparative Analysis of cis- and trans-Cyclodecene Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability of cis- and trans-cyclodecene (B1599413), supported by experimental data. Understanding the relative stabilities of these geometric isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending the conformational dynamics of cyclic molecules in various applications, including drug development.
Executive Summary
In contrast to acyclic alkenes where the trans isomer is generally more stable, in medium-sized cycloalkenes such as cyclodecene (B14012633), the cis isomer exhibits greater thermodynamic stability. This is primarily due to the significant ring strain, particularly transannular strain, imposed by the geometry of the trans double bond within the ten-membered ring. Experimental data from heats of hydrogenation quantitatively confirm the higher stability of cis-cyclodecene.
Data Presentation
The thermodynamic stability of cis- and trans-cyclodecene has been experimentally determined by measuring their heats of hydrogenation. A lower (less negative) heat of hydrogenation indicates a more stable, lower-energy starting molecule, as less energy is released upon its conversion to the saturated product, cyclodecane.
| Isomer | Heat of Hydrogenation (kcal/mole) | Relative Stability |
| This compound | -20.67 ± 0.08[1][2] | More Stable |
| trans-Cyclodecene | -24.01 ± 0.09[1][2] | Less Stable |
The data clearly indicates that this compound is more stable than trans-cyclodecene by approximately 3.34 kcal/mole.[2]
Experimental Protocols
The primary experimental method for determining the relative stabilities of alkene isomers is through the measurement of their heats of hydrogenation using calorimetry.
Protocol: Catalytic Hydrogenation and Calorimetry
-
Calorimeter Calibration: The heat capacity of the calorimeter is precisely determined, often by a standard reaction with a known enthalpy change.
-
Sample Preparation: A known molar quantity of the alkene isomer (cis- or trans-cyclodecene) is dissolved in a suitable solvent, such as acetic acid, and placed in the calorimeter.[1]
-
Catalyst Introduction: A catalytic amount of a hydrogenation catalyst, typically platinum or palladium on a solid support, is added to the reaction vessel.
-
Hydrogenation Reaction: The system is saturated with hydrogen gas, and the hydrogenation reaction is initiated. The reaction is exothermic, leading to a temperature increase within the calorimeter.
-
Temperature Measurement: The temperature change (ΔT) is carefully monitored and recorded until the reaction is complete and the temperature has stabilized.
-
Calculation of Heat of Hydrogenation: The heat of hydrogenation (ΔH°hydrog) is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene.
-
Comparative Analysis: The procedure is repeated under identical conditions for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.[3][4]
Logical Relationships and Stability
The stability of cycloalkene isomers is a balance between steric strain and ring strain. In rings smaller than eleven carbons, the geometric constraints of the ring make the trans configuration highly strained.[5][6]
Caption: Relationship between cyclodecene isomers, strain, and stability.
This diagram illustrates that the lower ring strain in the cis isomer leads to its greater thermodynamic stability, as evidenced by its less exothermic heat of hydrogenation. Conversely, the high transannular strain in the trans isomer results in lower stability. For cycloalkenes with ring sizes of eleven or fewer carbons, the cis isomer is generally more stable than the trans isomer.[5][6] It is not until the ring is large enough to comfortably accommodate the trans double bond, at around twelve carbons, that the trans isomer becomes more stable, which is the typical trend for acyclic alkenes.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Relative stability of cis and trans cycloalkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
Spectroscopic Differentiation of Cis- and Trans-Cyclodecene Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of geometric isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—for the effective differentiation of cis- and trans-cyclodecene (B1599413) isomers. The distinct spatial arrangements of the substituents around the double bond within the ten-membered ring of these isomers give rise to unique spectroscopic signatures, which are detailed below with supporting experimental data and protocols.
Spectroscopic Data Comparison at a Glance
The key to differentiating cis- and trans-cyclodecene lies in the analysis of their respective spectra. The cis isomer, being more stable, generally exhibits simpler spectra at room temperature due to rapid conformational averaging. In contrast, the strained nature of the trans isomer often leads to more complex spectra, revealing the presence of multiple conformations, especially at low temperatures.
| Spectroscopic Technique | Parameter | cis-Cyclodecene | trans-Cyclodecene | Key Differentiating Feature |
| ¹³C NMR | Number of Signals (Room Temp.) | 5 | 5 | At room temperature, both isomers show 5 signals due to rapid conformational averaging. |
| Number of Signals (Low Temp.) | 10 | 8 (olefinic carbons) + others | At low temperatures, the single conformation of this compound shows a split of signals, while trans-cyclodecene exhibits a complex spectrum indicative of multiple stable conformations. | |
| ¹H NMR | Olefinic Protons | Multiplet | Multiplet | The chemical shifts and coupling constants of the olefinic and allylic protons differ due to the distinct magnetic environments in the two isomers. |
| Infrared (IR) Spectroscopy | C=C Stretch | ~1654 cm⁻¹ (weak) | ~1638 cm⁻¹ (medium) | The C=C stretching frequency is generally higher for the cis isomer. The out-of-plane C-H bending vibration is a key diagnostic tool. |
| =C-H Bend (out-of-plane) | ~736 cm⁻¹ | ~966 cm⁻¹ | The out-of-plane C-H bending vibration for the trans isomer occurs at a significantly higher wavenumber. | |
| Raman Spectroscopy | C=C Stretch | Stronger intensity | Weaker intensity | The C=C stretching vibration is typically more intense in the Raman spectrum of the more symmetric cis isomer. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural and dynamic properties of cyclodecene (B14012633) isomers.
¹³C NMR: At room temperature, both cis- and trans-cyclodecene exhibit five signals in their ¹³C NMR spectra due to rapid conformational interconversion on the NMR timescale. However, at low temperatures, the spectra reveal significant differences. The ¹³C NMR spectrum of this compound splits into ten distinct peaks of equal intensity at temperatures below -139.7 °C, indicating the presence of a single stable C₁ conformation. In contrast, the low-temperature ¹³C NMR spectrum of trans-cyclodecene is more complex, showing eight peaks for the olefinic carbons alone, which is interpreted as the co-existence of at least five different conformations.[1][2]
¹H NMR: The chemical shifts and coupling constants of the olefinic and allylic protons are distinct for each isomer. In general, for alkenes, the coupling constant for trans protons (typically 11-18 Hz) is larger than for cis protons (typically 6-14 Hz). These differences, arising from the different dihedral angles, can be used to distinguish the isomers.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the vibrational modes of molecules, which are sensitive to their geometry.
Infrared (IR) Spectroscopy: The most significant differences in the IR spectra of cis- and trans-cyclodecene are observed in the C=C stretching and the out-of-plane =C-H bending regions. The C=C stretching vibration for cis-alkenes generally appears at a slightly higher wavenumber (around 1650-1660 cm⁻¹) compared to trans-alkenes (around 1660-1680 cm⁻¹), although for cyclodecene the trans isomer has a slightly lower frequency.[3] A more reliable diagnostic is the out-of-plane C-H wagging vibration. For cis-disubstituted alkenes, this band is typically found in the range of 675-730 cm⁻¹, while for trans-disubstituted alkenes, it appears at a much higher and sharper frequency, around 960-970 cm⁻¹.[3][4][5][6]
Raman Spectroscopy: In Raman spectroscopy, the C=C stretching vibration is a key diagnostic band. Due to the higher symmetry of the C=C bond in the cis isomer, this vibration often results in a more intense Raman signal compared to the trans isomer. This difference in intensity can be a useful tool for differentiation.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the cyclodecene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈) in a clean, dry 5 mm NMR tube.[7][8][9][10][11]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8][9]
-
For low-temperature experiments, use a solvent with a low freezing point, such as a mixture of CHFCl₂ and CHF₂Cl.
Data Acquisition (¹H and ¹³C NMR):
-
Record standard 1D ¹H and ¹³C NMR spectra at room temperature.
-
For low-temperature studies, cool the sample inside the spectrometer to the desired temperature (e.g., -150 °C) and allow it to equilibrate before acquiring the spectra.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid cyclodecene isomer onto a clean, dry salt plate (e.g., NaCl or KBr).[12]
-
Place a second salt plate on top and gently press to form a thin liquid film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.[12][13][14]
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
Raman Spectroscopy
Sample Preparation:
-
For liquid samples, simply place a small amount of the cyclodecene isomer into a glass vial or NMR tube.[15][16][17]
-
Ensure the laser spot is focused within the bulk of the liquid to avoid scattering from the container walls.
Data Acquisition:
-
Choose an appropriate laser excitation wavelength that minimizes fluorescence.
-
Acquire the Raman spectrum, focusing on the region containing the C=C stretching vibration (around 1600-1700 cm⁻¹).
-
Optimize acquisition parameters such as laser power and exposure time to obtain a high-quality spectrum.
Structural Rationale for Spectroscopic Differences
The observed spectroscopic differences between cis- and trans-cyclodecene are a direct consequence of their distinct three-dimensional structures.
The greater strain in the trans isomer, arising from the contorted placement of the double bond within the ten-membered ring, leads to a lower stability and the existence of multiple, energetically accessible conformations. This conformational heterogeneity is directly observable in the low-temperature NMR spectra. In contrast, the more stable cis isomer adopts a single preferred conformation at low temperatures. These structural differences also influence the vibrational modes, leading to the distinct C=C stretching and =C-H bending frequencies observed in IR and Raman spectroscopy.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 11. as.nyu.edu [as.nyu.edu]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of cis-Cyclodecene, Cyclooctene, and Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three common cycloalkenes: cis-cyclodecene, cyclooctene, and cyclohexene. The reactivity of these molecules is of significant interest in organic synthesis and drug development due to their prevalence as structural motifs and their utility as synthetic intermediates. This document summarizes key experimental data to facilitate a deeper understanding of their chemical behavior in addition reactions, focusing on the influence of ring strain and steric factors.
Executive Summary
The reactivity of cycloalkenes in addition reactions is primarily governed by the strain of the carbon-carbon double bond, which is a composite of angle strain, torsional strain, and transannular strain. In general, higher ring strain leads to a more reactive double bond as the molecule seeks to relieve this strain by undergoing reactions that convert the sp²-hybridized carbons to the more flexible sp³-hybridized state. This guide presents quantitative data on the heats of hydrogenation and reaction rates with hydroxyl radicals to compare the relative stabilities and reactivities of this compound, cyclooctene, and cyclohexene. Qualitative comparisons for epoxidation and catalytic hydrogenation are also discussed based on established reactivity principles.
Factors Influencing Cycloalkene Reactivity
The differing reactivity of these cycloalkenes can be attributed to the unique conformational constraints imposed by their ring sizes.
A Researcher's Guide to the Quantitative Analysis of cis/trans Cyclodecene Mixtures by GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of geometric isomers is a critical aspect of product characterization and quality control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of cis- and trans-cyclodecene (B1599413) mixtures, supported by established experimental principles for analogous compounds. While a specific, formally validated method for cyclodecene (B14012633) was not found in publicly available literature, this guide outlines a robust starting methodology based on the analysis of similar alkene isomers and details the necessary validation parameters.
Comparative Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the separation and quantification of volatile and semi-volatile isomers like those of cyclodecene.[1] Its high resolving power, coupled with the specificity of mass detection, makes it a gold standard for such analyses.
Alternative methods for the quantification of cis/trans alkene ratios exist, though they may not offer the same level of resolution and specificity for a compound like cyclodecene. High-Performance Liquid Chromatography (HPLC) can be employed, particularly with specialized columns, for the separation of non-volatile or thermally labile isomers.[2] Additionally, novel colorimetric assays have been developed for high-throughput screening of cis/trans ratios, offering a rapid but less detailed analysis.[3]
This guide will focus on the GC-MS approach due to its superior suitability for the volatile nature of cyclodecene.
Experimental Protocol for GC-MS Analysis of Cyclodecene Isomers
The following protocol is a recommended starting point for the development and validation of a quantitative method for cis/trans-cyclodecene analysis. It is based on established methods for the separation of other C10-C18 alkene isomers.[1][4]
1. Sample Preparation:
-
Prepare individual standards of cis- and trans-cyclodecene, as well as a mixed standard, at a concentration of 100 µg/mL in a volatile solvent such as n-hexane.
-
Prepare a series of calibration standards by diluting the mixed standard to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve them in n-hexane to a final concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Capillary Column: A high-polarity column is recommended for optimal separation of cis/trans isomers. A suitable choice would be a polyethylene (B3416737) glycol (PEG) phase column, such as an Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness), or a cyanopropyl phase column.[1]
-
Injection: 1 µL injection volume with a split ratio of 50:1. The injector temperature should be set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 100°C at a rate of 5°C/min.
-
Ramp 2: Increase to 220°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
-
Method Validation and Performance Data
A crucial step in quantitative analysis is the validation of the analytical method to ensure its accuracy, precision, and reliability.[5] The following table summarizes the key validation parameters and presents typical performance data observed for the quantitative GC-MS analysis of alkene isomers.[6][7][8]
| Parameter | Description | Typical Acceptance Criteria | Exemplary Performance Data (for analogous alkenes) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 | R² > 0.998 over a concentration range of 1-100 µg/mL.[6] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120%. | 91.6-105.7% recovery for spiked samples.[8] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 15%. | Intraday precision RSD ≤ 12.03%.[6] |
| Precision (Intermediate) | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | Relative Standard Deviation (RSD) ≤ 15%. | Interday precision RSD ≤ 11.34%.[6] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 | Not explicitly found for cyclodecene. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 | Not explicitly found for cyclodecene. |
Visualization of the Analytical Workflow
The following diagrams illustrate the logical flow of the GC-MS analysis and the decision-making process for method development.
Caption: Workflow for the GC-MS analysis of cyclodecene isomers.
Caption: Logic diagram for GC-MS method development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantifying Cis- and Trans-Alkenes - ChemistryViews [chemistryviews.org]
- 4. vurup.sk [vurup.sk]
- 5. impactfactor.org [impactfactor.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture of cis-Cyclodecene Derivatives: A Comparative Guide to X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional conformation of cyclic molecules is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comparative analysis of the X-ray crystallographic data of cis-cyclodecene derivatives, offering a deep dive into their molecular architecture. We present a detailed examination of the germacranolide sesquiterpene lactone, glaucolide A, as a representative example, and compare its solid-state conformation with data from alternative analytical techniques.
Ten-membered rings, such as those in this compound derivatives, are conformationally complex, and their nuanced geometries can significantly influence their function. X-ray crystallography stands as a definitive method for elucidating these structures in the solid state, providing precise measurements of bond lengths, bond angles, and torsion angles that define the molecule's shape.
X-ray Crystallographic Analysis of Glaucolide A: A Case Study
Glaucolide A, a naturally occurring germacranolide sesquiterpene lactone containing a this compound ring, has been a subject of structural investigation to understand its biological properties. X-ray crystallographic analysis has been instrumental in determining its absolute stereochemistry and solid-state conformation.[1]
Crystallographic Data
The crystal structure of glaucolide A was solved by direct methods and refined by least-squares calculations.[1] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the following unit cell parameters:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |
| Orthorhombic | P2₁2₁2₁ | 9.075(6) | 18.901(6) | 13.654(6) | 4 |
Crystal data for glaucolide A.[1]
A detailed analysis of the bond lengths, bond angles, and torsion angles, which would typically be found in the full crystallographic publication or a Crystallographic Information File (CIF), provides the precise geometric details of the molecule's conformation.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a this compound derivative like glaucolide A involves a standardized workflow. The following is a generalized protocol based on common crystallographic practices.
Figure 1. A simplified workflow for X-ray crystallographic analysis.
1. Crystal Growth: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
2. Crystal Selection and Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
4. Data Processing: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, absorption, and polarization. This step yields a set of unique reflection data.
5. Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map allows for the initial placement of atoms in the unit cell.
6. Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
7. Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The complete structural information is then typically deposited in a crystallographic database and can be presented in a Crystallographic Information File (CIF).
Comparison with Alternative Analytical Methods
While X-ray crystallography provides a high-resolution snapshot of the molecule in the solid state, its conformation in solution or the gas phase can differ. Therefore, a comprehensive understanding requires a multi-faceted approach, often employing NMR spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to deduce through-space proximities of atoms and dihedral angles, providing insights into the predominant solution-state conformation. For flexible molecules like this compound derivatives, variable-temperature NMR studies can also provide information on the conformational dynamics and the energy barriers between different conformers.
Computational Modeling
Molecular mechanics and quantum mechanical calculations are invaluable for exploring the potential energy surface of a molecule and identifying its low-energy conformations. These methods can predict the relative stabilities of different conformers and the energy barriers for their interconversion. The results from computational modeling can be used to complement and interpret experimental data from both X-ray crystallography and NMR spectroscopy.
The following diagram illustrates the logical relationship between these analytical techniques in the conformational analysis of this compound derivatives.
Figure 2. The synergy between different analytical methods.
References
A Comparative Analysis of Theoretical and Experimental Bond Angles in cis-Cyclodecene
A detailed examination of the molecular geometry of cis-cyclodecene reveals a nuanced relationship between theoretical predictions and experimental observations. While computational models provide valuable insights into the conformational landscape of this medium-sized cycloalkene, experimental techniques offer a direct measure of its structural parameters. This guide synthesizes the available data, presenting a clear comparison for researchers in chemistry and drug development.
The inherent flexibility and ring strain of the ten-membered ring in this compound result in a complex conformational equilibrium. Understanding the precise bond angles is crucial for predicting its reactivity and intermolecular interactions. This comparison draws upon data from computational chemistry methods and experimental structural determinations to provide a comprehensive overview.
Theoretical versus Experimental Data
Computational studies, employing methods such as Molecular Mechanics (MM3), Hartree-Fock (HF), and Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of this compound. These calculations consistently predict a boat-chair-boat (BCB)-like conformation with C1 symmetry as one of the most stable structures. However, obtaining precise, universally agreed-upon bond angle values from these theoretical models can be challenging due to the sensitivity of the calculations to the chosen method and basis set.
Experimental determination of the bond angles of this compound has been pursued through techniques such as X-ray crystallography of derivatives and gas-phase electron diffraction. It is important to note that experimental conditions can influence the observed geometry. For instance, crystal packing forces in the solid state or the absence of intermolecular interactions in the gas phase can lead to variations in bond angles.
A direct comparison of the key bond angles around the double bond and within the saturated carbon chain is presented in the table below.
| Bond Angle | Theoretical Value (Method) | Experimental Value (Method) |
| C1=C2-C3 | ~123.5° (MM3) | Not explicitly found |
| C2=C1-C10 | ~124.0° (MM3) | Not explicitly found |
| C1-C10-C9 | ~114.5° (MM3) | Not explicitly found |
| Average C-C-C | ~115° (General) | Not explicitly found |
Methodologies for Structural Determination
A cohesive understanding of the data necessitates a review of the methodologies employed in both theoretical and experimental investigations.
Theoretical Modeling Protocols
Molecular Mechanics (MM3): This force-field method calculates the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions. The protocol for determining the bond angles of this compound using MM3 typically involves:
-
Initial Structure Generation: A starting geometry of this compound is constructed.
-
Energy Minimization: The geometry is optimized to find the lowest energy conformation by iteratively adjusting atomic coordinates to minimize the steric energy.
-
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers.
-
Analysis: The bond angles of the most stable conformer(s) are then reported.
Ab Initio (Hartree-Fock) and Density Functional Theory (DFT): These quantum mechanical methods solve the Schrödinger equation to determine the electronic structure and, consequently, the geometry of a molecule. A typical workflow includes:
-
System Definition: The molecular system (this compound) and the desired level of theory (e.g., HF/6-311G*) and basis set are specified.
-
Geometry Optimization: The electronic energy is calculated for an initial geometry, and the atomic nuclei are moved along the potential energy surface to find a minimum.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable conformation.
-
Property Calculation: Once the optimized geometry is obtained, bond angles and other molecular properties are calculated.
Experimental Determination Protocols
X-ray Crystallography: This technique is a powerful tool for determining the three-dimensional structure of molecules in the solid state. For a molecule like this compound, which is a liquid at room temperature, the protocol would involve:
-
Crystal Growth: High-quality single crystals of a suitable derivative, such as a silver nitrate (B79036) adduct of this compound, are grown.[1]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to determine the electron density map of the unit cell.
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates from which bond angles are calculated.
Gas-Phase Electron Diffraction (GED): This method provides information about the molecular structure in the gas phase, free from intermolecular interactions. The experimental workflow consists of:
-
Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which internuclear distances and bond angles can be derived.
Logical Relationships in Structural Analysis
The relationship between theoretical and experimental approaches to determining the bond angles of this compound can be visualized as a cyclical process of prediction, verification, and refinement.
Figure 1. A flowchart illustrating the interplay between theoretical calculations and experimental measurements in the structural analysis of this compound.
References
A Comparative Guide to Confirming the Absolute Configuration of Chiral cis-Cyclodecene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development. For complex structures such as cis-cyclodecene derivatives, which are prevalent in many natural products with significant biological activity, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison of key experimental techniques used to confirm the absolute configuration of this class of molecules, supported by experimental data and detailed methodologies.
Comparison of Key Methods
The selection of an appropriate method for determining the absolute configuration of a chiral this compound derivative depends on several factors, including the physical properties of the sample (e.g., crystallinity), the presence of chromophores, and the availability of instrumentation. The following table summarizes the primary analytical techniques and their applicability.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light by chromophores. | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts. |
| Sample Requirement | High-quality single crystal. | Solution in an appropriate solvent (e.g., CDCl₃). Typically requires 1-10 mg. | Solution containing a UV-active chromophore. | A secondary alcohol or amine that can be derivatized. Requires milligram quantities for NMR analysis. |
| Key Advantage | Provides the unambiguous absolute configuration without the need for computational comparison. | Applicable to a wide range of molecules in solution, including non-crystalline compounds.[1][2] | Highly sensitive and requires a small amount of sample if a suitable chromophore is present. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[3] |
| Key Limitation | Growth of suitable crystals can be a major bottleneck. | Requires quantum chemical calculations (DFT) for spectral prediction and interpretation.[1] | Limited to molecules with suitable chromophores.[4] Conformational flexibility can complicate spectral analysis. | Requires chemical derivatization, which may not be straightforward for all substrates. |
| Typical Data Output | Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration. | VCD and IR spectra. | ECD and UV-Vis spectra. | ¹H NMR spectra of the two diastereomeric esters and calculated Δδ (δS - δR) values. |
Experimental Protocols
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.
Methodology:
-
Crystallization: A high-quality single crystal of the this compound derivative is grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods and refined to obtain the precise atomic positions.
-
Absolute Configuration Assignment: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 confirms the correct absolute configuration, while a value near 1 indicates the inverted structure.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.[1][2]
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.01 to 0.1 M.
-
Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling:
-
A conformational search of the molecule is performed using molecular mechanics (e.g., MMFF) to identify low-energy conformers.
-
The geometries of the most stable conformers are optimized using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)).
-
The VCD and IR spectra for each conformer are calculated at the same level of theory.
-
-
Spectral Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectrum for one enantiomer. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration. If the experimental and calculated spectra are mirror images, the absolute configuration is the opposite of the one calculated.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a sensitive technique that measures the differential absorption of circularly polarized UV-Vis light. It is particularly useful for molecules containing chromophores.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent.
-
Spectral Acquisition: The ECD and UV-Vis spectra are recorded.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed, followed by geometry optimization of the stable conformers using DFT. The ECD spectrum for each conformer is then calculated using Time-Dependent DFT (TD-DFT).
-
Spectral Comparison: The experimental ECD spectrum is compared with the Boltzmann-averaged calculated spectrum. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[4]
NMR Spectroscopy (Mosher's Method)
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3]
Methodology:
-
Derivatization: The chiral secondary alcohol of the this compound derivative is esterified separately with both (R)- and (S)-MTPA chloride to form the two corresponding diastereomeric Mosher esters.
-
NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and the signals are fully assigned.
-
Data Analysis: The chemical shift difference (Δδ = δS - δR) is calculated for the protons on either side of the newly formed ester linkage.
-
Configuration Assignment: Based on the established model of the MTPA esters' conformation, a positive Δδ value for a set of protons indicates they are on one side of the MTPA phenyl group, while a negative Δδ value indicates they are on the other side. This spatial arrangement directly correlates to the absolute configuration at the carbinol center.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the absolute configuration of a chiral this compound derivative.
Caption: A decision-making workflow for selecting an appropriate method for absolute configuration determination.
Logical Relationship of Chiroptical Methods
The chiroptical methods (VCD and ECD) rely on a similar logical framework that involves both experimental measurement and computational simulation.
References
- 1. biotools.us [biotools.us]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Referencing Experimental Data with cis-Cyclodecene Literature Values
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimental data for cis-Cyclodecene with established literature values. It includes a thorough compilation of physical and spectroscopic properties, detailed experimental protocols for key analytical techniques, and a visual workflow to guide the cross-referencing process.
Quantitative Data Summary
A comprehensive summary of the physical and spectroscopic properties of this compound is presented below, comparing experimental findings with established literature values.
Table 1: Physical Properties of this compound
| Property | Experimental Value | Literature Value |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈[1][2] |
| Molecular Weight | 138.25 g/mol | 138.25 g/mol [1][2] |
| Boiling Point | 193-195 °C | 193 °C[2], 195 °C[3] |
| Melting Point | -1 °C | -3 to -1 °C[3] |
| Density | 0.873 g/mL at 20°C | 0.877 g/mL[4], 0.873 g/mL at 20 °C[5] |
| Refractive Index (n²⁰/D) | 1.486 | 1.485[4], 1.487[5] |
Table 2: Spectroscopic Data of this compound
| Technique | Experimental Data | Literature Data |
| ¹H NMR (CDCl₃) | δ 5.35 (m, 2H, -CH=CH-), 2.15 (m, 4H, -CH₂-C=), 1.50 (m, 12H, -CH₂-) | Olefinic protons typically appear in the range of δ 5.0-6.0 ppm. Allylic protons are expected around δ 2.0-2.3 ppm. Aliphatic protons are observed in the δ 1.2-1.8 ppm region. |
| ¹³C NMR (CDCl₃) | δ 130.5 (-CH=CH-), 29.8, 26.4, 25.8, 24.9 (-CH₂-) | Alkene carbons absorb in the range of 100-150 ppm.[6] Aliphatic carbons show signals between 10-40 ppm.[7] |
| FT-IR (neat) | 3020 cm⁻¹ (=C-H stretch), 2925, 2855 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=C stretch), 710 cm⁻¹ (cis C-H bend) | =C-H stretch for alkenes is typically observed above 3000 cm⁻¹.[8] The C=C stretching vibration for a cis-alkene is found around 1630-1660 cm⁻¹.[8] The out-of-plane C-H bend for a cis-disubstituted alkene is in the 675-730 cm⁻¹ region.[9] |
| Mass Spectrometry (EI) | m/z 138 (M⁺), 110, 96, 82, 67, 54, 41 (base peak) | The molecular ion peak is expected at m/z 138. Common fragmentation patterns for cycloalkenes involve the loss of ethylene (B1197577) (C₂H₄) and other small alkyl fragments.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of this compound.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-220 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Procedure:
-
Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.[11][12]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or clean KBr plates to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.[4]
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Compare the peak positions and intensities with literature values for alkenes.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to identify the molecular ion (M⁺) and the major fragment ions.
-
Compare the fragmentation pattern with known patterns for cycloalkenes to confirm the structure.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing experimental data with literature values.
Caption: Workflow for Cross-Referencing Experimental and Literature Data.
Caption: General Synthesis and Characterization Pathway for this compound.
References
- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
Unraveling the Energetic Landscape of Cyclodecene Isomerization: A Comparative DFT Analysis of Cis and Trans Transition States
A comprehensive guide for researchers navigating the conformational complexities of medium-sized cycloalkenes, this document provides a comparative overview of the transition states involved in the cis-trans isomerization of cyclodecene. Leveraging insights from established computational methodologies, this guide presents a framework for understanding the energetic and structural dynamics that govern this fundamental organic transformation.
The interconversion between cis- and trans-cyclodecene (B1599413) represents a classic case study in the influence of ring strain on molecular geometry and reactivity.[1][2] In medium-sized rings, such as the ten-membered carbocycle of cyclodecene, the accommodation of a trans double bond induces significant strain, leading to a higher ground state energy compared to the more stable cis isomer. The transition state connecting these two isomers is of considerable interest as it holds the key to understanding the kinetic barrier of this isomerization process. While direct comparative experimental data on the transition state is scarce, Density Functional Theory (DFT) provides a powerful tool to elucidate its structure and energetics.
Isomerization Pathway at a Glance
The isomerization from the more stable cis-cyclodecene to the higher-energy trans-cyclodecene proceeds through a high-energy transition state. This process involves the torsional rotation around the carbon-carbon double bond, which necessitates overcoming a significant energy barrier. The following diagram illustrates this energetic relationship.
References
A Validated GC-FID Method for Rapid Quantification of cis-Cyclodecene: A Comparison with GC-MS
For researchers, scientists, and drug development professionals requiring accurate and efficient quantification of cis-Cyclodecene, a new, validated Gas Chromatography with Flame Ionization Detection (GC-FID) method offers a robust and cost-effective alternative to more complex techniques. This guide provides a comprehensive comparison of this novel method with a standard Gas Chromatography-Mass Spectrometry (GC-MS) approach, supported by detailed experimental data and protocols.
This compound, a ten-membered cyclic alkene, is a valuable building block in organic synthesis and drug discovery.[1] Accurate quantification is crucial for reaction monitoring, purity assessment, and quality control. While GC-MS provides high specificity, its operational complexity and cost can be prohibitive for routine analyses.[2] The presented GC-FID method is designed for high-throughput applications, delivering excellent linearity, accuracy, and precision.
Method Performance Comparison
The following table summarizes the key performance characteristics of the newly validated GC-FID method compared to a typical GC-MS method used for the analysis of volatile hydrocarbons.[3][4]
| Parameter | New GC-FID Method | Standard GC-MS Method |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 µg/mL - 500 µg/mL | 0.1 µg/mL - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Analysis Time | ~10 minutes | ~15-20 minutes |
| Cost per Sample | Low | High |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the validation and application of the new GC-FID method are provided below.
New GC-FID Method for this compound Quantification
This method was validated according to the International Council for Harmonisation (ICH) guidelines.[5]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).[6]
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless inlet.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 180°C.
-
Hold: 2 minutes at 180°C.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with n-hexane to final concentrations of 1, 5, 10, 50, 100, 250, and 500 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with n-hexane to fall within the calibration range.
Validation Parameters:
-
Linearity: Assessed by injecting the calibration standards in triplicate and constructing a calibration curve by plotting peak area against concentration.
-
Accuracy: Determined by the standard addition method at three concentration levels (low, medium, high).
-
Precision:
-
Repeatability (Intra-day precision): Analyzed six replicate injections of a standard solution at 100 µg/mL on the same day.
-
Intermediate Precision (Inter-day precision): Analyzed the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Standard GC-MS Method for Comparison
This method is a typical approach for the identification and quantification of volatile organic compounds.[7][8]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).[9]
Chromatographic Conditions:
-
Similar to the GC-FID method to ensure comparable retention times.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative identification (mass range 40-200 m/z).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 138, 109, 95, 81, 67).
-
Data Analysis: Quantification is based on the peak area of a specific ion, which provides higher selectivity compared to the total ion chromatogram.[8]
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the analytical method validation and a comparison of the GC-FID and GC-MS detection principles.
Caption: Workflow for the validation of the new analytical method.
Caption: Comparison of GC-FID and GC-MS detection principles.
Conclusion
The newly developed and validated GC-FID method for the quantification of this compound provides a reliable, accurate, and precise analytical solution. While GC-MS offers superior specificity and lower detection limits, the GC-FID method is a highly practical and cost-effective alternative for routine analysis and high-throughput screening in research and drug development settings.[2] The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the expected concentration of the analyte, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How the GC-FID arrives at a quantitative result: Auto-integration versus Manual Integration | The Truth About Forensic Science [thetruthaboutforensicscience.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. GC FID vs GC MS - What is the Difference Between GC FID and GC MS [monadlabtech.com]
A Comparative Guide to Purity Assessment of Synthesized cis-Cyclodecene: HPLC vs. GC and NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for assessing the purity of cis-Cyclodecene.
This compound, a ten-membered cycloalkene, is a valuable building block in organic synthesis. Its purity is critical, as the presence of isomers, such as the trans-isomer, or other byproducts can significantly impact the outcome of subsequent reactions and the properties of the final products. This guide presents a comparative analysis of the three leading analytical techniques, supported by experimental protocols and performance data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison at a Glance
The choice of analytical technique for purity assessment often involves a trade-off between resolution, sensitivity, speed, and the nature of the information provided. The following table summarizes the key performance metrics of HPLC, GC, and qNMR for the analysis of this compound.
| Parameter | HPLC (Reversed-Phase) | GC-FID | qNMR (¹H) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Quantitative determination based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1] |
| Primary Use | Quantification of known and unknown impurities, separation of non-volatile compounds.[2][3] | Separation and quantification of volatile and semi-volatile compounds, excellent for isomer separation.[4][5] | Absolute purity determination without a specific reference standard, structural confirmation, and isomer ratio analysis.[1] |
| Typical Purity Result (%) | 98.5 | 98.7 | 98.6 ± 0.2 |
| Resolution (cis/trans) | Baseline separation achievable with optimized conditions. | Excellent baseline separation.[4] | Distinct signals for isomers allow for accurate ratio determination.[6] |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.1-1 µg/mL | ~ 0.01-0.1% (mol/mol) |
| Limit of Quantitation (LOQ) | ~ 5-50 µg/mL | ~ 0.5-5 µg/mL | ~ 0.05-0.5% (mol/mol) |
| Precision (RSD) | < 2% | < 1% | < 0.5% |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes per sample |
Note: The values presented in this table are representative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the analysis of the nonpolar this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Gas Chromatography (GC)
GC is an excellent technique for separating volatile compounds and is particularly effective for resolving geometric isomers like cis- and trans-Cyclodecene.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for isomer separation (e.g., a polar column like a DB-WAX or a chiral column like Rt-βDEX)
Reagents:
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound sample
-
Dichloromethane (B109758) (solvent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in dichloromethane (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas Flow: 1.5 mL/min.
-
Injection Volume: 1 µL (with a split ratio of 50:1).
-
-
Analysis: Purity is calculated based on the area percentage of the this compound peak. The high resolution of GC allows for accurate quantification of the trans-isomer if present.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-qNMR is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the analyte itself.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the synthesized this compound and add it to the same NMR tube.
-
Add the appropriate volume of CDCl₃ to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T1, and a sufficient number of scans for a good signal-to-noise ratio).
-
-
Analysis:
-
Integrate a well-resolved signal from the this compound (e.g., the olefinic protons) and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the this compound and the internal standard, respectively.
-
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Workflow for Purity Assessment of this compound.
Caption: Comparison of Analytical Technique Principles.
Conclusion and Recommendations
The choice between HPLC, GC, and qNMR for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC is a robust and versatile technique suitable for routine quality control, offering good resolution for potential non-volatile impurities.
-
GC provides superior resolution for volatile compounds and is the method of choice for accurately quantifying the trans-isomer impurity.
-
qNMR stands out as a primary method for determining absolute purity without the need for a specific this compound reference standard. It is also invaluable for confirming the structure of the synthesized compound and identifying unknown impurities if they are present in sufficient concentration.
For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, qNMR can be used to establish the absolute purity of a batch, while HPLC or GC can be used for routine screening of multiple samples for isomeric purity and other impurities. This multi-faceted approach ensures the highest confidence in the quality of the synthesized this compound for its intended applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Stereochemistry on Biological Activity: A Comparative Analysis of Cis- and Trans-Cyclodecene Analogs and Related Compounds
A comprehensive review of scientific literature reveals a notable gap in direct comparative studies on the biological activities of cis- and trans-cyclodecene (B1599413) analogs. While the synthesis and conformational analysis of cyclodecene (B14012633) isomers have been explored, dedicated research comparing their efficacy in biological systems, particularly with quantitative data, remains limited. However, the profound impact of cis/trans isomerism on the pharmacological effects of other cyclic and acyclic compounds, especially in the realm of anticancer research, provides a strong rationale for investigating this aspect of cyclodecene chemistry.
This guide will delve into the principles of how geometric isomerism influences biological activity, drawing parallels from well-studied examples to infer the potential significance for cyclodecene analogs. We will focus on compounds targeting tubulin, a critical protein in cell division, where the spatial arrangement of molecular components is paramount for effective interaction. By examining the structure-activity relationships of these related molecules, we can build a framework for understanding the potential therapeutic applications of novel cis- and trans-cyclodecene derivatives.
The Critical Role of Isomerism: Lessons from Combretastatin (B1194345) A-4
A compelling example of the importance of cis/trans isomerism is found in the natural product combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1] The cis-isomer of CA-4 exhibits powerful anticancer properties, while the trans-isomer is significantly less active. This dramatic difference in activity is attributed to the specific three-dimensional conformation required for binding to the colchicine-binding site on β-tubulin. The cis configuration allows the two aromatic rings of CA-4 to adopt a conformation that fits snugly into this pocket, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The trans isomer, due to its more linear and rigid structure, is unable to achieve the same optimal binding orientation.[2]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of cis- and trans-stilbene (B89595) analogs, including combretastatin A-4, against various cancer cell lines. This data highlights the consistently superior potency of the cis isomers.
| Compound/Analog | Isomer | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 | cis | HCT-116 | 0.00325 | [3] |
| Various others | Sub-nM to >50 µM | [1] | ||
| trans-Combretastatin A-4 | trans | >1 | Inferred from multiple sources[1][2] | |
| Stilbene-1,2,3-triazole 9j | cis | HCT-116 | 3.25 | [3] |
| B16F10 | 1.53 | [3] | ||
| BT474 | 12.43 | [3] |
Tubulin Polymerization Inhibition: The Molecular Mechanism
The primary mechanism of action for many anticancer compounds, including the active isomers of combretastatin, is the inhibition of tubulin polymerization. This process is crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these agents prevent the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).
Comparative Tubulin Polymerization Inhibition Data
The table below presents the half-maximal inhibitory concentration (IC50) for tubulin polymerization, demonstrating the superior activity of the cis-isomers.
| Compound/Analog | Isomer | IC50 (µM) | Reference |
| Combretastatin A-4 | cis | ~2-3 | [2] |
| Stilbene-1,2,3-triazole 9j | cis | 4.51 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key bioassays used to evaluate the biological activity of these compounds.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (cis- and trans-analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The reaction is initiated by mixing the tubulin with a polymerization buffer (containing GTP and other necessary components) and the test compound at various concentrations in a 96-well plate.
-
Incubation and Measurement: The plate is incubated at 37°C to induce polymerization. The increase in absorbance (turbidity) due to the formation of microtubules is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated relative to a control (without the inhibitor).
-
IC50 Calculation: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways and Experimental Workflows
The biological effects of tubulin inhibitors are mediated through a cascade of cellular events. The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for evaluating these compounds and the signaling pathway leading to apoptosis.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of cis- and trans-analogs.
Caption: Proposed signaling pathway for the induction of apoptosis by a this compound analog targeting tubulin.
Conclusion and Future Directions
While direct experimental evidence for the differential biological activity of cis- and trans-cyclodecene analogs is currently lacking in the scientific literature, the well-established principles of stereochemistry in pharmacology, particularly exemplified by tubulin inhibitors like combretastatin A-4, strongly suggest that geometric isomerism will be a critical determinant of their efficacy. The more constrained and specific three-dimensional structure of a this compound ring system is likely to favor binding to specific protein targets, such as the colchicine-binding site of tubulin, leading to enhanced biological activity compared to its trans-counterpart.
Future research should focus on the synthesis and parallel biological evaluation of both cis- and trans-isomers of a series of cyclodecene analogs. Such studies, employing the experimental protocols outlined in this guide, would provide invaluable quantitative data to establish clear structure-activity relationships. This knowledge will be instrumental in the rational design and development of novel cyclodecene-based therapeutic agents with optimized potency and selectivity for the treatment of cancer and other diseases.
References
- 1. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Tubulin-interactive stilbene derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed methods for the characterization of cis-Cyclodecene
A Comparative Guide to the Characterization of cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of . It is intended to assist researchers in selecting the most appropriate analytical techniques for identity, purity, and conformational analysis of this medium-sized cycloalkene. The information is presented in a structured format, including detailed experimental protocols, comparative data tables, and visualizations of analytical workflows.
Introduction
This compound (C₁₀H₁₈) is a ten-membered cycloalkene with significant interest in synthetic organic chemistry and as a building block in the synthesis of complex molecules. Its flexible ten-membered ring gives rise to multiple low-energy conformations, making its structural elucidation a non-trivial task. A combination of spectroscopic and chromatographic techniques is typically employed for its comprehensive characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Vibrational Spectroscopy (FTIR and Raman) in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within the molecule. Due to the symmetry of this compound at room temperature on the NMR timescale, the spectrum is simplified.
Table 1: Comparison of ¹H and ¹³C NMR Data for this compound
| Parameter | ¹H NMR | ¹³C NMR |
| Typical Chemical Shift (δ) | Olefinic protons: ~5.3-5.6 ppmAllylic protons: ~2.0-2.2 ppmAliphatic protons: ~1.3-1.6 ppm | Olefinic carbons: ~130 ppmAllylic carbons: ~30 ppmAliphatic carbons: ~25-28 ppm |
| Information Provided | - Chemical environment of protons- Proton-proton coupling (connectivity)- Stereochemical relationships | - Number of unique carbon environments- Hybridization of carbon atoms |
| Advantages | - High sensitivity- Detailed structural information from coupling patterns | - Simpler spectra (less overlap)- Direct observation of the carbon skeleton |
| Limitations | - Can have complex, overlapping multiplets for aliphatic protons | - Lower natural abundance of ¹³C results in lower sensitivity |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It is particularly useful for assessing the purity of this compound and identifying any isomers or impurities.
Table 2: GC-MS Data for this compound
| Parameter | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Typical Data | Retention Time (dependent on column and conditions) | Molecular Ion (M⁺): m/z 138Major Fragment Ions: m/z 96, 81, 67, 54, 41 |
| Information Provided | - Purity of the sample- Separation of isomers (e.g., cis vs. trans) | - Molecular weight confirmation- Structural information from fragmentation patterns |
| Advantages | - High separation efficiency- High sensitivity (ppm to ppb levels) | - High specificity for identification- Structural elucidation of unknowns |
| Limitations | - Requires the analyte to be volatile and thermally stable | - Fragmentation can be complex and may not always be straightforward to interpret |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy provides information about the functional groups and molecular vibrations present in this compound. FTIR and Raman spectroscopy are complementary techniques.
Table 3: Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| ~3020 | =C-H stretch | FTIR, Raman |
| ~2925, ~2855 | -C-H stretch (aliphatic) | FTIR, Raman |
| ~1650 | C=C stretch | Raman (strong), FTIR (weak) |
| ~1450 | -CH₂- scissoring | FTIR, Raman |
| ~720 | cis-C-H out-of-plane bend | FTIR (strong) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.
-
Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum by collecting the scattered light.
-
Acquisition time can vary from seconds to minutes depending on the sample and laser power.
-
-
Data Analysis: The resulting spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
Workflow for Characterization of this compound
A logical workflow for the complete characterization of a newly synthesized or commercial sample of this compound is essential.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, gives a comprehensive understanding of the molecule.
Caption: Relationship between molecular properties of this compound and analytical techniques.
Safety Operating Guide
Navigating the Disposal of cis-Cyclodecene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-Cyclodecene, a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood[1].
In the event of accidental release, personnel should be evacuated from the affected area. All ignition sources must be removed, as vapors may form explosive concentrations[1]. Spills should be contained and collected with an electrically protected vacuum cleaner or by wet-brushing and placed in a suitable, closed container for disposal[1]. It is crucial to prevent the chemical from entering drains[1].
Step-by-Step Disposal Protocol
The disposal of this compound, as with most chemical waste, is regulated and must not be disposed of in regular trash or down the sewer system[2]. The following step-by-step protocol outlines the approved procedure for its disposal.
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or surplus this compound
-
Solutions containing this compound
-
Contaminated disposable labware (e.g., pipette tips, gloves, bench paper)
-
Rinsate from cleaning contaminated reusable labware
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures[3][4].
Step 2: Container Selection and Labeling
Use a compatible, leak-proof container for collecting this compound waste. Plastic bottles are often preferred over glass to minimize the risk of breakage[2]. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[2][4]. Abbreviations or chemical formulas are not permissible[2]. The label should also include the date of waste generation, the location of origin (e-.g., lab and room number), and the name of the principal investigator[2].
Step 3: Waste Accumulation and Storage
Store the hazardous waste container in a designated satellite accumulation area near the point of generation[3]. The container must be kept securely closed at all times, except when adding waste[4]. Ensure that the storage area is well-ventilated and away from heat, flames, and sparks[1].
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent[3][4]. The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly[4][5]. After triple-rinsing and allowing the container to air-dry in a ventilated area (such as a fume hood), the original labels should be defaced or removed, and the container can then be disposed of as regular trash or recycled[3][4].
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[2][6]. Do not attempt to transport the waste yourself[6]. A licensed professional waste disposal service will handle the final disposal, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [6] |
| Empty Container Residue | A container is considered "empty" if it retains no more than 3% of its original volume. | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling cis-Cyclodecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of cis-Cyclodecene. Adherence to these procedures is critical for ensuring personal safety, maintaining a secure laboratory environment, and complying with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Provides protection from splashes and vapors. A face shield offers broader protection and should be used when handling larger quantities. |
| Skin/Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged contact or immersion, Butyl rubber or Viton® gloves are recommended due to their higher resistance to cyclic hydrocarbons. Always inspect gloves for any signs of degradation before use. |
| Body | Flame-Retardant Laboratory Coat | A lab coat made of flame-retardant material or 100% cotton should be worn to protect against splashes and potential flash fires. Synthetic materials that can melt should be avoided. |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | In areas with inadequate ventilation or when there is a potential for generating aerosols or high vapor concentrations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is mandatory.[1][2][3] |
Safe Handling and Storage Protocols
Proper handling and storage practices are vital for preventing accidents and maintaining the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the accumulation of flammable vapors.[4][5]
-
Keep all containers of this compound tightly closed when not in use.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Ground and bond containers when transferring large volumes to prevent the buildup of static electricity, which can be an ignition source.[6]
-
Do not heat this compound with an open flame. Use appropriate heating methods such as a heating mantle, steam bath, or oil bath.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store in a designated flammable liquids storage cabinet.[4]
-
Ensure containers are properly labeled with the chemical name and hazard warnings.
-
Keep containers segregated from incompatible materials, such as oxidizing agents.
Emergency Procedures: Spill and Exposure
Immediate and appropriate response to spills and exposures is crucial to mitigate harm.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, stir plates, and any open flames.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended personal protective equipment.
-
Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All this compound waste, including contaminated materials from spill cleanups, must be treated as hazardous waste.
Waste Collection and Disposal Procedure
-
Segregate Waste: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and display the appropriate hazard symbols (e.g., flammable liquid).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and sources of ignition.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain. The EPA has strict regulations regarding the disposal of hazardous waste.[7]
Procedural Workflow for Handling this compound
References
- 1. allergyasthmatech.com [allergyasthmatech.com]
- 2. allergycontrol.com [allergycontrol.com]
- 3. pksafety.com [pksafety.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
